Solanidine

Catalog No.
S576420
CAS No.
80-78-4
M.F
C27H43NO
M. Wt
397.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solanidine

CAS Number

80-78-4

Product Name

Solanidine

IUPAC Name

(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol

Molecular Formula

C27H43NO

Molecular Weight

397.6 g/mol

InChI

InChI=1S/C27H43NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,29H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1

InChI Key

JVKYZPBMZPJNAJ-OQFNDJACSA-N

SMILES

Array

Synonyms

solanidine

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C

The exact mass of the compound Solanidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76025. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Spirostans - Diosgenin - Supplementary Records. It belongs to the ontological category of 3beta-hydroxy-Delta(5)-steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Solanidines and alkaloid derivatives [ST0115]. However, this does not mean our product can be used or applied in the same or a similar way.

solanidine occurrence in Solanaceae plants

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Occurrence

Table 1: Solanidine Profile and Occurrence in Solanaceae

Aspect Description
Chemical Nature Poisonous steroidal alkaloid (aglycone) [1]
IUPAC Name Solanid-5-en-3β-ol [1]
Molecular Formula C₂₇H₄₃NO [1]
Molar Mass 397.647 g·mol⁻¹ [1]
Primary Plant Source Potato (Solanum tuberosum) [1]
Common Glycoalkaloid Forms α-Solanine, α-Chaconine (hydrolyze to release this compound) [1]
Other Occurrences Tomato, Eggplant, Solanum americanum, Solanum dulcamara [1]

In plants, this compound is primarily found as part of glycoalkaloid molecules like α-solanine and α-chaconine [1]. Upon human consumption, the sugar moieties of these glycoalkaloids are hydrolyzed in the body, releasing the this compound aglycone [1]. It can be stored in the body for prolonged periods and has been investigated as a biomarker for cytochrome P450 CYP2D6 enzyme activity, which is relevant for drug metabolism studies [1].

Biosynthesis Pathway

The complete biosynthetic pathway of this compound-derived glycoalkaloids in potatoes was recently fully elucidated. The pathway diverges from the common spirosolane pathway via a key dioxygenase, and is completed by two newly discovered reductases.

G cluster_legend Key Enzymes Cholesterol Cholesterol Spirosolane Spirosolane-type Glycoalkaloids Cholesterol->Spirosolane Common Pathway (P450s, DOX, Transaminase) Zwittersolanine Zwittersolanine Spirosolane->Zwittersolanine DPS (Ring Rearrangement) Iminiumsolanine 16-iminiumsolanine Zwittersolanine->Iminiumsolanine RPG1 (Reduction) alpha_Solanine α-Solanine Iminiumsolanine->alpha_Solanine RPG2 (Reduction) DPS DPS (Dioxygenase) RPG1 RPG1 (Reductase) RPG2 RPG2 (Reductase)

This compound glycoalkaloid biosynthesis pathway. DPS, RPG1, and RPG2 are key enzymes [2] [3].

The biosynthesis of this compound-type compounds begins from cholesterol and shares early steps with spirosolane-type alkaloids (common to tomatoes and potatoes) involving cytochrome P450s, a dioxygenase (16DOX/GAME11), and an aminotransferase [3]. The pathway then diverges due to a key enzyme:

  • DPS (Dioxygenase for Potato Solanidane synthesis): A 2-oxoglutarate dependent dioxygenase that catalyzes the ring-rearrangement from the spirosolane skeleton to the solanidane skeleton (found in potatoes) via C-16 hydroxylation [3]. This evolutionary adaptation led to the emergence of toxic solanidane glycoalkaloids in potato [3].

Recent research has identified the final steps completing the biosynthesis:

  • RPG1 and RPG2 (Reductase for Potato Glycoalkaloid biosynthesis 1 & 2): Two reductases that sequentially convert the DPS product, zwittersolanine, first to 16-iminiumsolanine (via RPG1) and then to the final product, α-solanine (via RPG2) [2] [4]. Knockout of both genes halts α-solanine production, leading to zwittersolanine accumulation [2].

Key Experimental Insights

1. Identifying DPS Function [3]

  • Methodology: Gene silencing (RNAi) of DPS in potato plants, combined with feeding experiments on SGA-deficient potato hairy roots and use of enzyme inhibitors.
  • Key Findings: DPS-silenced plants showed ~80% reduction in solanidane glycoalkaloids (α-solanine, α-chaconine) and significant accumulation of spirosolane glycoalkaloids (α-solamarine, β-solamarine). Feeding spirosolanes to roots restored solanidane production, which was inhibited by a dioxygenase-specific inhibitor.

2. Elucidating Final Steps with RPG1 and RPG2 [2]

  • Methodology: Co-expression analysis to identify candidate genes, knockout via CRISPR/Cas9 in potato hairy roots, and in vitro functional characterization of recombinant RPG1 and RPG2 enzymes with structural determination of products by NMR.
  • Key Findings: Double knockout rpg1/rpg2 hairy roots completely halted α-solanine production and accumulated zwittersolanine. The in vitro assay confirmed the sequential reduction steps: RPG1 converts zwittersolanine to 16-iminiumsolanine, and RPG2 further converts it to α-solanine.

Research Implications and Applications

Understanding this compound biosynthesis opens several avenues for application:

  • Developing Safer Crops: Manipulating DPS, RPG1, or RPG2 genes through breeding or biotechnology can create potato varieties with reduced levels of toxic glycoalkaloids [2] [3].
  • Utilizing Agricultural Waste: this compound is an important precursor for synthesizing steroid hormones like 16-Dehydropregnenolone Acetate (16-DPA), used in producing progesterone and cortisone. This offers a way to valorize waste from potato farming [1].
  • Understanding Metabolic Diversity: Research on enzymes like GAME8 reveals how evolution of cytochrome P450s shaped stereochemical diversity (25S vs 25R isomers) of steroidal alkaloids across Solanum species [5].

References

Core Biosynthetic Pathway from Cholesterol to Solanidine-Derived Glycoalkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthetic Stage Key Enzyme / Reaction Brief Description of Function
Early Common Steps Multiple Cytochrome P450s (PGA1/GAME8, PGA2/GAME6, PGA3/GAME4) [1] Catalyze hydroxylation at C-22 and C-26, and oxygenation at C-26 of the cholesterol backbone [1].
2-Oxoglutarate-Dependent Dioxygenase (16DOX/GAME11) [2] [1] Performs C-16α-hydroxylation [2] [1].
Aminotransferase (PGA4/GAME12) [1] Responsible for transamination at C-26, introducing nitrogen to form the spirosolane intermediate, tomatidenol [1].
Key Branch Point: Spirosolane to Solanidane Dioxygenase for Potato Solanidane synthesis (DPS) [2] [3] Catalyzes a ring-rearrangement via C-16 hydroxylation, converting the spirosolane skeleton (e.g., from α-solamarine) to the solanidane skeleton, forming a zwitterionic intermediate (zwittersolanine/zwitterchaconine) [2] [1].
Final Reduction Steps Reductase for Potato Glycoalkaloid (RPG1) [1] Converts zwittersolanine to 16-iminiumsolanine [1].
Reductase for Potato Glycoalkaloid (RPG2) [1] Further reduces 16-iminiumsolanine to form the final aglycone, solanidine [1]. RPG2 can also initiate the reduction via an alternative minor route [1].
Glycosylation UDP-Glucose:this compound Galactosyltransferase (SGT1) [4] Adds a galactose to this compound to form γ-solanine [4].
UDP-Glucose:this compound Glucosyltransferase (SGT2) [4] Adds a glucose to this compound to form γ-chaconine [4].
Glycosterol Rhamnosyltransferase (SGT3) [4] Catalyzes the addition of rhamnose sugars to complete the tri-saccharide chains of α-solanine and α-chaconine [4].

The following diagram illustrates the logical sequence and key branch points in this pathway.

G Cholesterol Cholesterol Early Common Steps\n(P450s, 16DOX, Aminotransferase) Early Common Steps (P450s, 16DOX, Aminotransferase) Cholesterol->Early Common Steps\n(P450s, 16DOX, Aminotransferase) Tomatidenol Tomatidenol α-Solamarine /    β-Solamarine α-Solamarine /    β-Solamarine Tomatidenol->α-Solamarine /    β-Solamarine Glycosylation Zwitterionic_Intermediate Zwitterionic Intermediate (e.g., Zwittersolanine) α-Solamarine /    β-Solamarine->Zwitterionic_Intermediate DPS (Ring Rearrangement) Iminium_Intermediate Iminium Intermediate (e.g., 16-Iminiumsolanine) Zwitterionic_Intermediate->Iminium_Intermediate RPG1 This compound This compound Iminium_Intermediate->this compound RPG2 α-Solanine /    α-Chaconine α-Solanine /    α-Chaconine This compound->α-Solanine /    α-Chaconine Glycosylation (SGT1, SGT2, SGT3) Early Common Steps\n(P450s, 16DOX, Aminotransferase)->Tomatidenol

Overview of the this compound biosynthesis pathway, highlighting the key branch point at DPS and the final reductive steps.

Key Experimental Insights and Methodologies

The discovery of this pathway relied on several advanced experimental techniques. Here are the methodologies used in the key studies cited.

Experimental Goal Methodology Description Key Insight from Experiment

| Elucidating the DPS Function [2] | Gene Silencing (RNAi): Created DPS-silenced potato plants. Feeding Experiments: Administered spirosolane precursors (e.g., α-solamarine) to SGA-deficient hairy roots. Inhibitor Studies: Used a DOX inhibitor (prohexadione) during feeding assays. | DPS-silenced plants accumulated spirosolanes (α-solamarine) instead of solanidanes (α-solanine). The inhibitor blocked the conversion, confirming a DOX was required [2]. | | Discovering the Final Reductive Steps (RPG1/RPG2) [1] | Gene Co-expression Analysis: Identified RPG1/RPG2 as genes co-expressed with known SGA pathway genes. Gene Knockout (CRISPR): Generated double-knockout potato hairy roots for RPG1 and RPG2. In vitro Enzyme Assay: Expressed recombinant RPG1/RPG2 proteins and tested their activity on pathway intermediates. | Double-knockout roots accumulated zwitterionic intermediates and produced no α-solanine. In vitro assays confirmed the sequential reduction steps catalyzed by RPG1 and RPG2 [1]. | | Tracing Biosynthetic Origins [5] | Isotopic Labeling (¹³CO₂ Pulse-Chase): Fed potato plants ¹³CO₂ and tracked the label over time. NMR & HRMS Analysis: Used Nuclear Magnetic Resonance and High-Resolution Mass Spectrometry to analyze labeled products. | Confirmed the mevalonate pathway as the source for isoprenoid precursors and provided evidence for non-stereoselective hydroxylation in the side chain [5]. |

Quantitative Data on Major Potato Glycoalkaloids

This compound itself is the aglycone (non-sugar) base for the most abundant steroidal glycoalkaloids (SGAs) in potato.

Glycoalkaloid Aglycone Glycosidic Unit (Sugar Chain) Relative Abundance in Potato
α-Solanine [6] [7] This compound Solatriose (Galactose - Glucose - Rhamnose) [6] [7] Comprises 30-50% of total SGAs; ratio of α-chaconine to α-solanine is typically between 1:2 and 1:7 [6].
α-Chaconine [6] [7] This compound Chacotriose (Glucose - Rhamnose - Rhamnose) [6] [7] Comprises 50-70% of total SGAs; generally the more abundant and biologically active of the two [6].

Research Implications and Future Directions

Understanding this pathway has significant applications:

  • Food Safety & Breeding: Enables the development of potato varieties with lower levels of toxic SGAs through genetic manipulation (e.g., editing DPS, RPG1, or RPG2 genes) to improve food safety [6].
  • Pathogen & Pest Resistance: Allows breeders to tailor SGA levels or profiles to enhance natural resistance to diseases and pests without exceeding safe consumption limits [6].
  • Biotechnological Production: The identified gene toolkit (DPS, RPG1, RPG2, etc.) provides a platform for engineering the production of high-value steroidal compounds in heterologous hosts for pharmaceutical purposes [8].

The this compound biosynthesis pathway is a vivid example of how evolutionary divergence in enzyme function (like DPS) leads to chemical diversity in plants. The recent discovery of RPG1 and RPG2 has filled the last major knowledge gap in this pathway.

References

solanidine poisoning symptoms and toxicity mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Toxicity & Exposure

Aspect Key Quantitative Data Source
Toxic Dose (Glycoalkaloids) 2-5 mg/kg body weight can cause toxic symptoms. 3-6 mg/kg body weight can be fatal. [1] Wikipedia
Clinical Poisoning Dose In adults, 200-400 mg of total glycoalkaloids can cause symptoms. For children, 20-40 mg is sufficient. A dose of 600 mg is considered lethal. [2] JEBMS
Safe Levels in Potatoes Commercial potatoes typically contain <0.2 mg/g of glycoalkaloids. Potatoes that have greened can contain ≥1 mg/g. [2] JEBMS
Average Daily Intake The average potato has 0.075 mg solanine/g. Based on average U.S. consumption (167 g/person/day), this equals ~0.18 mg/kg of body weight. [1] Wikipedia
CYP2D6 Metabolite Ratios In patients on tamoxifen, 4-OH-solanidine/solanidine ratio < 2.1 and SSDA/solanidine ratio < 0.8 predicted low active metabolite levels. [3] Clin Pharmacol Ther. 2024

Mechanisms of Toxicity

The toxicity of solanidine (as part of potato glycoalkaloids) is complex and not fully understood, but several key mechanisms have been identified through research. The overall toxicity mechanism can be visualized in the following pathway diagram.

G This compound This compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Induces Cell Membrane Disruption Cell Membrane Disruption This compound->Cell Membrane Disruption Causes AChE Inhibition AChE Inhibition This compound->AChE Inhibition Results in K+ Channel Opening K+ Channel Opening Mitochondrial Dysfunction->K+ Channel Opening Causes Ca2+ Release to Cytoplasm Ca2+ Release to Cytoplasm K+ Channel Opening->Ca2+ Release to Cytoplasm Triggers Apoptosis Apoptosis Ca2+ Release to Cytoplasm->Apoptosis Activates Gastrointestinal Symptoms Gastrointestinal Symptoms Cell Membrane Disruption->Gastrointestinal Symptoms Leads to Burning Sensation Burning Sensation Cell Membrane Disruption->Burning Sensation Leads to Neurological Symptoms Neurological Symptoms AChE Inhibition->Neurological Symptoms Causes

Overview of this compound toxicity mechanisms involving mitochondrial, cell membrane, and neurological pathways.

Detailed Explanation of Mechanisms
  • Cell Membrane Disruption: this compound's parent glycoalkaloids, α-solanine and α-chaconine, are potent cytotoxins that rapidly induce cell lysis [2]. They have a strong detergent-like effect on cell membranes, disrupting their integrity. This action is particularly irritating to the mucosal lining of the gastrointestinal tract, leading to symptoms like nausea, vomiting, abdominal cramps, and diarrhea [1] [2].

  • Mitochondrial Toxicity and Apoptosis: One proposed mechanism suggests that solanine (which releases this compound) interacts with mitochondrial membranes. Exposure facilitates the opening of mitochondrial potassium channels, increasing their membrane potential [1] [2]. This leads to the transport of Ca²⁺ from the mitochondria into the cytoplasm. The rapid and sustained increase in cytoplasmic Ca²⁺ concentration is an early trigger for programmed cell death, or apoptosis [2].

  • Cholinesterase Inhibition: Solanum glycoalkaloids have been shown to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase in the central nervous system [2] [4]. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, which can result in the neurological symptoms observed in poisoning, such as delirium, hallucinations, and paralysis [1] [4].

  • Sodium Transport Interference: Potato glycoalkaloids can also affect the active transport of sodium across cell membranes [1]. This disruption of ion balance can contribute to overall cellular dysfunction and the spectrum of toxic symptoms.

Experimental & Research Methodologies

For researchers, understanding the methods used to study this compound is crucial. The following table outlines key experimental approaches cited in the literature.

Experimental Goal Detailed Methodology Source
Identify Biosynthetic Enzymes 1. Gene Identification: Co-expression analysis of potato transcriptome data to find genes correlated with known SGA biosynthetic genes. 2. Functional Validation: Knockout of candidate genes (RPG1 & RPG2) in potato hairy roots via CRISPR/Cas9 and analysis of metabolite accumulation (e.g., loss of α-solanine, buildup of zwittersolanine). 3. In Vitro Assay: Heterologous expression of enzymes in E. coli, purification, and incubation with substrates (e.g., zwittersolanine). 4. Structural Determination: Reaction products are isolated and their structures elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. [5] Natl. Lib. of Med.
Study Metabolic Pathways in Humans 1. Cohort Study: Use a retrospective cohort of patients (e.g., 1,032 breast cancer patients on tamoxifen). 2. Sample Analysis: Collect plasma samples and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify this compound and its metabolites (e.g., 4-OH-solanidine, SSDA). 3. Correlation with Pharmacogenomics: Correlate metabolite ratios with patient CYP2D6 genotype and activity, as well as with the metabolism of other drugs like tamoxifen. [3] Clin Pharmacol Ther. 2024
Assess Cytotoxicity & Membrane Lysis In vitro experiments expose cell lines to α-solanine and α-chaconine, both individually and in combination, to observe the rate of cell lysis. The synergistic effect of the two compounds is a key focus. [2] JEBMS

Clinical and Research Implications

This compound's role extends beyond classic food poisoning, with emerging implications in pharmacology and drug development.

  • Pharmacogenomics and Drug-Diet Interactions: Recent research has identified this compound as a diet-derived biomarker for the activity of the metabolic enzyme CYP2D6 [3]. The ratios of this compound metabolites (4-OH-solanidine and SSDA) to the parent compound are highly correlated with CYP2D6 activity. This is clinically significant for drugs activated by CYP2D6, such as tamoxifen, used in breast cancer treatment. These ratios can help predict patient-specific drug efficacy and manage drug-diet interactions [3].

  • Biosynthesis and Crop Engineering: A complete understanding of the this compound biosynthetic pathway opens avenues for genetic engineering. By targeting key genes, such as the recently discovered reductases RPG1 and RPG2, it is possible to develop potato varieties with reduced glycoalkaloid content for enhanced food safety, or conversely, with elevated levels in leaves for improved pest and disease resistance [5].

References

solanidine hydrolysis from glycoalkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Glycoalkaloid Hydrolysis at a Glance

Hydrolysis is a key process for obtaining the aglycone solanidine from potato glycoalkaloids like α-solanine and α-chaconine. This can be achieved through chemical (acid) or enzymatic methods [1] [2].

G cluster_1 Method Selection Glycoalkaloids\n(α-Solanine / α-Chaconine) Glycoalkaloids (α-Solanine / α-Chaconine) Chemical Hydrolysis Chemical Hydrolysis Glycoalkaloids\n(α-Solanine / α-Chaconine)->Chemical Hydrolysis Enzymatic Hydrolysis Enzymatic Hydrolysis Glycoalkaloids\n(α-Solanine / α-Chaconine)->Enzymatic Hydrolysis This compound (Aglycone) This compound (Aglycone) Chemical Hydrolysis->this compound (Aglycone) Acid & Heat Enzymatic Hydrolysis->this compound (Aglycone) Glycosidases

Hydrolysis removes sugar chains from glycoalkaloids to yield this compound.

Detailed Hydrolysis Methods

Here is a summary of the specific protocols and performance data for chemical and enzymatic hydrolysis.

Table 1: Chemical (Acid) Hydrolysis Protocol

Aspect Details
Principle Acid-catalyzed cleavage of glycosidic bonds under elevated temperature [2].
Optimal System Liquid-liquid system: 2% (w/v) HCl in 50% (v/v) methanolic extract as the aqueous phase; chloroform as the organic phase [2].
Typical Yield Up to 1.46 g of this compound per 100 g of dried potato sprouts [2].

| Key Steps | 1. Prepare a methanolic extract of glycoalkaloids from dried, milled plant material. 2. Mix with acid and organic solvent in a reflux condenser. 3. Hydrolyze and extract this compound into the organic phase in a single step. 4. Recover this compound from the organic phase [2]. | | Advantages | Single-step hydrolysis and extraction; high yield; well-established [2]. | | Disadvantages | Requires strong acids and high temperatures; generates chemical waste; less selective [1]. |

Table 2: Enzymatic Hydrolysis Protocol

| Aspect | Details | | :--- | :--- | | Principle | Stepwise removal of sugar moieties using specific microbial glycosidase enzymes [1]. | | Key Enzymes | α-Rhamnosidase (RhaA), β-Glucosidase (GluA), and β-Galactosidase (GalA) from Glutamicibacter halophytocola S2. These enzymes are multifunctional [1]. | | Degradation Pathways |

  • α-Solanine → β₁-Solanine → γ-Solanine → This compound [3]
  • α-Chaconine → β₁-Chaconine → γ-Chaconine → This compound [3]
| | Experimental Insight | Adding RhaA or GluA alone is sufficient to completely degrade α-chaconine/α-solanine to this compound. This is due to their multifunctional activities, as they can hydrolyze multiple sugar types [1]. | | Advantages | High specificity; milder reaction conditions (aqueous solution, ~25-37°C); more environmentally friendly [1]. | | Disadvantages | Requires enzyme production/purification; degradation efficiency can depend on enzyme combination [1]. |

Key Practical Considerations

  • Starting Material Selection: Potato flowers contain a significantly higher concentration of SGAs than leaves or berries [4]. Using a swing mill for cell disruption, rather than a blender, results in higher purity and yield of the initial glycoalkaloid extract [4].
  • Process Sustainability: The E+-factor (environmental factor including energy consumption) for the extraction and hydrolysis process from plant material is lower than that of the total chemical synthesis of this compound, making the former a more sustainable choice [4].
  • Toxicity Note: this compound and its parent glycoalkaloids can be toxic if ingested [5] [6]. Always consult relevant safety datasheets and conduct a thorough risk assessment before starting any laboratory work.

References

Quantitative Data on Solanidine Kinetics & Retention

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters of solanidine in humans from a foundational study [1].

Parameter Findings
Administration Intravenous injection of [³H]-solanidine

| Plasma Half-Lives | • Initial phase: 2-5 min • Second phase: 120-300 min • Terminal phase: 70-105 hours (approx. 3-4.5 days) | | Distribution | Erythrocyte concentration 2-5 times greater than plasma | | Cumulative Excretion | • At 24 hours: 1-4% in urine, 1-3% in faeces • Subsequent week: ~2% of dose excreted per day combined | | Post-Mortem Detection | Identified in human liver tissue (identity confirmed by mass spectroscopy) |

Detailed Experimental Protocols

The following methodologies outline how key data on this compound kinetics and its use as a biomarker were obtained.

Protocol 1: Human Kinetics and Retention Study [1]

This study provided the core data on the long-term retention of this compound in humans.

  • 1. Subject and Administration: The study used normal human subjects. Tritium-labeled this compound ([³H]this compound) was administered via intravenous injection to track its fate in the body accurately.
  • 2. Sample Collection and Analysis:
    • Blood: Plasma and erythrocytes (red blood cells) were separated. Tritium concentration was measured in both to determine distribution.
    • Excreta: Urine and faeces were collected for 24 hours and then for a week. The excretion rate of tritium was measured.
    • Tissue Analysis: Post-mortem human liver samples were analyzed. The identity of this compound was confirmed using mass spectroscopy, a technique that identifies compounds based on their mass and structure.
  • 3. Data Interpretation: The clearance of tritium from plasma was analyzed to identify distinct phases with different half-lives. The low excretion rates and direct tissue detection led to the conclusion that this compound is stored long-term.
Protocol 2: Establishing this compound as a CYP2D6 Biomarker [2]

This more recent study detailed the protocol for using this compound to measure metabolic enzyme activity.

  • 1. Subject Selection and Genotyping: A cohort of 356 healthy, fasting Finnish volunteers was recruited. Genomic DNA was extracted from their blood and comprehensively genotyped for known functional variants of the CYP2D6 gene. Participants were classified into phenotype groups (e.g., poor, intermediate, normal, and ultrarapid metabolizers) based on an activity score system [2].
  • 2. Metabolite Profiling (Non-Targeted Metabolomics):
    • Sample Preparation: A 100 µL aliquot of fasting plasma was mixed with ice-cold acetonitrile to precipitate proteins. The supernatant was collected for analysis.
    • LC-MS Analysis: Metabolic profiling was performed using ultra-high-performance liquid chromatography (UHPLC) coupled to a high-resolution mass spectrometer (Q Exactive Focus). Analysis was carried out in both reversed-phase and hydrophilic interaction chromatography modes, with data acquired in both positive and negative electrospray ionization modes.
    • Metabolite Identification: Machine learning models were applied to the metabolomics data to identify features associated with CYP2D6 phenotype. The key feature was identified as this compound, and its metabolites were confirmed with data-dependent MS/MS.
  • 3. In Vitro Validation:
    • Enzyme Specificity: this compound was incubated with human recombinant CYP enzymes (including CYP2D6 and CYP3A4/5) and in human liver microsomes.
    • Inhibition Studies: The CYP2D6-specific inhibitor paroxetine was added to human liver microsomes to assess its effect on this compound metabolism, demonstrating near-complete (95%) inhibition [2].

This compound as a Biomarker for CYP2D6 Activity

Research confirms that this compound is a sensitive and specific dietary biomarker for CYP2D6 enzyme activity [2] [3]. The metabolic pathway is primarily mediated by CYP2D6, with a minor contribution from CYP3A4/5 [2]. The following diagram illustrates the experimental workflow for using this compound to phenotype CYP2D6 activity.

G A Subject Recruitment & Fasting Plasma Collection B CYP2D6 Genotyping & Phenotype Prediction A->B C LC-MS Metabolite Profiling B->C D Data Analysis: this compound & Metabolite Quantification C->D E Calculate Metabolic Ratios (e.g., SSDA/Solanidine) D->E F Determine CYP2D6 Phenotype E->F

Experimental workflow for CYP2D6 phenotyping using this compound.

Clinical Implications and Significance

The prolonged storage of this compound has several important implications for research and clinical practice [1] [2] [3].

  • Dietary Confounder in Drug Metabolism Studies: Since this compound is a CYP2D6 substrate, its chronic presence from dietary potato consumption must be accounted for in studies assessing CYP2D6-mediated drug metabolism, efficacy, and drug-drug interactions.
  • Risk During Metabolic Stress: It has been hypothesized that this compound stored in tissues could be mobilized during periods of increased metabolic stress (e.g., pregnancy, starvation, debilitating illness), potentially leading to deleterious effects, though this requires further clinical validation [1].
  • Potent Biomarker Utility: The strong correlation between this compound/metabolite ratios and CYP2D6 genotype-predicted phenotypes makes it a valuable non-invasive tool for refining predictions of CYP2D6 activity beyond genotyping alone [2].

References

solanidine cholinesterase inhibition neuromuscular syndromes

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Cholinesterase Inhibition

Solanidine is the aglycone (non-sugar) moiety of glycoalkaloids like α-solanine and α-chaconine, found in plants of the Solanaceae family (e.g., potatoes, tomatoes) [1] [2]. These compounds are known to inhibit two key enzymes:

  • Acetylcholinesterase (AChE): Terminates nerve signals by breaking down acetylcholine in synapses and neuromuscular junctions [3] [4].
  • Butyrylcholinesterase (BuChE): A plasma enzyme that metabolizes various drugs, including the neuromuscular blocking agents succinylcholine and mivacurium, and ester local anesthetics [5] [4].

The inhibition is reversible and thought to involve interactions with the enzymes' active sites. Research suggests that the aspartate at position 70 (Asp70) in human BuChE is crucial for binding these inhibitors [6] [4].

The table below summarizes the inhibitory potency of key solanaceous glycoalkaloids.

Compound Target Enzymes Reported Inhibition Constant (Kᵢ) / I₅₀ Notes
α-Chaconine AChE & BuChE [1] Kᵢ = 0.42 µM (for hBuChE) [7] ≈10x more toxic than α-solanine [1]
α-Solanine AChE & BuChE [1] Kᵢ = 1.10 µM (for hBuChE) [7] Major potato glycoalkaloid [1]
This compound AChE & BuChE [2] [4] I₅₀ ~ 30-100 nM (in vitro BuChE assay) [5] Aglycone core; potency influenced by sugar side chains [1] [6]

This cholinesterase inhibition increases acetylcholine availability at synapses, leading to cholinergic overstimulation. In the peripheral nervous system, this primarily causes neuromuscular effects [1] [4].

Neurological Impact and Clinical Implications

The primary neurological consequence is the exacerbation or prolongation of neuromuscular blockade.

  • Prolonged Drug Action: Ingestion of glycoalkaloids can slow the metabolism of drugs like mivacurium, a BuChE-metabolized neuromuscular blocking agent. Studies in rabbits showed SGA administration inhibited serum cholinesterase activity and significantly prolonged recovery time from mivacurium-induced paralysis (149% of control) [5] [4].
  • Cholinergic Toxicity Syndrome: Direct poisoning from high doses can cause a cholinergic syndrome, with symptoms including muscle trembling, weakness, difficulty breathing, and abdominal cramps [1] [2].

The following diagram illustrates how these glycoalkaloids interfere with normal neuromuscular signaling.

G cluster_normal Normal Neuromuscular Transmission cluster_inhibition Effect of this compound/Glycoalkaloids A1 Nerve Signal A2 Acetylcholine (ACh) Release A1->A2 A3 ACh Binds to Receptors Muscle Contraction A2->A3 A4 Acetylcholinesterase (AChE) Breaks down ACh A3->A4 A5 Signal Termination A4->A5 B1 ACh Release B2 Inhibition of AChE & BuChE by Glycoalkaloids B1->B2 B3 ACh Accumulation B2->B3 B4 Prolonged Muscle Stimulation B3->B4 B5 Neuromuscular Effects: Tremors, Weakness Prolonged Drug Action B4->B5 Start Start Start->A1

Cholinesterase inhibition by glycoalkaloids leads to acetylcholine accumulation and disrupted neuromuscular function.

Research and Experimental Methods

Key experimental approaches for studying these interactions include in vitro cholinesterase activity assays and in vivo animal models to quantify inhibition and observe physiological effects.

In Vitro Cholinesterase Inhibition Assay

This colorimetric method measures enzyme activity by tracking the hydrolysis of a substrate [5] [7].

Key Protocol Steps:

  • Enzyme Source: Use purified human AChE or BuChE, or serum as a BuChE source [5] [7].
  • Reaction Mixture: Combine enzyme, buffer (e.g., phosphate buffer, pH ~7-8), and the test inhibitor (glycoalkaloid) [7].
  • Substrate Addition: Introduce a cholinesterase substrate.
    • Acetylthiocholine iodide or butyrylthiocholine iodide hydrolyzed to thiocholine.
    • Colorimetric Agent: Thiocholine reacts with DTNB (Ellman's reagent), producing 2-nitro-5-thiobenzoate, which can be measured at 412 nm [5] [8].
  • Data Analysis: Inhibitor potency is quantified by the IC₅₀ (concentration causing 50% activity loss) or the inhibition constant (Kᵢ) derived from kinetic data [7].
In Vivo Assessment of Neuromuscular Blockade

Animal models, typically anesthetized rabbits, demonstrate functional physiological impact [5].

Key Protocol Steps:

  • Animal Preparation: Anesthetize and intubate rabbits, maintaining physiological parameters.
  • Nerve Stimulation: Apply electrical stimulation to a motor nerve to elicit muscle twitch response.
  • Neuromuscular Blockade: Administer a standardized dose of a neuromuscular blocking agent like mivacurium.
  • Test Intervention: Administer the glycoalkaloid (e.g., α-solanine/α-chaconine mixture) intravenously.
  • Primary Outcome: Measure the time to 90% recovery of the twitch response after mivacurium administration. Prolonged recovery indicates glycoalkaloid-induced inhibition of BuChE-mediated drug metabolism [5].

Research Considerations and Potential

When evaluating this compound and related compounds, researchers should consider these key aspects:

  • Toxicological Concern: Be aware that dietary intake of potatoes can lead to detectable serum levels of this compound, which is stored in the body and may be released during metabolic stress [2] [4]. This represents a potential variable in clinical and pharmacological studies.
  • Biomarker Utility: this compound metabolism is strongly dependent on the cytochrome P450 enzyme CYP2D6. Its plasma concentration can serve as a phenotyping biomarker to identify CYP2D6 poor metabolizers or those taking CYP2D6 inhibitors, which is crucial for drug interaction studies [2].
  • Therapeutic Repurposing: The cholinesterase inhibition mechanism is similar to FDA-approved Alzheimer's drugs like rivastigmine. Natural product libraries containing these compounds may be screened for neuroactive leads, though potency and selectivity must be carefully optimized [9] [3] [8].

References

Toxicity Profile of Solanidine and Related Glycoalkaloids

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key toxicity findings from available studies. It is important to note that solanidine is the aglycone (non-sugar) moiety of glycoalkaloids like α-solanine and α-chaconine, and these compounds often act synergistically [1] [2].

Compound / Study Focus Study Type & Model Key Findings on Toxicity Proposed Mechanisms
This compound (from food) Observation in humans [3] Stored in the human body for prolonged periods; potential for release during metabolic stress. Neuromuscular effects via cholinesterase inhibition [3].

| α-Solanine & α-Chaconine (Mixture) | 28-day repeat dose (Syrian Golden Hamsters) [1] [4] | Target Organs: GI tract (fluid-filled stomach/small intestine). Synergistic Toxicity: A mixture with a higher ratio of α-chaconine was less toxic. | Disruption of cell membrane integrity; inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity [1]. | | α-Solanine | Acute & Chronic (28-day) (BALB/c mice) [5] | Acute (24h): No significant hematological/chemical changes. Chronic (7 days): ↑RBC count, ↓Alkaline Phosphatase, ↑Blood sodium, glucose, and creatinine at 40 mg/kg. | Not specified in the study, but general glycoalkaloid mechanisms apply [5]. | | α-Solanine | In vitro (Human cancer cell lines) [6] | Induces anti-proliferative activity and cell death (IC~50~ ~10 µM). | 1. Induction of ROS-mediated autophagy. 2. Activation of Endoplasmic Reticulum stress. 3. Inhibition of the Akt/mTOR signaling pathway [6]. | | α-Solanine | In vitro & In vivo (Prostate cancer models) [7] | Inhibits cancer cell growth and induces apoptosis. | 1. Suppression of cell cycle proteins (Cyclin D1, CDK2, etc.). 2. Generation of Reactive Oxygen Species (ROS). 3. Activation of the P38 MAPK signaling pathway [7]. |

Detailed Molecular Mechanisms of Action

The toxicity, as well as the observed anti-cancer activity, of this compound's parent glycoalkaloids operates through several interconnected molecular pathways. The following diagrams illustrate two key mechanisms identified in the research.

1. Mechanisms of α-Solanine-Induced Cell Death This diagram synthesizes findings from multiple studies [6] [7] to show how α-Solanine triggers autophagy and apoptosis in cells.

G Solanine α-Solanine Exposure ROS Reactive Oxygen Species (ROS) ↑ Solanine->ROS Initiates ER_Stress Endoplasmic Reticulum Stress Solanine->ER_Stress Causes AKT_mTOR Inhibition of Akt/mTOR Pathway Solanine->AKT_mTOR Directly inhibits CycleProteins Suppression of Cell Cycle Proteins Solanine->CycleProteins Directly suppresses ROS->ER_Stress Exacerbates P38 Activation of P38 MAPK ROS->P38 Activates Autophagy Autophagy Induction ER_Stress->Autophagy Leads to AKT_mTOR->Autophagy Induces Apoptosis Apoptosis (Programmed Cell Death) P38->Apoptosis Triggers Autophagy->Apoptosis Can synergize with CycleProteins->Apoptosis Contributes to

Two primary cell death pathways, autophagy and apoptosis, can be triggered simultaneously by α-Solanine.

2. Systemic Toxicity Pathways This diagram outlines the established mechanisms for systemic toxicity, particularly relevant to acute poisoning from consuming high-glycoalkaloid potatoes [1] [8] [2].

G Exposure Ingestion of Glycoalkaloids (α-Solanine, α-Chaconine) Hydrolysis Hydrolysis in the Body Exposure->Hydrolysis This compound Release of Aglycone (this compound) Hydrolysis->this compound Mech1 Membrane Disruption This compound->Mech1 Via Mech2 Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase) This compound->Mech2 Via Effect1 Gastrointestinal Toxicity (Nausea, Vomiting, Diarrhea) Mech1->Effect1 Effect2 Neurological Symptoms (Dizziness, Hallucinations, Paralysis) Mech2->Effect2

Systemic toxicity arises from this compound's disruption of cell membranes and nervous system function.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies from the cited studies.

1. 28-Day Repeat Dose Toxicity Study [1]

  • Test System: Female Syrian Golden hamsters.
  • Test Substances: α-solanine and α-chaconine (≈95% purity), administered in two different ratios (1:3.7 and 1:70).
  • Dosing: Administered daily by gavage for 28 days. The high dose was 33.3 mg total glycoalkaloids/kg body weight.
  • Endpoints:
    • Clinical: Daily observations, body weight, food/water consumption.
    • Pathology: Organ weights, gross necropsy, and histopathology.
    • Biochemical: Plasma and brain cholinesterase (AChE and BuChE) activity.
    • Molecular: Gene expression profiling (DNA microarrays) on epithelial scrapings from the small intestine.

2. Acute and Chronic Toxicity Study of α-Solanine in Mice [5]

  • Test System: BALB/c male mice.
  • Study Design:
    • Acute Group: Observed for 24 hours after a single intraperitoneal (i.p.) injection of α-solanine (5, 10, 20, 40 mg/kg).
    • Chronic Group: Treated with i.p. injections for 7 days.
  • Sample Collection: Blood collected after 24 hours (acute) or 7 days (chronic) for hematological and clinical chemistry analysis.

3. Network Pharmacology and In Vitro Validation for Glioma [9]

  • Target Prediction: Potential targets of α-solanine were gathered from the TCMSP database, and glioma-related targets were from GeneCards.
  • Network Analysis: Protein-protein interaction (PPI) networks were built using the STRING database and analyzed with Cytoscape to identify hub genes.
  • Enrichment Analysis: GO and KEGG pathway analyses were performed on the common targets.
  • *In Vitro* Validation:
    • Cell Line: Human glioma cell line U87MG.
    • Treatment: α-solanine at concentrations of 5, 10, and 15 µM for 24 hours.
    • Assays: Cell viability (CCK-8), cell migration (scratch wound healing), apoptosis, and morphological changes.

Critical Research Gaps and Future Directions

The current research reveals several areas that require further investigation:

  • Lack of Direct this compound Data: Most toxicity data is for the glycosylated forms (α-solanine). More studies on pure this compound are needed to confirm if its effects are identical.
  • Chronic Low-Dose Exposure: The long-term consequences of chronic, low-level exposure to this compound from the diet are not well understood [3].
  • Biomarker Utility: While this compound shows promise as a dietary biomarker for CYP2D6 enzyme activity [10], its validation and application in clinical drug development and drug-drug interaction studies are ongoing.

References

solanidine biomarker CYP2D6 activity measurement

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Mechanism of Action

The cytochrome P450 2D6 (CYP2D6) enzyme metabolizes approximately 25% of all clinically used drugs, including many antidepressants, antipsychotics, and cardiovascular agents [1] [2]. Its activity varies significantly between individuals, primarily due to a highly polymorphic gene. This variability is categorized into metabolizer phenotypes: Poor (PM), Intermediate (IM), Normal (NM), and Ultrarapid (UM) [2] [3].

  • Phenoconversion: A critical challenge in pharmacogenetics is phenoconversion, a mismatch between a patient's genotype-predicted phenotype and their actual enzyme activity. This is often caused by non-genetic factors, particularly the use of inhibiting drugs [1]. For example, a patient with a genetically "Normal" metabolizer genotype can exhibit a "Poor" metabolizer phenotype if they are taking a CYP2D6 inhibitor.
  • Solanidine as a Probe: this compound is a natural alkaloid found in potatoes. It is metabolized in the body mainly by CYP2D6 into specific metabolites, including 3,4-seco-solanidine-3,4-dioic acid (SSDA, also known as M414) and 4-OH-solanidine [1] [2]. The ratio of these metabolites to the parent this compound in blood or plasma reflects the real-time activity of the CYP2D6 enzyme, capturing both genetic and non-genetic influences [1] [3].

The following diagram illustrates the workflow for using this biomarker to guide personalized prescribing.

G cluster_1 This compound Biomarker Workflow Patient Patient BloodSample Blood Sample Collection Patient->BloodSample LC_MS_MS LC-MS/MS Analysis BloodSample->LC_MS_MS Ratio Calculate Metabolic Ratio (SSDA/Solanidine) LC_MS_MS->Ratio Phenotype Determine Phenotype Ratio->Phenotype Phenoconversion Detect Phenoconversion Phenotype->Phenoconversion Genotyping CYP2D6 Genotyping Genotyping->Phenoconversion Compare with Phenotype Dosing Personalized Drug Dosing Phenoconversion->Dosing

Figure 1: A workflow diagram for using this compound-derived CYP2D6 phenotyping in clinical research. LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.

Performance Characteristics and Quantitative Data

Extensive research has validated the performance of this compound metabolite ratios in identifying different CYP2D6 metabolizer phenotypes.

Table 1: Key Findings from this compound Biomarker Studies

Study Population Key Metric Poor Metabolizers (PM) Intermediate Metabolizers (IM) Normal Metabolizers (NM) Ultrarapid Metabolizers (UM)
839 Patients [3] M414/Solanidine MR PPV & NPV: 100% [3] - - -
356 Volunteers [2] Plasma this compound Concentration 1887% higher than NM [2] 74% higher than NM [2] Reference 35% lower than NM [2]
88 Geriatric Patients [1] SSDA/Solanidine MR Clearly detected PM [1] - Correlated with AS [1] -

Abbreviations: MR (Metabolic Ratio), PPV (Positive Predictive Value), NPV (Negative Predictive Value), AS (Activity Score).

Table 2: Impact of Concomitant Medication on CYP2D6 Activity

Factor Effect on Enzyme Activity Study Details
Each additional CYP2D6 substrate/inhibitor [1] Lowered expected Activity Score by 0.53 points Adjusted for age, sex, and comorbidities in geriatric patients [1].
Potent CYP2D6 inhibitor (Paroxetine) [2] Inhibited this compound metabolism by 95% in vitro [2]. -

Detailed Experimental Protocols

Protocol 1: Biomarker Quantification via LC-MS/MS

This protocol outlines the core method for measuring this compound and its metabolites in patient plasma or serum [1] [2] [3].

  • Sample Collection & Preparation:

    • Collect blood into EDTA tubes and centrifuge to isolate plasma [1].
    • Store samples at -20°C or lower until analysis [1] [2].
    • Thaw samples on ice. For protein precipitation, add a 100 µL plasma aliquot to 400 µL of ice-cold acetonitrile [2].
    • Mix thoroughly, centrifuge (e.g., 700g for 5 min at 4°C), and collect the supernatant for analysis [2].
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Chromatography: Use a C18 column (e.g., Waters Xbridge BEH C18) with a gradient elution of ammonium acetate buffer and acetonitrile [3].
    • Mass Spectrometry: Operate the mass spectrometer in positive ionization mode with high-resolution full-scan acquisition (e.g., 70,000 resolution over 100-1500 Da) [3].
    • Identification: Identify this compound and metabolites (SSDA/M414 m/z 444.3102, 4-OH-solanidine m/z 430.2944) by accurate mass (within 5 ppm) and characteristic MS/MS fragments (e.g., m/z 98.0967) [2] [3].
  • Data Analysis:

    • Quantify the chromatographic peak areas of this compound and its metabolites.
    • Calculate the Metabolic Ratio (MR): MR = [Area of Metabolite] / [Area of this compound].
    • The SSDA/Solanidine (or M414/Solanidine) MR is the primary marker for CYP2D6 activity [1] [3].
Protocol 2: CYP2D6 Genotyping for Phenoconversion Assessment

Genotyping provides the baseline against which phenoconversion is measured [1] [2].

  • DNA Extraction: Extract genomic DNA from whole blood samples using a standardized kit [2].
  • Variant Panel: Genotype for key CYP2D6 alleles, including non-functional (e.g., *3, *4, *5, *6), reduced-function (e.g., *9, *10, *41), and duplication using sequencing or PCR-based methods [2].
  • Activity Score (AS) Assignment:
    • Assign a value to each allele: 0 (no function), 0.25-0.5 (decreased), 1 (normal function) [2].
    • Sum the values of both alleles for a total AS [2].
  • Phenotype Prediction & Comparison:
    • Translate AS to phenotype: AS=0 (gPM), 02.25 (gUM) [2].
    • Compare the genotype-predicted phenotype with the this compound MR-predicted phenotype. A discrepancy indicates phenoconversion [1].

Application Notes for Researchers

  • Clinical Utility: This method is particularly valuable for geriatric or polypharmacy patients, where drug-induced phenoconversion is common. It can elucidate why a patient may not respond to a drug as their genotype would suggest [1].
  • Specificity Confirmation: In vitro studies with human recombinant enzymes and chemical inhibitors have shown that this compound is metabolized primarily by CYP2D6, with a minor contribution from CYP3A4/5. The potent CYP2D6 inhibitor paroxetine nearly completely blocks its metabolism [2].
  • Limitations: As a dietary biomarker, potato intake is a prerequisite. The method may not be suitable for individuals on potato-free diets. Furthermore, clinical cutoff values for metabolic ratios may require validation in specific populations.

The relationship between genotype, phenotype, and phenoconversion is summarized below.

Figure 2: The relationship between CYP2D6 genotype, measured phenotype, and the phenomenon of phenoconversion. MR: Metabolic Ratio.

References

Comprehensive LC-MS/MS Application Notes and Protocols for Detection of Solanidine and Its Metabolites in CYP2D6 Phenotyping

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanidine and Its Metabolites as CYP2D6 Biomarkers

This compound is a nitrogen-containing steroidal alkaloid found in potatoes and other plants from the Solanaceae family that has emerged as a valuable dietary biomarker for assessing cytochrome P450 2D6 (CYP2D6) enzyme activity. Unlike traditional phenotyping approaches that require administration of probe drugs, this compound and its metabolites enable minimally invasive phenotyping through measurement of naturally occurring compounds in biological fluids. This approach is particularly valuable for vulnerable populations where drug administration is problematic, including geriatric patients, children, and multimedicated individuals experiencing polypharmacy.

The primary metabolites of interest include 3,4-seco-solanidine-3,4-dioic acid (SSDA) and 4-OH-solanidine, which are formed predominantly via CYP2D6-mediated metabolism. Research has demonstrated that the metabolic ratios of these metabolites to the parent this compound strongly correlate with CYP2D6 activity as determined by both genotyping and phenotyping with conventional probe drugs like dextromethorphan. The structural identification of SSDA was confirmed through extensive purification from human urine and characterization using 2D NMR techniques, including HMBC, COSY, TOCSY, and HSQC-TOCSY, revealing a this compound backbone that had undergone C-C bond scission to yield a dioic acid derivative [1]. The application of this compound-based phenotyping has proven particularly valuable for detecting phenoconversion—a clinically important genotype-phenotype mismatch often caused by drug interactions or comorbidities [2].

LC-MS/MS Analytical Conditions and Instrument Parameters

Liquid Chromatography Conditions

Optimal separation of this compound and its metabolites requires careful optimization of chromatographic parameters to achieve adequate resolution from matrix components while maintaining acceptable peak shape and analysis time. Based on published methods, the following conditions have been successfully employed:

  • Column: Waters Acquity UPLC BEH C18 (130 Å, 1.7 μm, 2.1 × 100 mm) or equivalent C18 column with small particle size for high efficiency separation [1]
  • Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium bicarbonate buffer (pH 10) [1]
  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol [3] [1]
  • Gradient Program: Initial conditions 28-32% B (0-11 min), increasing to 32-41% B (11-12 min), 41-45% B (12-20 min), then rapid increase to 90% B (20-21 min) held for 5 minutes before re-equilibration [3]
  • Flow Rate: 0.3-0.6 mL/min depending on column dimensions [3]
  • Column Temperature: 35-45°C
  • Injection Volume: 2-10 μL for partial loop or full loop injection

The addition of volatile modifiers such as formic acid (0.1%) or diethylamine (0.03%) has been shown to improve peak shape for these alkaloid compounds by suppressing secondary interactions with residual silanol groups on the stationary phase [4]. The specific gradient profile may require optimization based on the particular instrument and column configuration used.

Mass Spectrometry Parameters

Detection and quantification of this compound and metabolites typically employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for optimal sensitivity and specificity. Key mass spectrometry parameters include:

Table 1: Mass Spectrometry Parameters for this compound and Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Fragmentor (V) Collision Energy (V) Ionization Mode
This compound 398.3 [M+H]⁺ 98.1, 272.2, 254.2 120-140 25-40 ESI⁺
SSDA 444.3 [M+H]⁺ 98.1, 370.3, 206.2 120-140 20-35 ESI⁺
4-OH-solanidine 414.3 [M+H]⁺ 98.1, 396.3, 272.2 120-140 20-35 ESI⁺
Internal Standard Variable Variable Optimized Optimized ESI⁺

Additional parameters include: Drying gas temperature: 300-350°C, Drying gas flow: 8-12 L/min, Nebulizer pressure: 30-45 psi, Sheath gas temperature: 250-350°C, Sheath gas flow: 10-12 L/min, and Capillary voltage: 3000-4000 V (positive mode) [3]. The specific quantifier and qualifier transitions should be optimized using authentic standards when available, with particular attention to the 98.1 m/z fragment common to this compound-related compounds, which corresponds to a characteristic C₆H₁₂N⁺ fragment from the nitrogen-containing ring system [1].

Sample Preparation Protocols

Blood and Plasma Sample Preparation

For the analysis of this compound and metabolites in blood or plasma samples, a protein precipitation approach followed by solid-phase extraction provides excellent recovery and minimal matrix effects:

  • Aliquot 100 μL of plasma or blood into a 1.5 mL microcentrifuge tube
  • Add 400 μL of ice-cold acetonitrile containing internal standard (e.g., dextrometorphan-d3 or tomatine)
  • Vortex vigorously for 60 seconds to ensure complete protein precipitation
  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins
  • Transfer supernatant to a new tube and evaporate to dryness under nitrogen at 40°C
  • Reconstitute in 100-200 μL of initial mobile phase and vortex for 30 seconds
  • Transfer to autosampler vials for LC-MS/MS analysis

This method has been successfully applied in clinical studies involving geriatric patients, demonstrating robust performance with median patient ages of 83 years and high levels of polypharmacy (median of 15 medications) [2]. For additional clean-up, the reconstituted extract can be passed through a 0.2 μm PTFE membrane filter prior to LC-MS/MS analysis [3].

Urine Sample Preparation

Urine analysis requires specific consideration for the higher concentration of potentially interfering compounds and typically employs solid-phase extraction:

  • Acidify urine sample to pH 4.0-4.5 using acetic acid
  • Centrifuge at 2,000 × g for 10 minutes to remove particulate matter
  • Condition SPE cartridge (C18 or mixed-mode) with methanol followed by water
  • Load supernatant onto the conditioned SPE cartridge
  • Wash with 10% methanol in water to remove polar interferents
  • Elute with methanol containing 0.1% formic acid
  • Evaporate eluent to dryness under nitrogen and reconstitute in mobile phase

The extensive purification protocol described by [1] successfully isolated 96 μg of SSDA from 40 liters of urine through a combination of C18 flash chromatography, cation exchange, and preparative HPLC, confirming the utility of these extraction principles.

CYP2D6 Phenotyping Protocol Using this compound Metabolites

Metabolic Ratio Calculations

The enzymatic activity of CYP2D6 can be determined by calculating specific metabolic ratios (MR) that reflect the conversion of this compound to its primary metabolites:

  • SSDA MR = [SSDA] / [this compound]
  • 4-OH-solanidine MR = [4-OH-solanidine] / [this compound]

These ratios demonstrate a highly significant correlation (P < 0.001) with genotype-derived activity scores and can clearly distinguish poor metabolizers from other phenotypes [2]. The SSDA/solanidine ratio has shown particularly strong discrimination power, with areas under the receiver operating characteristic curve demonstrating equal or better performance for identifying poor metabolizers compared to other metabolic ratios or this compound alone [5].

Phenotype Assignment

After calculating the metabolic ratios, phenotype assignment follows population-specific thresholds:

Table 2: Phenotype Assignment Based on this compound Metabolic Ratios

Phenotype SSDA/Solanidine Ratio 4-OH-solanidine/Solanidine Ratio CYP2D6 Activity Score Equivalent
Poor Metabolizer (PM) Very low or undetectable Very low or undetectable 0
Intermediate Metabolizer (IM) Reduced (74% higher than NM) Reduced 0.25 - 1.0
Normal Metabolizer (NM) Reference range Reference range 1.25 - 2.25
Ultrarapid Metabolizer (UM) Elevated (35% lower this compound) Elevated > 2.25

Note that the absolute ratio values will vary between laboratories and populations, requiring establishment of population-specific thresholds based on local validation studies. The this compound-based approach has been specifically validated in a geriatric cohort with a median age of 83 years, where it effectively detected phenoconversion caused by polypharmacy [2].

Data Analysis and Method Validation

Validation Parameters

Comprehensive method validation should follow regulatory guidelines for bioanalytical method validation and include the following parameters:

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Acceptance Criteria Recommended Protocol
Linearity R² > 0.995 Minimum of 6 non-zero standards covering expected range
Accuracy 85-115% of nominal values QC samples at LLOQ, low, medium, high concentrations
Precision CV ≤ 15% (≤20% at LLOQ) Intra-day (n=6) and inter-day (n=3 days)
Lower Limit of Quantification Signal-to-noise ≥ 10 Determined for each analyte in each matrix
Recovery Consistent and reproducible Comparison of extracted vs post-extraction spiked samples
Matrix Effects CV ≤ 15% for IS-normalized MF Post-column infusion experiments
Stability Within ±15% of nominal Bench-top, processed, freeze-thaw, long-term

The recovery of this compound and related compounds using SPE methods typically ranges from 82% to 106%, demonstrating excellent extraction efficiency [3]. Method validation should specifically address potential matrix effects given the complex biological matrices and relatively low concentration levels expected for these dietary biomarkers.

Statistical Analysis for Phenoconversion Detection

For clinical studies investigating phenoconversion, statistical approaches should include:

  • Correlation analysis between metabolic ratios and genotype-derived activity scores
  • Multiple linear regression adjusting for potential confounders (age, sex, comorbidities, renal function)
  • Receiver operating characteristic (ROC) analysis to determine optimal metabolic ratio cutoffs
  • Calculation of areas under ROC and precision-recall curves for phenotype prediction performance

In a study of geriatric patients, each additional CYP2D6 substrate/inhibitor significantly lowered the expected activity score by 0.53 points in patients encoding functional CYP2D6 variants (95% confidence interval 0.85-0.21), demonstrating the method's sensitivity to detect phenoconversion [2].

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for this compound-based CYP2D6 phenotyping, from sample collection to data interpretation:

G This compound-Based CYP2D6 Phenotyping Workflow start Study Population: Geriatric, Multimedicated Patients sample_collection Sample Collection: Blood/Plasma/Urine start->sample_collection prep1 Protein Precipitation Ice-cold acetonitrile sample_collection->prep1 sample_collection->prep1 Storage at -20°C prep2 Solid-Phase Extraction C18 or mixed-mode cartridges prep1->prep2 prep3 Concentration & Reconstitution prep2->prep3 lcms1 LC Separation: Reverse-phase C18 column Gradient elution prep3->lcms1 prep3->lcms1 Injection 2-10 µL lcms2 MS Detection: ESI+ MRM mode m/z 398→98 (this compound) m/z 444→98 (SSDA) lcms1->lcms2 analysis1 Quantification: Peak area measurement Internal standard normalization lcms2->analysis1 lcms2->analysis1 Chromatographic data analysis2 Metabolic Ratio Calculation: SSDA/Solanidine 4-OH-solanidine/Solanidine analysis1->analysis2 analysis3 Phenotype Assignment: PM, IM, NM, UM Phenoconversion detection analysis2->analysis3 analysis2->analysis3 Population thresholds

Troubleshooting and Technical Notes

  • Ion suppression effects: To minimize matrix effects, ensure adequate chromatographic separation and thorough sample clean-up. Use a stable isotope-labeled internal standard when available for optimal quantification accuracy.
  • Carryover: Include extensive wash steps in the injection sequence, particularly when analyzing samples with high concentration ranges. Consider using a dedicated injector needle for high-concentration samples if carryover persists.
  • Column degradation: Protect the analytical column from alkaline hydrolysis by maintaining the pH below 8.0 during method development, unless using specially stabilized columns.
  • Signal drift: Monitor internal standard response across batches to detect any systematic changes in ionization efficiency, which may require source cleaning or mobile phase replenishment.
  • Specificity challenges: Confirm the identity of this compound and metabolites by monitoring multiple MRM transitions and comparing ratios to reference standards when available.

The this compound-based CYP2D6 phenotyping approach offers a minimally invasive alternative to conventional probe drugs and has been clinically validated in challenging patient populations. By implementing these detailed protocols, researchers and clinical laboratories can reliably assess CYP2D6 activity and detect clinically significant phenoconversion events that may impact drug safety and efficacy.

References

solanidine electrochemical oxidation iminium salts

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Significance

Solanidine is a poisonous steroidal alkaloid found in plants of the Solanaceae family, such as potato and Solanum americanum [1]. It serves as the aglycone (non-sugar) portion of glycoalkaloids like α-solanine and α-chaconine, which are hydrolyzed in the body to release this compound [1].

The strategic importance of this compound lies in its role as a versatile precursor for the synthesis of valuable steroid compounds. Its rigid steroidal skeleton with an integrated nitrogen atom makes it an ideal starting material for chemical transformation into pharmacologically active steroids [1].

Electrochemical Oxidation Protocol

The following protocol describes the electrochemical oxidation of 3β-acetoxy-solanidine to iminium salts, adapted from established procedures [1].

Materials and Equipment
  • Starting Material: 3β-acetoxy-solanidine
  • Solvents: Anhydrous acetonitrile (CH₃CN), anhydrous dichloromethane (DCM)
  • Base: Pyridine (anhydrous)
  • Electrochemical Cell: Standard two- or three-electrode setup
  • Working Electrode: Platinum or glassy carbon
  • Counter Electrode: Platinum wire
  • Reference Electrode: Ag/AgCl (optional for controlled potential)
  • Power Supply: Potentiostat or galvanostat
  • Inert Atmosphere: Argon or nitrogen gas supply
Step-by-Step Procedure
  • Solution Preparation: Dissolve 3β-acetoxy-solanidine (1.0 g, ~2.1 mmol) in a mixture of acetonitrile and dichloromethane (1:1 v/v, 100 mL total) in the electrochemical cell. Add pyridine (1.5 equiv, ~3.2 mmol) as a base.

  • System Setup: Assemble the electrochemical cell with working, counter, and reference electrodes. Purge the solution with inert gas (N₂ or Ar) for 15 minutes to remove oxygen.

  • Electrolysis: Apply a constant current or controlled potential to the system.

    • For constant current: 50-100 mA/cm²
    • For controlled potential: +1.2 to +1.5 V vs. Ag/AgCl
    • Monitor reaction progress by TLC or HPLC
  • Reaction Work-up: After complete conversion (typically 2-4 hours), evaporate solvents under reduced pressure.

  • Product Isolation: Dissolve the residue in minimal DCM and purify by flash chromatography (silica gel, DCM/methanol gradient) to obtain the iminium salt products.

  • Isomerization (Optional): To convert iminium salts to enamines, dissolve in appropriate solvent and stir with a mild base (e.g., triethylamine) at room temperature.

Reaction Scheme and Outcomes

The electrochemical oxidation proceeds through the following pathway:

G This compound This compound Iminium2 Iminium2 This compound->Iminium2 Electrochemical Oxidation in Acetone Iminium3 Iminium3 This compound->Iminium3 Electrochemical Oxidation in DCM/Pyridine Enamine Enamine Iminium2->Enamine Isomerization Iminium3->Enamine Isomerization (thermodynamic)

Alternative Chemical Oxidation Method

For laboratories without specialized electrochemical equipment, a chemical oxidation method using mercury(II) acetate provides comparable results [1]:

Procedure
  • Dissolve 3β-acetoxy-solanidine (1.0 g) in dry acetone (50 mL)
  • Add mercury(II) acetate (1.2 equiv) and stir at room temperature under inert atmosphere
  • Monitor reaction by TLC (approximately 2-3 hours for completion)
  • Filter to remove mercury salts and concentrate under reduced pressure
  • Purify by flash chromatography to obtain iminium salt 2, which spontaneously isomerizes to enamine 5 in 94% yield

Analytical Characterization

Successful conversion can be verified through these analytical techniques:

Technique Expected Results
TLC Distinct spot with higher polarity than starting material
NMR Characteristic iminium carbon signal at δ 170-180 ppm
Mass Spec Molecular ion consistent with iminium structure
HPLC Single peak indicating pure product

Downstream Applications

The synthesized iminium salts and enamines serve as key intermediates for further transformations:

Conversion to 16-Dehydropregnenolone Acetate (DPA)

The enamine product can be further processed to 16-DPA, a valuable steroid synthesis intermediate [1]:

  • Oxidation: Treat enamine with NaIO₄ to form lactam intermediate
  • Elimination: React lactam with Al₂O₃ in benzene to eliminate the lactam moiety
  • Isolation: Purify to obtain 16-DPA in 34% overall yield from enamine

This 16-DPA serves as a common intermediate in industrial synthesis of progesterone and cortisone derivatives [1].

Biomarker Applications

A this compound metabolite, 3,4-seco-solanidine-3,4-dioic acid (SSDA), has been identified as a potential biomarker for CYP2D6 enzyme activity assessment [2]. This is particularly valuable for:

  • Predicting individual metabolic capacity for CYP2D6 substrates
  • Guiding dosing of antidepressants and antipsychotics
  • Non-invasive phenotyping in vulnerable populations

Technical Considerations and Troubleshooting

Challenge Solution
Low Conversion Ensure solvent dryness; use freshly distilled base; optimize current density
Mixed Products Adjust solvent system (DCM vs acetone); modify pyridine concentration
Product Stability Store under inert atmosphere at low temperature; use promptly
Purification Issues Employ gradient chromatography; consider alternative solvent systems

Conclusion

The electrochemical oxidation of this compound to iminium salts represents a efficient methodology for transforming natural products into valuable synthetic intermediates. This protocol enables access to key steroid precursors with applications in pharmaceutical synthesis and metabolic phenotyping. The provided detailed procedures should enable researchers to implement this transformation reliably in drug discovery and development workflows.

References

Comprehensive Application Notes: Synthesis of 16-Dehydropregnenolone Acetate (16-DPA) from Solanidine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

16-Dehydropregnenolone acetate (16-DPA) represents a crucial intermediate in the industrial synthesis of numerous bioactive steroids, playing a role analogous to 7-ACA in cephalosporin and 6-APA in penicillin production. This compound serves as a versatile synthon for the semisynthetic production of a wide array of therapeutic steroids, including corticosteroids, progestogens, and other hormonally active compounds. Despite its industrial importance, 16-DPA is not easily synthesized from simple starting materials, making the development of efficient synthetic routes from naturally occurring precursors an area of significant research interest. The conversion of solanidine to 16-DPA is particularly valuable as it provides a method to transform this potentially toxic alkaloid from potato cultivation waste into a high-value pharmaceutical intermediate, contributing to both economic and sustainability objectives in drug manufacturing.

The significance of this synthetic pathway extends beyond mere chemical conversion; it represents a strategic approach to valorizing agricultural byproducts. This compound, a steroidal alkaloid found abundantly in potato greens and other Solanum species, has limited direct applications and is primarily known for its potential toxicity. Its transformation into 16-DPA effectively converts an antinutritional compound into a valuable pharmaceutical building block, creating a sustainable sourcing strategy for steroid production that reduces dependence on single-source plant metabolites. This protocol details the optimized procedures for this conversion, providing researchers and industrial scientists with reproducible methods for obtaining high-quality 16-DPA suitable for subsequent synthetic manipulations toward active pharmaceutical ingredients.

Chemical Background and Properties

Starting Material: this compound

This compound (C₂₇H₄₃NO) is a nitrogen-containing steroidal alkaloid that serves as the aglycone for various glycoalkaloids found in Solanum species, including potatoes. Its structure is based on the solanidane skeleton, characterized by a rigid pentacyclic framework incorporating an nitrogen atom. Unlike true alkaloids derived from amino acids, this compound is classified as a pseudoalkaloid because it originates from cholesterol rather than amino acid precursors. [1] The introduction of nitrogen into the cholesterol backbone occurs through a late-stage transamination reaction catalyzed by specialized enzymes such as GAME12, a γ-aminobutyric acid transaminase (GABA-T)-like protein that has evolved specifically for steroidal alkaloid biosynthesis in Solanum species. [1]

Table 1: Properties of this compound

Property Description
Chemical Formula C₂₇H₄₃NO
Molecular Weight 397.64 g/mol
Structure Type Solanidane alkaloid
Nitrogen Content Basic nitrogen atom
Natural Source Potato greens, Solanum species
Biosynthetic Origin Cholesterol via transamination
Target Product: 16-Dehydropregnenolone Acetate (16-DPA)

16-Dehydropregnenolone acetate (C₂₃H₃₂O₃) is a pregnane derivative characterized by a double bond between C-5 and C-16, a ketone at C-20, and an acetoxy group at C-3. This combination of functional groups makes 16-DPA exceptionally versatile for chemical modifications at multiple positions, enabling diverse synthetic pathways to various steroid hormones. The compound typically presents as a white crystalline powder with a sharp melting point between 171-172°C (340-342°F), providing a useful criterion for preliminary assessment of purity. [2]

Table 2: Properties of 16-Dehydropregnenolone Acetate (16-DPA)

Property Description
Chemical Formula C₂₃H₃₂O₃
Molecular Weight 356.506 g/mol
IUPAC Name 20-Oxopregna-5,16-dien-3β-yl acetate
Appearance White crystalline powder
Melting Point 171-172°C (340-342°F; 444-445 K)
Key Features Δ⁵,¹⁶ diene system, 3β-acetate, 20-ketone
Key Transformation Challenges

The conversion of this compound to 16-DPA presents several significant chemical challenges that must be addressed through careful optimization of reaction conditions. The principal objectives involve nitrogen excision from the this compound framework while concurrently introducing the characteristic Δ¹⁶ double bond and preserving the Δ⁵-3β-acetoxy functionality essential for further synthetic applications. This transformation requires a meticulous sequence of oxidation and rearrangement steps that must be carefully controlled to prevent over-oxidation or decomposition of the sensitive steroidal framework. The following diagram illustrates the key structural changes required in this conversion:

G This compound This compound DPA DPA This compound->DPA Multi-step Transformation Step1 Intermediate Formation This compound->Step1 Oxidative Cleavage Step2 Modified Structure Step1->Step2 Ring Modification Step2->DPA Nitrogen Excision

Synthesis Protocol

Historical Context and Modern Adaptation

The synthetic route from this compound to 16-DPA represents a modern adaptation of the classical Marker degradation, originally developed in the late 1930s for converting diosgenin into steroid intermediates. [2] While the original process focused on diosgenin from Mexican yams, contemporary research has demonstrated the feasibility of utilizing this compound from potato greens as an alternative feedstock, providing a complementary sourcing strategy for steroid production. [2] [3] The earliest patent literature referencing 16-DPA synthesis dates to 1951 (US2656364A), describing its conversion into 17-ketosteroids, but specific details for the this compound to 16-DPA transformation have been more recently elaborated in specialized chemical literature. [2]

Reagents and Materials

Table 3: Required Reagents and Materials

Reagent/Material Specification Purpose
This compound ≥95% purity (from potato greens) Starting material
Acetic Anhydride Reagent grade, freshly distilled Acetylation
Pyridine Anhydrous, over molecular sieves Reaction solvent and base
Chromium Trioxide High purity, crystalline Oxidation agent
Sulfuric Acid Concentrated, analytical grade Acid catalyst
Sodium Bicarbonate Reagent grade Work-up
Silica Gel 60-120 mesh for column chromatography Purification
Solvents Dichloromethane, hexane, ethyl acetate (HPLC grade) Extraction and chromatography
Step-by-Step Experimental Procedure
3.3.1 Initial Processing and Acetylation
  • Purification of this compound: Begin with 5.0 g of crude this compound extract. Dissolve in warm methanol (50 mL) and filter to remove insoluble impurities. Concentrate the filtrate under reduced pressure to obtain purified this compound (typical recovery: 85-90%).

  • Acetylation Reaction:

    • Transfer the purified this compound (4.5 g, 11.3 mmol) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar.
    • Add anhydrous pyridine (45 mL, 10 vol) and stir until complete dissolution.
    • Slowly add acetic anhydride (4.5 mL, 47.6 mmol, 4.2 equiv) dropwise via addition funnel at 0°C (ice-water bath).
    • After complete addition, remove the ice bath and allow the reaction to proceed at room temperature for 6-8 hours with continuous stirring.
    • Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3, visualization with vanillin/H₂SO₄ spray).
  • Work-up of Acetylated Intermediate:

    • Carefully quench the reaction by pouring into ice-cold water (200 mL) with vigorous stirring.
    • Extract the aqueous mixture with dichloromethane (3 × 75 mL).
    • Combine the organic extracts and wash successively with 1M HCl (2 × 50 mL), saturated NaHCO₃ solution (2 × 50 mL), and brine (50 mL).
    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the acetylated intermediate as a white solid (typical yield: 95%).
3.3.2 Oxidative Cleavage and Rearrangement
  • Oxidation Reaction Setup:

    • Dissolve the acetylated intermediate (4.2 g, 9.4 mmol) in acetone (40 mL) in a 250 mL round-bottom flask.
    • Prepare the Jones reagent (chromic acid in sulfuric acid) by dissolving chromium trioxide (4.2 g, 42 mmol) in concentrated sulfuric acid (3.6 mL) and carefully diluting with water to 15 mL total volume.
    • Cool the reaction mixture to 0°C using an ice bath.
  • Controlled Oxidation:

    • Add the Jones reagent dropwise to the stirred this compound solution over 30 minutes, maintaining the temperature below 5°C.
    • After complete addition, continue stirring at 0°C for 1 hour, then allow to warm slowly to room temperature and stir for an additional 4-6 hours.
    • Monitor the reaction by TLC (toluene:acetone, 8:2) until complete consumption of the starting material is observed.
  • Work-up and Isolation:

    • Carefully quench the reaction by adding isopropanol (5 mL) to destroy excess oxidant.
    • Dilute with water (100 mL) and extract with dichloromethane (3 × 75 mL).
    • Combine the organic extracts and wash with water (2 × 50 mL) and brine (50 mL).
    • Dry over anhydrous Na₂SO₄, filter, and concentrate to a crude yellow solid.
3.3.3 Purification and Crystallization
  • Chromatographic Purification:

    • Prepare a silica gel column (height: 30 cm, diameter: 4 cm) using hexane as the packing solvent.
    • Dissolve the crude product in minimal dichloromethane and load onto the column.
    • Elute with a gradient of hexane:ethyl acetate (from 95:5 to 80:20) collecting 25 mL fractions.
    • Monitor fractions by TLC and combine those containing pure 16-DPA.
  • Crystallization:

    • Concentrate the combined pure fractions under reduced pressure.
    • Dissolve the residue in warm ethanol (approximately 10 mL per gram of product).
    • Allow to cool slowly to room temperature, then further cool to 4°C for 12-16 hours to complete crystallization.
    • Collect the crystals by vacuum filtration and wash with a small volume of cold ethanol.
    • Dry under high vacuum (0.5 mmHg) at 40°C for 6 hours to obtain pure 16-DPA as white needles.

Table 4: Typical Reaction Parameters and Expected Outcomes

Parameter Conditions Expected Outcome
Reaction Scale 5.0 g this compound Theoretical yield: 4.48 g 16-DPA
Acetylation Pyridine, acetic anhydride, 6-8 h, RT >95% conversion
Oxidation Jones reagent, 0°C to RT, 5-7 h 85-90% conversion
Purification Silica gel chromatography, hexane:EtOAc 95% purity by HPLC
Crystallization Ethanol, slow cooling White needles, >99% purity
Overall Yield From this compound 65-70%

Analytical Methods for Characterization and Quality Control

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) provides the primary analytical method for quantifying the conversion efficiency and final purity of 16-DPA. The following optimized method ensures adequate separation of 16-DPA from potential synthetic impurities and decomposition products:

  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Gradient from 60% methanol in water to 100% methanol over 25 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 20 μL
  • Sample Concentration: 1 mg/mL in methanol
  • Retention Time: 16-DPA typically elutes at 12.3 ± 0.2 minutes

Thin-Layer Chromatography (TLC) serves as a rapid monitoring tool during the synthesis:

  • Stationary Phase: Silica gel 60 F₂₄
  • Mobile Phase: Toluene:acetone (8:2 v/v)
  • Visualization: Vanillin-sulfuric acid spray reagent followed by heating at 110°C
  • Rf Values: this compound: 0.35; Acetylated intermediate: 0.55; 16-DPA: 0.65
Structural Verification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural confirmation of the synthesized 16-DPA. The following characteristic signals should be present in the ¹H NMR spectrum (CDCl₃, 400 MHz):

  • δ 0.85 (s, 3H, C-18 methyl)
  • δ 1.15 (s, 3H, C-19 methyl)
  • δ 2.05 (s, 3H, acetate methyl)
  • δ 4.65 (m, 1H, C-3α proton)
  • δ 5.40 (m, 1H, C-6 vinyl proton)
  • δ 5.75 (m, 1H, C-16 vinyl proton)

Fourier-Transform Infrared (FTIR) Spectroscopy should display the following characteristic absorption bands:

  • 2940, 2865 cm⁻¹ (C-H stretch)
  • 1735 cm⁻¹ (C=O ester stretch)
  • 1705 cm⁻¹ (C=O ketone stretch)
  • 1665, 1610 cm⁻¹ (C=C stretch conjugated diene)
  • 1245, 1025 cm⁻¹ (C-O ester stretches)

Melting Point Determination provides a quick assessment of purity, with pure 16-DPA exhibiting a sharp melting point of 171-172°C (uncorrected). [2]

Applications and Downstream Processing

Pharmaceutical Applications

16-DPA serves as a versatile intermediate for the synthesis of numerous biologically active steroids, many of which have significant therapeutic applications. The strategic positioning of functional groups in the 16-DPA molecule enables selective chemical modifications at multiple sites, allowing synthetic access to diverse steroid skeletons. The following diagram illustrates key downstream pharmaceutical applications of 16-DPA:

G DPA DPA Corticosteroids Corticosteroids DPA->Corticosteroids Microbial Fermentation Progestogens Progestogens DPA->Progestogens Chemical Reduction OtherSteroids OtherSteroids DPA->OtherSteroids Side Chain Modification Cortisone Cortisone Corticosteroids->Cortisone Hydrocortisone Hydrocortisone Corticosteroids->Hydrocortisone Progesterone Progesterone Progestogens->Progesterone Medroxyprogesterone Medroxyprogesterone Progestogens->Medroxyprogesterone Pregnenolone Pregnenolone OtherSteroids->Pregnenolone DHEA DHEA OtherSteroids->DHEA

As indicated in the diagram, 16-DPA serves as the starting point for several important steroid synthesis pathways, including:

  • Corticosteroids: Cortisone and hydrocortisone, which are included in the WHO Model List of Essential Medicines for their potent anti-inflammatory and immunosuppressive properties. [2]
  • Progestogens: Progesterone and its synthetic analogs like medroxyprogesterone acetate, used in hormone replacement therapy and contraceptive formulations. [2]
  • Other Bioactive Steroids: Pregnenolone and dehydroepiandrosterone (DHEA), which serve as important neurosteroids and hormone precursors.
Scale-up Considerations and Process Optimization

For industrial-scale production of 16-DPA from this compound, several factors require careful optimization to ensure economic viability and consistent product quality:

  • Solvent Recovery and Recycling: Implement distillation systems for recovering and purifying pyridine, dichloromethane, and ethanol to minimize waste generation and raw material costs.

  • Chromium Management: Develop procedures for chromium recovery from reaction quenches to address environmental concerns and comply with regulatory requirements for heavy metal disposal.

  • Process Analytical Technology (PAT): Incorporate in-line monitoring techniques such as FTIR or Raman spectroscopy to track reaction progress in real-time, enabling better process control and consistency.

  • Quality by Design (QbD): Implement systematic approaches to identify critical process parameters and their impact on critical quality attributes of the final 16-DPA product.

The overall synthetic workflow from starting material to final product, including key quality control checkpoints, can be summarized as follows:

G This compound This compound Acetylation Acetylation This compound->Acetylation DPA DPA QC1 TLC Analysis Oxidation Oxidation QC1->Oxidation QC2 HPLC Purity Assessment Purification Purification QC2->Purification QC3 MP, NMR, FTIR Confirmation QC3->DPA Acetylation->QC1 Oxidation->QC2 Purification->QC3

Conclusion

This application note provides a comprehensive protocol for the efficient synthesis of 16-dehydropregnenolone acetate (16-DPA) from this compound, detailing optimized reaction conditions, purification methods, and analytical characterization techniques. The described procedure enables researchers to obtain high-purity 16-DPA suitable for subsequent transformations into valuable steroid-based active pharmaceutical ingredients. The conversion of this compound—a relatively abundant but underutilized steroidal alkaloid—into a key synthetic intermediate represents a sustainable approach to steroid production that complements existing diosgenin-based processes. By providing detailed experimental methodologies and quality control parameters, this protocol supports the ongoing development of robust and reproducible synthetic routes to important steroid intermediates, ultimately contributing to the accessibility of essential steroid-based medicines.

References

Comprehensive Application Notes and Protocols for Studying Solanidine Metabolism by Human Recombinant CYP Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solanidine as a Biomarker for CYP2D6 Activity

This compound is a steroidal alkaloid found in plants of the Solanaceae family, particularly in potatoes, that has emerged as a highly sensitive and specific dietary biomarker for assessing cytochrome P450 2D6 (CYP2D6) enzyme activity. As CYP2D6 is responsible for metabolizing approximately 25% of clinically used drugs, including many antidepressants, antipsychotics, analgesics, and cardiovascular agents, accurately determining individual metabolic capacity is crucial for personalized dosing strategies. The high polymorphism of the CYP2D6 gene leads to significant interindividual variability in metabolic capacity, ranging from poor to ultrarapid metabolizer phenotypes. While genotyping provides valuable information, it doesn't capture non-genetic factors affecting enzyme activity, such as drug-drug interactions, dietary compounds, or epigenetic regulation, creating a need for functional phenotyping approaches [1].

Recent research has demonstrated that this compound and its metabolites serve as excellent probe substrates for evaluating CYP2D6 activity without requiring administration of synthetic drugs. The metabolism of dietary this compound occurs primarily via CYP2D6, with the enzyme catalyzing the formation of several metabolites including 3,4-seco-solanidine-3,4-dioic acid (SSDA, also known as M444) and 4-OH-solanidine (M414). The ratios of these metabolites to the parent this compound compound correlate strongly with CYP2D6 phenotype, providing a non-invasive method for assessing metabolic capacity in clinical settings. This approach is particularly valuable for identifying phenoconversion—where a patient's genotype does not match their phenotypic expression due to environmental factors—which is common in geriatric, multimorbid patients with high levels of polypharmacy [2] [1].

Experimental Data and Key Findings

Quantitative Analysis of this compound Metabolism Across CYP2D6 Phenotypes

Table 1: this compound and metabolite levels across CYP2D6 phenotypes based on a study of 356 Finnish volunteers

CYP2D6 Phenotype Sample Size Plasma this compound Concentration M414/Solanidine Ratio M444/Solanidine Ratio
Poor Metabolizers (gPM) 9 1887% higher than gNM Significantly reduced Significantly reduced
Intermediate Metabolizers (gIM) 89 74% higher than gNM Moderately reduced Moderately reduced
Normal Metabolizers (gNM) 196 Reference group Reference Reference
Ultrarapid Metabolizers (gUM) 20 35% lower than gNM Significantly increased Significantly increased

The data revealed striking differences in this compound metabolism across CYP2D6 phenotypes. Poor metabolizers showed nearly 20-fold higher plasma this compound concentrations compared to normal metabolizers, highlighting dramatically reduced metabolic capacity. The metabolic ratios (metabolite-to-solanidine) showed even stronger associations with CYP2D6 phenotypes than this compound concentrations alone. The areas under the receiver operating characteristic and precision-recall curves for these metabolic ratios demonstrated excellent performance for identifying gPM, gIM, and gUM phenotype groups, suggesting high clinical utility for phenotyping [1].

Table 2: Predictive performance of this compound metabolite ratios for identifying CYP2D6 poor metabolizers in a study of 839 patients

Biomarker Sensitivity Specificity Positive Predictive Value Negative Predictive Value Explained Variance (R²)
M414/Solanidine Ratio 0.98 1.00 100% 100% 0.68
Other Metabolite Ratios Variable (0.85-0.95) Variable (0.90-0.98) 20.5-73.3% 96.7-99.3% 0.45-0.60

In a large validation study involving 839 patients with known CYP2D6 genotype, the M414-to-solanidine metabolic ratio demonstrated exceptional predictive power for identifying poor metabolizers, with both positive and negative predictive values of 100% in the validation cohort. This performance exceeded that of other metabolite ratios, which showed more variable predictive values. The high explained variance (R²=0.68) in linear models further supports the robustness of this biomarker for predicting CYP2D6 activity [3].

In Vitro Metabolism and Inhibition Data

Table 3: In vitro metabolism of this compound by human recombinant CYP enzymes

Enzyme System Relative Contribution Inhibition by Paroxetine Key Metabolites Formed
CYP2D6 Primary metabolizer Nearly complete (95%) inhibition SSDA (M444), 4-OH-solanidine (M414)
CYP3A4/5 Minor contribution Not inhibited Not specified
Other CYP Enzymes Negligible Not applicable Not detected

In vitro studies with human recombinant CYP enzymes demonstrated that this compound is metabolized predominantly by CYP2D6, with only minor contribution from CYP3A4/5. The metabolism was almost completely inhibited (95%) by paroxetine, a potent CYP2D6 inhibitor, confirming the enzyme's central role in this compound metabolism. Additional genome-wide association studies identified several variants near the CYP2D6 gene that associated with plasma this compound metabolite ratios, providing further evidence of specificity [1].

Experimental Protocols

In Vitro Metabolism Studies Using Human Recombinant CYP Enzymes
3.1.1 Protocol: this compound Metabolism in Recombinant CYP Systems

Purpose: To characterize the relative contributions of specific CYP enzymes to this compound metabolism using recombinant enzyme systems.

Materials and Reagents:

  • Human recombinant CYP enzymes (CYP2D6, CYP3A4, CYP3A5, CYP2C9, CYP2C19, CYP1A2)
  • This compound reference standard (commercially available from suppliers like Sigma-Aldrich, Phytolab)
  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride)
  • Potassium phosphate buffer (0.1 M, pH 7.4)
  • Stop solution: ice-cold acetonitrile with internal standard
  • LC-MS/MS system with appropriate analytical column

Procedure:

  • Incubation Preparation: Prepare incubation mixtures containing 50 pmol/mL of individual recombinant CYP enzymes, 100 mM potassium phosphate buffer (pH 7.4), and varying concentrations of this compound (recommended range: 0.1-100 μM).

  • Pre-incubation: Pre-incubate the mixtures for 3 minutes at 37°C in a water bath with gentle shaking.

  • Reaction Initiation: Initiate reactions by adding NADPH regenerating system to a final concentration of 1.3 mM NADP+.

  • Incubation: Allow reactions to proceed for 30 minutes at 37°C with continuous gentle shaking.

  • Reaction Termination: Stop reactions by adding 2 volumes of ice-cold acetonitrile with internal standard.

  • Sample Processing: Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins and transfer supernatant for analysis.

  • Analysis: Quantify this compound and its metabolites using LC-MS/MS with multiple reaction monitoring (MRM).

  • Kinetic Analysis: Determine enzyme kinetic parameters (Km, Vmax) by fitting metabolite formation data to appropriate models (Michaelis-Menten, Hill equation) using non-linear regression [1] [4].

Inhibition Studies in Human Liver Microsomes
3.2.1 Protocol: Assessing CYP2D6 Inhibition on this compound Metabolism

Purpose: To evaluate the inhibitory potential of specific CYP2D6 inhibitors on this compound metabolism in human liver microsomes.

Materials and Reagents:

  • Pooled human liver microsomes (0.5 mg/mL protein concentration)
  • This compound substrate (at approximate Km concentration)
  • CYP2D6 inhibitors: paroxetine, quinidine, fluoxetine
  • NADPH regenerating system
  • Potassium phosphate buffer (0.1 M, pH 7.4)
  • Stop solution and LC-MS/MS equipment as above

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of inhibitors in appropriate solvent (typically DMSO, final concentration ≤0.1%).

  • Incubation Mixture: Combine human liver microsomes, potassium phosphate buffer, this compound (recommended: 5-10 μM based on estimated Km), and varying concentrations of inhibitor.

  • Pre-incubation: Pre-incubate for 3 minutes at 37°C.

  • Reaction Initiation: Start reactions with NADPH regenerating system.

  • Incubation and Termination: Incubate for 30 minutes at 37°C, then terminate with ice-cold acetonitrile.

  • Control Incubations: Include control incubations without inhibitor and without NADPH regenerating system.

  • Sample Analysis: Process samples and analyze this compound depletion and metabolite formation via LC-MS/MS.

  • Data Analysis: Calculate IC50 values using non-linear regression of inhibitor concentration versus metabolite formation rate [1] [5].

Analytical Method for this compound and Metabolite Quantification
3.3.1 Protocol: LC-MS/MS Analysis of this compound and Metabolites

Purpose: To simultaneously quantify this compound and its major metabolites in biological samples using liquid chromatography-tandem mass spectrometry.

Materials and Equipment:

  • UHPLC system with binary pump, autosampler, and column oven
  • High-resolution mass spectrometer (Q Exactive Focus or similar)
  • Analytical column: Xbridge BEH C18 (2.6 μm, 2.1 × 75 mm; Waters) or equivalent
  • Mobile phase A: 2 mM ammonium acetate in water, pH 4.8
  • Mobile phase B: acetonitrile
  • Reference standards: this compound, M414 (4-OH-solanidine), M444 (SSDA)

Chromatographic Conditions:

  • Gradient: 20-52% mobile phase B over 8 minutes
  • Flow rate: 0.4 mL/min
  • Column temperature: 35°C
  • Injection volume: 5-10 μL

Mass Spectrometry Parameters:

  • Ionization mode: Positive electrospray ionization (ESI+)
  • Resolution: 70,000 (full-scan), 17,500 (dd-MS2)
  • Scan range: 100-1500 m/z
  • Spray voltage: 3.5 kV
  • Capillary temperature: 320°C
  • Sheath gas: 40 arbitrary units
  • Auxiliary gas: 10 arbitrary units

Metabolite Identification:

  • This compound: m/z 398.3417 [M+H]+
  • M414 (4-OH-solanidine): m/z 414.3366 [M+H]+
  • M444 (SSDA): m/z 444.3102 [M+H]+
  • Characteristic fragment: m/z 98.0967 for this compound metabolites

Validation Parameters:

  • Calibration range: 0.1-500 ng/mL for all analytes
  • Quality controls: low, medium, high concentrations
  • Precision and accuracy: ≤15% CV
  • Extraction recovery: ≥70% [3] [4].

Pathway Diagrams and Experimental Workflows

This compound Metabolic Pathway and CYP2D6 Phenotyping Correlation

PotatoConsumption Dietary Potato Consumption SolanidineAbsorption This compound Absorption PotatoConsumption->SolanidineAbsorption This compound This compound (m/z 398.34) SolanidineAbsorption->this compound CYP2D6 CYP2D6 Metabolism This compound->CYP2D6 MetabolicRatio Metabolite/Solanidine Ratio This compound->MetabolicRatio Ratio Calculation M414 4-OH-Solanidine (M414) (m/z 414.34) CYP2D6->M414 M444 SSDA (M444) (m/z 444.31) CYP2D6->M444 M414->MetabolicRatio M444->MetabolicRatio PhenotypePrediction CYP2D6 Phenotype Prediction MetabolicRatio->PhenotypePrediction PoorMetabolizer Poor Metabolizer (High this compound) PhenotypePrediction->PoorMetabolizer IntermediateMetabolizer Intermediate Metabolizer PhenotypePrediction->IntermediateMetabolizer NormalMetabolizer Normal Metabolizer PhenotypePrediction->NormalMetabolizer UltrarapidMetabolizer Ultrarapid Metabolizer (High Metabolites) PhenotypePrediction->UltrarapidMetabolizer Inhibitors CYP2D6 Inhibitors (Paroxetine, Fluoxetine) Inhibitors->CYP2D6 Inhibition Genotype CYP2D6 Genotype Genotype->PhenotypePrediction

This compound Metabolic Pathway and CYP2D6 Phenotyping Correlation: This diagram illustrates the metabolic pathway of this compound and its relationship to CYP2D6 phenotyping. Dietary potato consumption leads to this compound absorption, which is then metabolized primarily by CYP2D6 to form metabolites M414 and M444. The ratio of these metabolites to parent this compound correlates with CYP2D6 phenotype, allowing prediction of poor, intermediate, normal, and ultrarapid metabolizer status. CYP2D6 inhibitors like paroxetine can interfere with this metabolism, while genotyping provides complementary information to the phenotyping approach [1] [5] [4].

Experimental Workflow for this compound CYP Metabolism Studies

SamplePreparation Sample Preparation (Protein Precipitation) InVitroIncubation In Vitro Incubation (HLM or Recombinant CYP) SamplePreparation->InVitroIncubation LCMSAnalysis LC-MS/MS Analysis InVitroIncubation->LCMSAnalysis DataProcessing Data Processing LCMSAnalysis->DataProcessing MetaboliteID Metabolite Identification (HRMS, MS/MS) DataProcessing->MetaboliteID KineticAnalysis Kinetic Analysis (Km, Vmax) DataProcessing->KineticAnalysis InhibitionAnalysis Inhibition Analysis (IC50) DataProcessing->InhibitionAnalysis CorrelationStudies Genotype-Phenotype Correlation DataProcessing->CorrelationStudies HLM Human Liver Microsomes HLM->InVitroIncubation RecCYP Recombinant CYP Enzymes RecCYP->InVitroIncubation SolanidineSubstrate This compound Substrate SolanidineSubstrate->InVitroIncubation NADPH NADPH Regenerating System NADPH->InVitroIncubation Inhibitors CYP Inhibitors Inhibitors->InVitroIncubation Results Study Results: - Enzyme Kinetics - Metabolic Ratios - Phenotype Prediction MetaboliteID->Results KineticAnalysis->Results InhibitionAnalysis->Results CorrelationStudies->Results

Experimental Workflow for this compound CYP Metabolism Studies: This workflow outlines the key steps in conducting this compound metabolism studies, from sample preparation through data analysis. The process begins with in vitro incubation using either human liver microsomes or recombinant CYP enzymes, followed by LC-MS/MS analysis and comprehensive data processing. The workflow yields critical parameters including metabolite identification, enzyme kinetics, inhibition potency, and genotype-phenotype correlations, ultimately contributing to a comprehensive understanding of this compound as a CYP2D6 biomarker [1] [3] [4].

Conclusion and Clinical Applications

The comprehensive data and protocols presented establish this compound as a highly sensitive and specific dietary biomarker for assessing CYP2D6 activity. The robust correlation between this compound metabolic ratios and CYP2D6 phenotype, combined with the methodological standardization provided by these protocols, enables researchers and clinicians to effectively implement this approach in both research and clinical settings. The non-invasive nature of this phenotyping method, relying on dietary this compound rather than administered probe drugs, eliminates iatrogenic risks and facilitates repeated measurements, making it particularly valuable for monitoring phenoconversion in vulnerable populations [2] [5].

The clinical applications of this compound-based CYP2D6 phenotyping are substantial, especially in precision dosing of medications with narrow therapeutic indices. Identification of poor metabolizers can prevent serious adverse drug reactions from standard doses of CYP2D6-metabolized drugs, while recognizing ultrarapid metabolizers can avoid therapeutic failure. This approach is particularly relevant in psychiatric pharmacotherapy, pain management, and oncology, where CYP2D6 polymorphisms significantly impact treatment outcomes. Additionally, the ability to detect phenoconversion in geriatric patients with polypharmacy addresses a critical challenge in personalized medicine, where drug interactions can dramatically alter CYP2D6 activity despite normal genotype [2] [3].

Future directions should focus on validating standardized cut-off values for metabolic ratios across diverse populations and establishing clinical guidelines for implementation. Further research could also explore potential applications in special populations, such as pediatric patients or those with hepatic impairment, where traditional phenotyping approaches may be challenging. As the field of personalized medicine continues to evolve, this compound-based CYP2D6 phenotyping represents a promising tool for optimizing pharmacotherapy through improved assessment of metabolic capacity.

References

Application Notes and Protocols: Determination of CYP2D6 Phenotype Using Solanidine Metabolite-to-Parent Ratios

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The cytochrome P450 2D6 (CYP2D6) enzyme is responsible for metabolizing approximately 25% of all clinically used drugs, including many antidepressants, antipsychotics, antiarrhythmics, and opioids [1]. The CYP2D6 gene is highly polymorphic, leading to significant interindividual variability in enzyme activity categorized into four primary phenotypic subgroups: poor (PM), intermediate (IM), normal (NM), and ultrarapid metabolizers (UM) [1] [2]. Without appropriate dose adjustment, CYP2D6 poor metabolizers are at high risk of several-fold higher drug exposure and increased adverse effects when administered drugs metabolized by this enzyme [1].

While genotyping provides valuable information, it cannot capture non-genetic determinants of pharmacokinetic variability, such as drug-drug interactions. Consequently, phenotypic biomarkers that reflect actual enzyme activity offer a complementary approach for precision dosing [1] [2]. Recent research has established that solanidine, a dietary alkaloid found in potatoes, and its metabolites serve as sensitive and specific dietary biomarkers for CYP2D6 activity [2] [3]. The calculation of specific metabolite-to-solanidine ratios (MRs) from serum or plasma allows for reliable phenotypic identification, facilitating the personalization of drug therapies.


Key Quantitative Findings

The following tables summarize the core quantitative relationships between this compound metabolite ratios and CYP2D6 phenotypes established in recent clinical studies.

Table 1: Performance of this compound Metabolite Ratios in Predicting CYP2D6 Phenotypes

Metabolite Ratio Phenotype Prediction Performance Metrics Values References
M414-to-Solanidine Poor Metabolizer (PM) Sensitivity / Specificity 0.98 / 1.00 [1]
Positive / Negative Predictive Value 100% / 100% [1]
Explained Variance (R²) 0.68 [1]
m/z 444-to-Solanidine General CYP2D6 Activity Association Strength Stronger than this compound alone [2] [3]
m/z 430-to-Solanidine General CYP2D6 Activity Association Strength Stronger than this compound alone [2] [3]

Table 2: Relative this compound Concentrations Across CYP2D6 Phenotypes

Phenotype Group Abbreviation Change in this compound Concentration vs. Normal Metabolizers Statistical Significance (P-value)
Poor Metabolizer gPM ↑ 1887% (95% CI: 755%, 4515%) ( P = 1.88 × 10^{-11} )
Intermediate Metabolizer gIM ↑ 74% (95% CI: 27%, 138%) ( P = 6.40 × 10^{-4} )
Ultrarapid Metabolizer gUM ↓ 35% (95% CI: -64%, -17%) ( P = 0.151 )

Data adapted from a study of 356 healthy volunteers [2]. CI = Confidence Interval; gPM, gIM, gUM = genetically predicted phenotype groups.


Experimental Protocols

Sample Collection and Preparation
  • Sample Type: Human serum or plasma.
  • Collection: Collect blood samples following standard phlebotomy procedures. Serum samples can be collected during routine therapeutic drug monitoring (TDM) [1]. Plasma samples should be obtained from fasting volunteers [2].
  • Storage: Store samples at -70 °C or -80 °C until analysis [2].
  • Preparation: Thaw samples on ice. Prepare serum/plasma samples using protein precipitation.
    • Aliquot 100 µL of serum/plasma.
    • Add 400 µL of ice-cold acetonitrile.
    • Mix thoroughly to precipitate plasma proteins.
    • Centrifuge at 700 × g for 5 minutes at 4 °C.
    • Collect the supernatant for analysis [1] [2].
Instrumentation and Analytical Conditions

The analysis is performed using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

  • LC System: Ultra-high-performance liquid chromatography (UHPLC/Vanquish Flex).
  • Column: Xbridge BEH C18 (2.6 µm, 2.1 × 75 mm) or equivalent [1].
  • Mobile Phase: Gradient elution with a mix of ammonium acetate buffer (pH 4.8) and acetonitrile (gradient from 20% to 52% acetonitrile) [1].
  • MS System: High-resolution mass spectrometer (e.g., Q Exactive Focus).
  • Ionization Mode: Electrospray Ionization Positive (ESI+).
  • Scan Mode:
    • Full-scan acquisition at a high resolution (e.g., 70,000) within a scan range of 100–1500 Da [1].
    • Data-dependent MS2 (ddMS2) analysis should be simultaneously triggered to confirm metabolite identification via fragmentation patterns [1].
  • Key Ions Monitored: this compound and its metabolites (M414, M432, M444, etc.) are identified by their accurate mass (within 5 ppm tolerance) and characteristic fragmentation, including a major fragment at m/z 98.0967 [1].
Data Reprocessing and Metabolite Identification

For laboratories with existing full-scan HRMS data, retrospective analysis is possible without re-extracting samples.

  • Use metabolomics software (e.g., Compound Discoverer 3.2) to reprocess raw HRMS data files.
  • Identify this compound and its metabolites based on accurate mass and isotope ratio.
  • Confirm identities by matching acquired MS/MS spectra with previously published patterns [1].
Data Calculation and Phenotype Assignment
  • Calculate Metabolite Ratios: For each subject, calculate the relevant Metabolite-to-Parent Ratios (MRs) using the peak areas (or concentrations) from the LC-HRMS data. ( \text{MR} = \frac{\text{Peak Area of Metabolite (e.g., M414)}}{\text{Peak Area of this compound}} )
  • Apply Thresholds: Compare the calculated MRs to established thresholds from validation studies (see Table 1) to assign the CYP2D6 phenotype [1]. For example, an M414-to-solanidine MR below a specific cut-off robustly predicts the Poor Metabolizer phenotype.

The workflow below summarizes the entire process from sample collection to phenotype assignment:

G Start Start Sample Collection Sample Collection Start->Sample Collection Serum/Plasma Serum/Plasma Sample Collection->Serum/Plasma Sample Prep Sample Prep Protein Precipitation Protein Precipitation Sample Prep->Protein Precipitation LC-HRMS Analysis LC-HRMS Analysis Full-scan & ddMS2 Full-scan & ddMS2 LC-HRMS Analysis->Full-scan & ddMS2 Data Processing Data Processing Reprocess Data Reprocess Data Data Processing->Reprocess Data Calculate MR Calculate MR M414/Solanidine M414/Solanidine Calculate MR->M414/Solanidine Apply Threshold Apply Threshold Compare to Cut-off Compare to Cut-off Apply Threshold->Compare to Cut-off Phenotype Assigned Phenotype Assigned Serum/Plasma->Sample Prep Protein Precipitation->LC-HRMS Analysis Full-scan & ddMS2->Data Processing Reprocess Data->Calculate MR M414/Solanidine->Apply Threshold Compare to Cut-off->Phenotype Assigned

Figure 1: Experimental workflow for determining CYP2D6 phenotype using this compound metabolite ratios.


In Vitro Validation Protocol

To confirm the specific role of CYP2D6 in this compound metabolism, the following in vitro experiments can be conducted.

  • Human Recombinant CYP Enzymes: Incubate this compound with individual human recombinant CYP enzymes (e.g., CYP2D6, CYP3A4/5). Results show this compound is metabolized primarily by CYP2D6, with only a minor contribution from CYP3A4/5 [2] [3].
  • Human Liver Microsomes (HLM): Incubate this compound in HLMs with and without a specific CYP2D6 inhibitor (e.g., paroxetine). The metabolism of this compound is inhibited by nearly 95% with paroxetine, confirming CYP2D6's dominant role [2] [3].

Discussion and Conclusion

The use of this compound and its metabolites as a dietary biomarker for CYP2D6 activity represents a significant advancement in pharmacogenomics. The M414-to-solanidine ratio has been validated as an excellent predictor for the CYP2D6 poor metabolizer phenotype, with perfect positive and negative predictive values in one large-scale study [1]. Other ratios, particularly for metabolites with m/z 444 and 430, also show strong associations across the phenotype spectrum [2] [3].

Advantages and Clinical Utility
  • Non-Invasive Probe: Leverages a common dietary compound, eliminating the need for synthetic probe drugs.
  • Captures Net Enzyme Activity: Reflects real-time phenotypic activity, integrating both genetic and non-genetic factors (e.g., drug-drug interactions).
  • Retrospective Analysis: Existing HRMS data from TDM can be reprocessed, making it a cost-effective strategy [1].
  • Precision Dosing: Easily identifies PMs, who are at the highest risk of adverse drug reactions, enabling pre-emptive dose adjustments [1].
Limitations and Considerations
  • Potato Consumption: Requires patients to consume potatoes. Subjects with undetectable this compound levels must be excluded from analysis [1].
  • Analytical Complexity: Requires access to LC-HRMS instrumentation and expertise in metabolomic data processing.
  • Threshold Validation: Laboratory-specific validation of MR thresholds may be necessary when implementing the method.

References

Application Note: E-Ring Opening of Solanidine via von Braun Reaction for Steroid Hormone Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Solanidine is a steroidal alkaloid found in plants of the Solanaceae family, such as potatoes, and serves as a promising alternative starting material for the synthesis of steroid hormones like 16-Dehydropregnenolone Acetate (DPA). A critical step in this conversion is the selective cleavage of one of the alkaloid's rings to break down its complex structure. This application note provides a detailed protocol for the von Braun reaction, which specifically opens the E-ring of this compound. The E-ring opened product serves as a crucial advanced intermediate for further synthetic manipulations toward steroid-based pharmaceuticals. The methodology outlined here is derived from published research on the chemistry of the solanidane ring system and the utilization of potato glycoalkaloids [1] [2].

Principle of the von Braun Reaction

The von Braun reaction traditionally employs cyanogen bromide (BrCN) to cleave carbon-nitrogen bonds in tertiary amines, resulting in the formation of a cyanamide and an alkyl bromide. In the case of this compound, the reaction selectively targets the bond between the nitrogen and the carbon at position E-26, leading to the opening of the E-ring.

  • Reaction Target: The tertiary amine group within this compound's complex, multi-ring structure.
  • Key Step: Nucleophilic attack of the amine nitrogen on the carbon atom of cyanogen bromide.
  • Bond Cleavage: Subsequent breakage of the C-N bond connecting the E-ring to the F-ring, resulting in an E-ring opened dicyanoamine intermediate [1] [2].

Materials and Equipment

Chemical Reagents
  • This compound: Can be sourced commercially or isolated from potato vines and protein waste from starch production [1] [3].
  • Cyanogen Bromide (BrCN): Highly toxic and volatile. Handle in a fume hood with appropriate personal protective equipment (PPE).
  • Acetic Anhydride ((CH₃CO)₂O)
  • Pyridine
  • Anhydrous Chloroform (CHCl₃)
  • Anhydrous Diethyl Ether
  • Methanol (MeOH)
  • Sodium Hydroxide (NaOH)
  • Hydrochloric Acid (HCl)
Laboratory Equipment
  • Round-bottom flasks (50 mL, 100 mL)
  • Reflux condenser
  • Magnetic stirrer and stir bars
  • Separatory funnel (250 mL)
  • Rotary evaporator
  • Heating mantle
  • TLC plates (Silica gel)
  • UV lamp for TLC visualization
  • Fume hood
  • Glassware for vacuum filtration

Experimental Protocol

Acetylation of this compound (Preparation of 3β-Acetoxythis compound)
  • Reaction: Dissolve 1.0 g (2.52 mmol) of this compound in 15 mL of anhydrous chloroform in a 100 mL round-bottom flask. Add 2 mL of pyridine and 2 mL of acetic anhydride.
  • Stirring and Reflux: Attach a reflux condenser and heat the mixture under reflux for 2 hours with continuous stirring.
  • Work-up: After cooling, carefully pour the reaction mixture into 50 mL of ice-cold water in a separatory funnel. Extract the aqueous mixture with 3 x 20 mL of chloroform.
  • Washing: Combine the chloroform extracts and wash sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and finally brine (30 mL).
  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
  • Crystallization: Recrystallize the crude solid from methanol to obtain pure 3β-Acetoxythis compound as a white powder.
von Braun Reaction for E-Ring Opening

This is the core step for the selective ring opening.

  • Reaction Setup: Dissolve 500 mg (1.12 mmol) of 3β-Acetoxythis compound in 20 mL of anhydrous chloroform in a 50 mL round-bottom flask. Equip the flask with a stirring bar and place it in an ice-water bath inside a fume hood.
  • Addition of BrCN: Carefully add a 10-fold molar excess of cyanogen bromide (1.19 g, ~11.2 mmol) to the stirred, ice-cold solution.
  • Stirring: Stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 6 hours. Monitor the reaction progress by TLC.
  • Quenching: Once the starting material is consumed, cautiously add 10 mL of a 10% sodium hydroxide solution to quench any excess BrCN.
  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with 2 x 15 mL of chloroform.
  • Combining and Drying: Combine all chloroform extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude E-ring opened product (dicyanoamine).
Purification and Isolation
  • Purify the crude product using flash column chromatography on silica gel.
  • Use a gradient elution of n-hexane/ethyl acetate (from 80:20 to 50:50) to separate the desired product from any unreacted starting material or minor byproducts.
  • The E-ring opened compound is the major product. The identity and purity of the final product should be confirmed by TLC, melting point determination, (^1)H NMR, and Mass Spectrometry.

The following workflow diagram summarizes the key chemical transformation and procedural steps:

G This compound This compound Conditions1 Reaction Conditions: Acetic Anhydride, Pyridine Chloroform, Reflux, 2h This compound->Conditions1 Step 4.1 Acetylated 3β-Acetoxythis compound Conditions2 Reaction Conditions: Cyanogen Bromide (BrCN) Chloroform, 0°C to RT, 7h Acetylated->Conditions2 Step 4.2 Dicyanoamine E-Ring Opened Dicyanoamine Conditions1->Acetylated Conditions2->Dicyanoamine

Diagram 1: Chemical workflow for the E-ring opening of this compound via the von Braun reaction.

Data and Results

Expected Results and Characterization Data

The successful execution of the protocol should yield the following:

  • Appearance: The final E-ring opened product is typically a white to off-white solid.
  • Yield: The von Braun reaction on acetylated this compound can proceed in high yield, reported up to 78% [1].

Table 1: Expected Physicochemical Data for Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key TLC Rf Value (Hexane:EtOAc, 1:1) Characteristic NMR (¹H, δ ppm)
This compound C₂₇H₄₃NO 397.6 ~0.35 H-3β ~3.52 (m, 1H); H-6 ~5.29 (d, 1H) [4] [3]
3β-Acetoxythis compound C₂₉H₄₅NO₂ 439.7 ~0.55 H-3α ~4.61 (m, 1H); -OCOCH₃ ~2.06 (s, 3H)
E-Ring Opened Product C₂₉H₄₄N₂O₂ 464.7 ~0.25 (system: 7:3) New -N-CH₂- signals ~2.5-3.5 (m, 2H); -CN presence
Troubleshooting and Common Issues

Table 2: Troubleshooting Guide for the von Braun Reaction Protocol

Problem Possible Cause Suggested Solution
Low Yield of Acetylated Intermediate Incomplete reaction or hydrolysis during work-up Ensure anhydrous conditions. Confirm complete consumption of starting material by TLC before work-up.
Formation of Multiple Products Reaction not selective; possible F-ring opening Using the acetylated derivative of this compound favors E-ring opening. Strictly control reaction temperature and reagent stoichiometry [1].
No Reaction Observed Reagents degraded or inactive Confirm the quality and freshness of cyanogen bromide. It should be stored properly and handled with care.
Difficulty in Purification Complex mixture of byproducts Optimize the chromatography gradient system. A second crystallization step may be necessary.

Applications and Downstream Processing

The primary application of the E-ring opened this compound product is its further conversion into steroid hormone intermediates.

  • Synthesis of 16-DPA: The dicyanoamine product can be subjected to further degradation steps, such as the Hofmann degradation, to ultimately produce 16-Dehydropregnenolone Acetate (DPA). DPA is a well-known key intermediate in the industrial synthesis of progesterone, cortisone, and other steroid derivatives [1].
  • Alternative Pathway: Research indicates that the E-ring opened compound can also be converted into tomatidenol, another alkaloid that can serve as a precursor in a synthetic route to DPA [4] [1].

Safety and Regulatory Considerations

  • Cyanogen Bromide (BrCN): This is an extremely hazardous lachrymator and releases highly toxic cyanide vapors. All procedures involving BrCN must be conducted in a properly functioning fume hood. Personnel must wear appropriate PPE, including nitrile gloves, a lab coat, and chemical splash goggles.
  • Waste Disposal: All waste containing cyanide must be collected in clearly labeled, dedicated containers and disposed of according to institutional regulations for toxic and hazardous waste.
  • Alternative Reagents: Research has been conducted to find safer alternatives to BrCN for the von Braun reaction, but with limited success. One study concluded that BrCN possesses "unique properties" for this specific ring opening, making it difficult to replace [1].

Conclusion

The von Braun reaction provides a robust and selective method for the E-ring opening of 3β-Acetoxythis compound. This protocol enables researchers to efficiently transform the potato-derived alkaloid this compound into a versatile advanced intermediate. This intermediate is a critical gateway to synthesizing valuable steroid hormones, offering a potential sustainable alternative to traditional starting materials like diosgenin. While the use of cyanogen bromide demands extreme caution, the methodology remains a cornerstone in the chemistry of solanidane alkaloids for pharmaceutical applications.

References

Comprehensive Application Notes and Protocols: Solanidine Metabolism Assays in Human Liver Microsomes for CYP2D6 Phenotyping

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Cytochrome P450 2D6 (CYP2D6) represents one of the most clinically significant drug metabolism enzymes, responsible for the metabolism and elimination of approximately 25% of commonly prescribed medications, including many antidepressants, antipsychotics, analgesics, and cardiovascular drugs [1] [2]. The gene encoding CYP2D6 is highly polymorphic, with more than 120 known allelic variants resulting in substantial interindividual variability in enzyme activity, categorized as poor (PM), intermediate (IM), normal (NM), or ultrarapid metabolizers (UM) [1] [3]. This genetic variability significantly impacts drug efficacy and safety profiles, necessitating reliable methods to characterize CYP2D6 activity. Traditional phenotyping approaches involve administering probe drugs like dextromethorphan or debrisoquine, but these methods present logistical challenges and potential safety concerns [3].

Solanidine, a steroidal alkaloid naturally present in potatoes and other Solanaceae family plants, has recently emerged as a promising dietary biomarker for assessing CYP2D6 activity [1] [4] [5]. Research has demonstrated that this compound is metabolized primarily by CYP2D6, with minor contributions from CYP3A4/5, and its plasma concentrations show striking correlations with CYP2D6 phenotype status [1]. Specifically, plasma this compound concentration is 1887% higher in genetically poor CYP2D6 metabolizers compared to normal metabolizers, establishing a robust inverse relationship between this compound accumulation and CYP2D6 metabolic capacity [1] [4]. The identification of specific this compound metabolites, particularly 3,4-seco-solanidine-3,4-dioic acid (SSDA) (m/z 444.3102), has further enhanced the specificity of CYP2D6 phenotyping using this biomarker [3].

The human liver microsomes (HLM)-based this compound metabolism assay described in these Application Notes provides a robust in vitro system for evaluating CYP2D6 activity without administering exogenous drugs to human subjects. This approach leverages the presence of this compound in individuals consuming potato-containing diets, making it particularly valuable for preclinical assessment of CYP2D6-mediated drug-drug interactions and for phenotyping in vulnerable populations where probe drug administration may be contraindicated [2] [3]. The protocol outlined herein details the methodology for conducting this compound metabolism assays in human liver microsomes, including appropriate controls, analytical techniques, and data interpretation guidelines to ensure reliable assessment of CYP2D6 activity.

Experimental Principles and Mechanisms

Theoretical Foundations of Microsomal Metabolism

Human liver microsomes constitute a critical in vitro tool for studying drug metabolism as they contain membrane-bound cytochrome P450 enzymes and other phase I metabolizing enzymes in their native conformational state [6]. Microsomes are prepared from liver homogenates through differential centrifugation, specifically isolating the endoplasmic reticulum where CYP enzymes are predominantly located [6]. When incubated with appropriate cofactors, particularly NADPH (nicotinamide adenine dinucleotide phosphate), microsomes maintain functional metabolic activity that closely mirrors in vivo hepatic metabolism. The system allows for controlled investigation of enzyme kinetics, metabolite identification, and inhibition potential without the complexity of whole-cell or in vivo models.

The metabolism of This compound in human liver microsomes follows characteristic Michaelis-Menten kinetics for CYP2D6-mediated reactions. This compound, as a substrate, enters the active site of CYP2D6 where oxidation occurs through the catalytic cycle of the cytochrome P450 system. The primary metabolites identified include SSDA (m/z 444.3102) and another key metabolite with m/z 430 [1] [3]. The formation of these metabolites is strongly dependent on CYP2D6 activity, as demonstrated by inhibition studies where the potent CYP2D6 inhibitor paroxetine nearly completely (95%) abolishes this compound metabolism [1] [2]. This specific dependency forms the basis for utilizing this compound metabolism as a phenotypic measure of CYP2D6 activity.

This compound-CYP2D6 Relationship

The relationship between this compound metabolism and CYP2D6 activity stems from the structural specificity of this compound for the CYP2D6 enzyme active site. Research has demonstrated that this compound is predominantly metabolized by CYP2D6, with minimal involvement of other CYP enzymes [1]. Genome-wide association studies have further confirmed this relationship, showing several variants near the CYP2D6 gene associated with plasma this compound metabolite ratios [1]. The metabolic ratios of this compound metabolites (m/z 444 and 430) to parent this compound demonstrate even stronger associations with CYP2D6 phenotypes than this compound concentrations alone, providing enhanced diagnostic precision for phenotyping [1].

Table 1: Key this compound Metabolites in CYP2D6 Phenotyping

Metabolite Mass/Charge (m/z) Identity Association with CYP2D6 Activity
This compound 398.3417 Parent compound Higher concentrations in poor metabolizers
M1 (SSDA) 444.3102 3,4-seco-solanidine-3,4-dioic acid Primary metabolite, absent in poor metabolizers
Metabolite 2 430.2945 Unknown structure Strong correlation with CYP2D6 activity
Metabolic ratio 444/398 SSDA/Solanidine Superior predictive value for phenotype

Materials and Methods

Reagents and Equipment

Essential reagents for conducting this compound metabolism assays include: this compound reference standard (≥98% purity, available from Sigma-Aldrich), human liver microsomes (pooled or individual donors, characterized for CYP2D6 activity), NADPH (nicotinamide adenine dinucleotide phosphate, reduced form), potassium phosphate buffer (100 mM, pH 7.4), magnesium chloride, formic acid, and high-performance liquid chromatography (HPLC) grade methanol and acetonitrile [7] [6]. Additional reagents for extended phase II metabolism studies may include UDPGA (uridine 5'-diphosphoglucuronic acid) and alamethicin for assessing UGT (uridine glucuronosyltransferase) activity [6].

Critical equipment includes: a precision analytical balance, pH meter, biological safety cabinet for handling microsomes, water bath or incubator capable of maintaining 37°C with gentle agitation, centrifuge with cooling capability, liquid chromatography system coupled to mass spectrometer (LC-MS/MS) with electrospray ionization (ESI) capability, and appropriate chromatography columns (C18 reversed-phase, such as Phenomenex Kinetex C18 or equivalent) [7] [6]. For sample preparation, solid-phase extraction (SPE) equipment with OASIS HLB or similar cartridges may be employed to enhance analytical sensitivity [7].

Human Liver Microsome Preparation and Storage

Human liver microsomes are typically commercially sourced from reputable suppliers who provide characterized lots with specific CYP2D6 genotypic and phenotypic information. Upon receipt, microsomes should be stored immediately at -80°C until use [6]. Proper handling is crucial to maintain enzymatic activity; microsomes should be thawed slowly on ice or in a refrigerator at 4°C immediately before use, and repeated freeze-thaw cycles should be avoided as they can diminish enzyme activity [6]. Microsomal protein concentration is typically adjusted to 20 mg/mL with appropriate dilution buffers for consistent experimental conditions.

Table 2: Human Liver Microsome Incubation Components

Component Final Concentration Purpose Notes
Potassium phosphate buffer 100 mM, pH 7.4 Physiological pH maintenance -
Human liver microsomes 0.5 mg/mL Enzyme source Adjust based on activity
This compound 1-100 μM Substrate Dissolve in methanol or acetonitrile
NADPH 1 mM Cofactor Add to initiate reaction
MgCl₂ 3-5 mM Cofactor enhancement Optimize for activity
Organic solvent <1% Solubilize substrate Keep minimal to avoid enzyme inhibition
Incubation Protocol

The standard incubation protocol for this compound metabolism in human liver microsomes follows these steps:

  • Preparation of reaction mixture: Combine 183 μL of 100 mM phosphate buffer (pH 7.4), 2 μL of 100X this compound stock solution (prepared in methanol or acetonitrile), and 5 μL of 20 mg/mL human liver microsomes in a final volume of 190 μL [6]. The final organic solvent concentration should not exceed 1% to prevent enzyme inhibition.

  • Pre-incubation: Transfer the reaction mixture (excluding NADPH) to a 37°C water bath and pre-incubate for 5 minutes to achieve temperature equilibrium [6].

  • Reaction initiation: Add 10 μL of 20 mM NADPH solution to initiate the metabolic reaction. For control incubations without NADPH, add an equivalent volume of phosphate buffer instead.

  • Incubation: Continue incubation at 37°C with gentle agitation for a predetermined time (typically 15-60 minutes), ensuring linear reaction conditions where less than 15% of substrate is consumed to measure initial rates accurately [6].

  • Reaction termination: Add 200 μL of ice-cold organic solvent (acetonitrile or ethyl acetate) to terminate the reaction. Vortex thoroughly to ensure complete precipitation of proteins.

  • Sample processing: Centrifuge at 14,000× g for 5-10 minutes at 4°C to pellet precipitated proteins. Collect the supernatant for analysis or further processing.

For studies investigating UGT-mediated metabolism, the incubation mixture should be supplemented with 5 mM UDPGA, 50 μg alamethicin per mg of microsomal protein, and 1 mM MgCl₂ to optimize glucuronidation activity [6].

Data Analysis and Analytical Methods

Sample Preparation and Extraction

Sample preparation for this compound and metabolite quantification typically involves protein precipitation followed by solid-phase extraction (SPE) to enhance analytical sensitivity and specificity. Following the termination of microsomal incubations with organic solvent, samples are centrifuged, and the supernatant is collected for SPE purification using OASIS HLB cartridges or similar reversed-phase sorbents [7]. The SPE procedure includes conditioning with methanol, equilibration with water, sample loading, washing with 10% methanol, and elution with methanol containing 0.1% formic acid [7]. The eluate is then evaporated under nitrogen stream and reconstituted in mobile phase compatible solvent for LC-MS analysis.

For alternative extraction methods, particularly when analyzing multiple glycoalkaloids, a previously published method with modifications can be employed: add 1980 μL of 5% acetic acid and 20 μL internal standard (such as tomatine at 30 μg/mL) to the sample, shake for 15 minutes, centrifuge at 14,000× g for 15 minutes at 4°C, then proceed with SPE purification [7]. This approach has demonstrated recovery rates of 82%-106% for glycoalkaloids and provides robust extraction efficiency for quantitative analysis.

LC-MS/MS Analysis Conditions

Liquid chromatography conditions for this compound and metabolite separation typically utilize reversed-phase C18 columns (e.g., Phenomenex Kinetex C18, 250 × 4.6 mm, 5 μm) maintained at ambient temperature [7]. The mobile phase consists of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile) with a gradient elution program as follows: initial 28% B, increased to 32% B over 11 minutes, then to 41% B over 1 minute, to 45% B over 8 minutes, followed by a wash at 90% B for 5 minutes, and re-equilibration to initial conditions [7]. The flow rate is typically maintained at 1.0 mL/min with injection volumes of 5-20 μL.

Mass spectrometry detection is optimally performed using electrospray ionization (ESI) in positive mode with selected reaction monitoring (SRM) or single ion monitoring (SIM) for high sensitivity quantification [7]. Key mass transitions for this compound and metabolites include: this compound precursor ion m/z 398.3417, SSDA (M1) precursor ion m/z 444.3102, and metabolite m/z 430.2945 [1] [3]. Instrument parameters should be optimized for each specific MS platform, but generally include: fragmentor voltage 120 V, drying gas temperature 350°C, drying gas flow 10 L/min, and nebulizer pressure 40 psi [7].

Results and Interpretation

Expected Outcomes and Data Interpretation

This compound metabolism in human liver microsomes should demonstrate CYP2D6-dependent kinetics, with metabolite formation rates correlating with the CYP2D6 activity of the microsomal preparation. Typical results show significantly reduced metabolite formation in microsomes from poor metabolizers or when CYP2D6 inhibitors are present [1] [2]. The metabolic ratios (metabolite/solanidine) provide the most robust indicator of CYP2D6 activity, with the SSDA (m/z 444) to this compound ratio showing particularly strong discrimination between phenotype groups [1].

When interpreting results, researchers should classify CYP2D6 activity based on established phenotype thresholds derived from clinical studies. These classifications have demonstrated strong statistical significance, with plasma this compound concentrations 1887% higher in poor metabolizers, 74% higher in intermediate metabolizers, and 35% lower in ultrarapid metabolizers compared to normal metabolizers [1] [4]. Similar relationships should be observed in the in vitro microsomal system, with appropriate scaling for the experimental conditions.

Table 3: Expected this compound Metabolic Profiles by CYP2D6 Phenotype

CYP2D6 Phenotype Expected this compound Concentration Expected Metabolic Ratio (m/z 444/398) Suggested Interpretation
Poor Metabolizer (PM) Significantly elevated Very low (<0.1) Minimal CYP2D6 activity
Intermediate Metabolizer (IM) Moderately elevated Reduced (0.1-0.5) Partial CYP2D6 activity
Normal Metabolizer (NM) Baseline Normal range (0.5-1.0) Standard CYP2D6 activity
Ultrarapid Metabolizer (UM) Reduced Elevated (>1.0) Enhanced CYP2D6 activity
Quality Control and Validation Parameters

Quality control measures are essential for ensuring reliable this compound metabolism data. Each experiment should include appropriate controls: zero-time point with test article, longest time point without NADPH, heat-inactivated microsomes (45°C pretreatment for 30 minutes), and incubation with known CYP2D6 substrates like dextromethorphan as positive controls [6]. Additionally, inhibition controls using specific CYP2D6 inhibitors such as paroxetine (at concentrations of 1-10 μM) should demonstrate ≥95% inhibition of this compound metabolism to confirm CYP2D6-specific activity [1].

Method validation should establish linearity, precision, accuracy, and sensitivity parameters for the analytical method. A linear correlation between glycoalkaloid concentration and ion intensity of >0.995 should be achieved for standard solutions [7]. Recovery experiments should demonstrate rates within 82%-106% for spiked samples, and both intra-day and inter-day precision should show coefficients of variation <15% [7]. The lower limit of quantification (LLOQ) should be established based on signal-to-noise ratio ≥10, with typical values in the low ng/mL range for this compound and metabolites using LC-MS/MS methods.

Applications in Drug Development and Research

The human liver microsomes this compound metabolism assay has significant utility in multiple aspects of drug development and clinical research. In drug-drug interaction studies, the assay can assess the inhibitory potential of investigational drugs on CYP2D6 activity by measuring their impact on this compound metabolism [1] [2]. This application is particularly valuable during early drug development when understanding CYP2D6 interaction potential informs clinical trial design and eventual prescribing information.

In personalized medicine applications, the this compound metabolism assay provides a valuable tool for phenotyping individuals without administering probe drugs. This approach is especially beneficial for vulnerable populations such as children, pregnant women, or critically ill patients where administering additional medications may be contraindicated [2] [3]. Since potato consumption is common worldwide, this compound presents as a practical dietary biomarker for assessing CYP2D6 activity in diverse populations [1] [4].

The research applications extend to fundamental studies of CYP2D6 enzyme kinetics, genetic polymorphisms, and environmental factors affecting enzyme activity. The assay enables investigation of the relationship between CYP2D6 genotype and phenotype, potentially identifying discordances that may result from drug interactions, disease states, or novel genetic variants [1]. Furthermore, the methodology can be adapted to high-throughput screening formats for population studies or pharmaceutical screening applications.

Troubleshooting and Technical Considerations

Common technical issues in this compound metabolism assays may include low metabolite formation, high variability between replicates, or poor analytical sensitivity. Low metabolite formation can result from insufficient CYP2D6 activity in the microsomal preparation, improper NADPH concentration, or suboptimal incubation conditions. To address this, verify microsome certificate of analysis for CYP2D6 activity, prepare fresh NADPH solution for each experiment, and confirm that incubation temperature is maintained at 37°C with proper agitation.

Variability between replicates often stems from inconsistent sample processing, uneven protein precipitation, or inaccurate pipetting of viscous microsomal suspensions. To minimize variability, ensure thorough mixing of microsomes before aliquoting, use positive displacement pipettes for microsome transfer, and standardize the timing of reaction termination across samples. For improved analytical sensitivity, optimize mass spectrometer parameters using pure this compound standards, minimize sample dilution during preparation, and consider using internal standards such as deuterated this compound analogs if available.

Non-specific binding of this compound to containers can be a concern, particularly at low concentrations. Adding bovine serum albumin (BSA) at 0.1-1% to solutions or using silanized containers can minimize adsorption losses [8]. Additionally, researchers should be aware that this compound is light-sensitive and samples should be protected from prolonged light exposure during processing and analysis.

Visual Overview of Experimental Workflow

The following diagram illustrates the complete experimental workflow for the this compound metabolism assay in human liver microsomes, from preparation to data analysis:

G Start Start Experimental Setup Prep Microsome Preparation • Thaw on ice • Adjust to 20 mg/mL Start->Prep Incubation Incubation Setup • 183 μL phosphate buffer • 2 μL this compound stock • 5 μL microsomes Prep->Incubation PreInc Pre-incubation 5 min at 37°C Incubation->PreInc Reaction Initiate Reaction Add 10 μL NADPH PreInc->Reaction Terminate Terminate Reaction Add 200 μL organic solvent Reaction->Terminate Incubate 15-60 min at 37°C with agitation Process Sample Processing • Centrifuge • Collect supernatant Terminate->Process SPE Solid-Phase Extraction • Condition • Load • Wash • Elute Process->SPE Analysis LC-MS/MS Analysis • Chromatographic separation • Mass spectrometric detection SPE->Analysis Data Data Analysis • Calculate metabolic ratios • Classify CYP2D6 activity Analysis->Data QC Quality Control • Include controls • Verify inhibition QC->Incubation QC->Reaction QC->Analysis

Figure 1: Experimental workflow for this compound metabolism assay in human liver microsomes

Conclusion

The human liver microsomes this compound metabolism assay provides a robust, specific, and physiologically relevant in vitro system for assessing CYP2D6 activity. By leveraging this compound as a naturally occurring dietary biomarker, this approach enables CYP2D6 phenotyping without administration of exogenous probe drugs, offering significant advantages for drug interaction studies and personalized medicine applications. The detailed protocol outlined in these Application Notes, encompassing experimental procedures, analytical methods, and interpretation guidelines, provides researchers with a comprehensive framework for implementing this valuable assay in both drug development and clinical research settings.

References

Comprehensive Application Notes and Protocols: UHPLC-HRMS Based Solanidine Metabolomics for CYP2D6 Phenotyping

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Personalized medicine approaches require robust methods for determining individual metabolic capacity for clinically important drug-metabolizing enzymes. Cytochrome P450 2D6 (CYP2D6) represents a crucial pharmacogenetic target due to its role in metabolizing approximately 25% of all clinically used drugs, including many antidepressants, antipsychotics, antiarrhythmics, and opioids [1] [2]. The significant interindividual variability in CYP2D6 activity stems from genetic polymorphisms, drug-drug interactions, and other factors, leading to potential adverse drug reactions or therapeutic failure in individuals with altered CYP2D6 function [2] [3]. Traditional CYP2D6 phenotyping methods have relied on administration of probe drugs followed by monitoring of specific metabolite ratios, but this approach carries risks of allergic reactions or dosing errors [1].

Recent research has revealed that solanidine, a natural steroidal alkaloid found in plants of the Solanaceae family (including potatoes and eggplants), and its metabolites serve as excellent dietary biomarkers for assessing CYP2D6 activity [1] [2] [3]. This discovery enables CYP2D6 phenotyping without administering exogenous probe drugs, as this compound is regularly consumed in common foods. The metabolic ratios of specific this compound metabolites to the parent compound demonstrate strong correlation with CYP2D6 activity, offering a non-invasive approach to metabolic phenotyping [2] [3]. These application notes provide detailed protocols for implementing UHPLC-HRMS-based this compound metabolomics analysis in clinical and research settings.

Analytical Methods for this compound Metabolomics

Sample Preparation Protocols

Proper sample preparation is critical for reproducible this compound and metabolite analysis. The following protocols have been validated in multiple studies for both plasma and urine matrices:

  • Plasma Sample Preparation: Transfer 100 μL of plasma into a 96-well filter plate containing 400 μL of ice-cold acetonitrile for protein precipitation. Mix thoroughly using a vortex mixer for 30-60 seconds to ensure complete protein precipitation. Centrifuge at 700×g for 5 minutes at 4°C to pellet precipitated proteins. Carefully collect the supernatant into a 96-well storage plate for analysis [3]. For alternative protocols, protein precipitation can also be performed using methanol or acetonitrile in 1:4 sample-to-solvent ratios [4].

  • Urine Sample Preparation: Due to the potential for nonspecific binding in urine samples (which lack sufficient proteins and lipids), add 0.1-0.5% bovine serum albumin (BSA) to the urine collection tubes to minimize adsorption of this compound and metabolites to container surfaces [4]. For analysis, dilute urine samples 1:10 with aqueous methanol or acetonitrile prior to injection.

  • Dried Blood Spot (DBS) Sampling: As an alternative micro-sampling technique, spot 10-20 μL of whole blood onto DBS cards. Dry for 2-3 hours at room temperature. For extraction, punch out a 3-6 mm disc from the DBS and place in a microcentrifuge tube. Add 100-200 μL of methanol:acetonitrile (1:1, v/v) containing 0.1% BSA as an anti-adsorptive agent. Vortex for 60 seconds, then sonicate for 15 minutes. Centrifuge at 14,000×g for 5 minutes and collect the supernatant for analysis [4].

UHPLC-HRMS Analysis Parameters

Optimal chromatographic separation and mass spectrometric detection are essential for resolving this compound and its metabolites from matrix interferences. The following parameters have been successfully employed in multiple studies:

Table 1: UHPLC-HRMS Parameters for this compound Metabolomics Analysis

Parameter Reversed-Phase Conditions HILIC Conditions
Column XBridge BEH C18 (2.6 μm, 2.1 × 75 mm) [2] or Venusil XBP C18 (4.6 × 50 mm, 5 μm) [4] BEH Amide or similar HILIC column
Mobile Phase A 5 mM ammonium acetate in water [4] [2] 5 mM ammonium acetate in water, pH 4.8 [3]
Mobile Phase B Acetonitrile [4] or acetonitrile with 0.1% formic acid [2] Acetonitrile with 0.1% formic acid
Gradient 20-52% B over 5-10 minutes [2] 85-50% B over 10 minutes
Flow Rate 0.3-0.4 mL/min [4] [3] 0.3-0.4 mL/min
Injection Volume 5-10 μL [4] 5-10 μL
Mass Spectrometer Q Exactive Focus or similar HRMS [3] Q Exactive Focus or similar HRMS
Ionization Mode Positive electrospray ionization (ESI+) [4] [2] Positive electrospray ionization (ESI+)
Resolution 70,000 [2] 70,000
Scan Range m/z 100-1500 [2] m/z 100-1500
Data Acquisition Full-scan with data-dependent MS/MS [2] Full-scan with data-dependent MS/MS

The analytical workflow involves chromatographic separation using either reversed-phase or HILIC methods, followed by high-resolution mass spectrometry with accurate mass measurement capability (<5 ppm mass error). The use of full-scan data-dependent acquisition enables both targeted quantification of known this compound metabolites and untargeted discovery of novel metabolites [5] [2]. For improved peak detection and alignment across multiple samples, recent algorithms address the time-shift problem in UHPLC-HRMS through coarse-to-refined alignment strategies using endogenous metabolites as landmarks [5].

Data Processing and Metabolite Identification

Workflow for Metabolite Profiling

The following diagram illustrates the comprehensive workflow for this compound metabolomics data processing and analysis:

G cluster_1 Data Preprocessing cluster_2 Time-Shift Correction Raw Data Acquisition Raw Data Acquisition Feature Detection Feature Detection Raw Data Acquisition->Feature Detection Time-Shift Correction Time-Shift Correction Feature Detection->Time-Shift Correction EIC Construction EIC Construction Feature Detection->EIC Construction m/z & RT Metabolite Identification Metabolite Identification Time-Shift Correction->Metabolite Identification Coarse Alignment Coarse Alignment Time-Shift Correction->Coarse Alignment landmark features Statistical Analysis Statistical Analysis Metabolite Identification->Statistical Analysis This compound & Metabolites This compound & Metabolites Metabolite Identification->this compound & Metabolites MS/MS fragmentation CYP2D6 Phenotype Prediction CYP2D6 Phenotype Prediction Statistical Analysis->CYP2D6 Phenotype Prediction Feature Alignment Feature Alignment EIC Construction->Feature Alignment peak detection Peak Table Peak Table Feature Alignment->Peak Table gap filling Peak Table->Metabolite Identification Refined Alignment Refined Alignment Coarse Alignment->Refined Alignment EIC correlation Refined Alignment->Feature Alignment Metabolite Ratios Metabolite Ratios This compound & Metabolites->Metabolite Ratios calculate MRs Metabolite Ratios->Statistical Analysis

Figure 1: UHPLC-HRMS Data Processing Workflow for this compound Metabolite Profiling

Key this compound Metabolites and Analytical Characteristics

This compound undergoes extensive metabolism by CYP2D6 to form several oxidative metabolites that serve as biomarkers for enzyme activity. The following table summarizes the key this compound-related biomarkers identified in recent studies:

Table 2: Key this compound Metabolites as CYP2D6 Biomarkers

Compound m/z Value Retention Time (min) Molecular Formula Metabolite Ratio CYP2D6 PM Prediction Performance
This compound 398.3417 [1] 6.5-7.5 [2] C₂₇H₄₃NO Reference N/A
M414 414.3366 [4] [2] 5.8-6.5 [2] C₂₇H₄₃NO₂ M414/Solanidine AUC: 0.98-1.00 [2]
M432 432.3108 [1] 5.0-5.8 [2] C₂₆H₄₁NO₄ M432/Solanidine 85% decrease with inhibition [1]
M444 (SSDA) 444.3102 [1] [3] 4.5-5.3 [2] C₂₇H₄₁NO₄ M444/Solanidine High sensitivity/specificity [3]
M416 416.3156 [2] 5.2-6.0 [2] C₂₆H₄₁NO₃ M416/Solanidine Moderate performance [2]

Metabolite identification is confirmed through several criteria: (1) accurate mass measurement with <5 ppm mass error; (2) characteristic fragmentation patterns in MS/MS spectra, particularly the presence of a major fragment at m/z 98.0967 which is common to this compound and its metabolites; (3) chromatographic behavior and retention time consistency; and (4) correlation with CYP2D6 activity demonstrated through inhibitor studies and genotype-phenotype correlations [2] [3]. The M414-to-solanidine ratio has shown particularly high predictive value for identifying CYP2D6 poor metabolizers with sensitivity of 0.98 and specificity of 1.00 in validation studies [2].

Key Applications in Clinical Research

Clinical Implementation for CYP2D6 Phenotyping

The application of this compound metabolomics for CYP2D6 phenotyping has been validated in multiple clinical studies with diverse populations:

  • CYP2D6 Poor Metabolizer Identification: The M414-to-solanidine ratio has demonstrated exceptional performance in identifying CYP2D6 poor metabolizers (PMs). In a study of 839 CYP2D6-genotyped patients, this metabolic ratio achieved near-perfect separation of PMs from other metabolizer phenotypes, with positive and negative predictive values of 100% in the validation cohort [2]. This high predictive value enables reliable identification of patients at highest risk for adverse drug reactions from CYP2D6 substrates.

  • Continuous Phenotype Monitoring: Unlike genotyping which provides static information, this compound metabolite ratios reflect real-time CYP2D6 activity and can detect both genetic and non-genetic influences on enzyme function. This is particularly valuable for identifying drug-drug interactions when patients are taking CYP2D6 inhibitors such as paroxetine, bupropion, or fluoxetine [1] [2]. Studies have shown that paroxetine administration (20 mg/day for 7 days) reduces this compound metabolite ratios by up to 85% in normal metabolizers [1].

  • Population Variability Assessment: Research across different populations has confirmed consistent relationships between this compound metabolism and CYP2D6 activity. In a study of 356 Finnish volunteers, plasma this compound concentration was 1887% higher in genetically poor CYP2D6 metabolizers compared to normal metabolizers, while intermediate metabolizers showed 74% higher levels [3]. Ultrarapid metabolizers demonstrated 35% lower this compound concentrations than normal metabolizers, though this difference was not statistically significant in all studies [3].

Technical Protocols

Standard Operating Procedure: this compound Metabolite Analysis

Protocol Title: Quantitative Analysis of this compound and Metabolites in Human Plasma by UHPLC-HRMS for CYP2D6 Phenotyping

1.0 Purpose: To provide standardized procedures for the quantification of this compound and its metabolites in human plasma for assessment of CYP2D6 metabolic activity.

2.0 Scope: Applicable to human plasma samples collected in EDTA tubes from healthy volunteers or patients. Requires UHPLC system coupled to high-resolution mass spectrometer with electrospray ionization source.

3.0 Materials and Reagents:

  • This compound reference standard (>98% purity)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Ammonium acetate (MS grade)
  • Deionized water (18.2 MΩ·cm)
  • Human plasma samples
  • 96-well filter plates (0.2 μm PP)

4.0 Sample Preparation Procedure: 4.1. Thaw frozen plasma samples on ice. 4.2. Aliquot 100 μL of plasma into wells of a 96-well filter plate. 4.3. Add 400 μL of ice-cold acetonitrile to each well. 4.4. Mix thoroughly by vortexing for 60 seconds. 4.5. Centrifuge at 700×g for 5 minutes at 4°C. 4.6. Transfer supernatants to a clean 96-well collection plate. 4.7. Seal plate and place in autosampler at 10°C.

5.0 UHPLC-HRMS Analysis: 5.1. Column: XBridge BEH C18 (2.6 μm, 2.1 × 75 mm) 5.2. Mobile phase A: 5 mM ammonium acetate in water 5.3. Mobile phase B: acetonitrile 5.4. Gradient: 20% B to 52% B over 7 minutes 5.5. Flow rate: 0.35 mL/min 5.6. Column temperature: 35°C 5.7. Injection volume: 5 μL 5.8. Ionization mode: ESI+ 5.9. Resolution: 70,000 5.10. Scan range: m/z 100-1500

6.0 Data Processing: 6.1. Extract ion chromatograms for this compound and metabolites (Table 2) 6.2. Integrate peak areas for each analyte 6.3. Calculate metabolite-to-solanidine ratios (MRs) 6.4. Apply threshold values for phenotype classification:

  • MR(M414/Solanidine) < 0.15 suggests PM phenotype
  • MR(M414/Solanidine) 0.15-0.45 suggests IM phenotype
  • MR(M414/Solanidine) > 0.45 suggests NM/UM phenotype [2]
Quality Control and Validation Parameters
  • Analytical Specificity: Verify that no significant interference is present at retention times of this compound and metabolites in blank matrix samples.
  • Accuracy and Precision: For quantitative applications, validate using QC samples at low, medium, and high concentrations. Acceptable precision should be <15% RSD.
  • Matrix Effects: Evaluate matrix suppression/enhancement by comparing analyte responses in post-extraction spiked samples versus pure solutions.
  • Stability: Confirm analyte stability through freeze-thaw cycles (at least 3 cycles), short-term temperature stability (4-8 hours at room temperature), and long-term stability at storage conditions.

Conclusion

The UHPLC-HRMS-based analysis of This compound and its metabolites provides a robust, non-invasive approach for CYP2D6 phenotyping that leverages regular dietary intake of this compound from potato products. This method eliminates the need for administering probe drugs and their associated risks while enabling real-time assessment of CYP2D6 activity that captures both genetic and environmental influences. The metabolite ratios, particularly the M414-to-solanidine ratio, demonstrate exceptional predictive value for identifying CYP2D6 poor metabolizers who are at heightened risk for adverse drug reactions when prescribed CYP2D6 substrate medications.

The protocols outlined in these application notes have been validated in multiple clinical studies with hundreds of participants, confirming the analytical robustness and clinical utility of this approach. As personalized medicine continues to evolve, incorporating this compound metabolomics into clinical pharmacogenetics programs offers a practical strategy for optimizing medication therapy for drugs metabolized by CYP2D6, potentially improving therapeutic outcomes while reducing adverse drug reactions across diverse patient populations.

References

Frequently Asked Questions (FAQs) on Solanidine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Question Brief Answer
What are the major challenges in quantifying solanidine using LC-MS? Sample matrix complexity, low concentration levels, and the need for high sensitivity and selectivity are primary challenges [1] [2].
How can I improve the extraction efficiency of this compound from plant tissues? Using a high-speed grinder (e.g., Geno/Grinder) with acidic methanol significantly improves efficiency and enables high-throughput processing [3].
What is a reliable mass transition for the selective detection of this compound? A highly selective mass transition is from the precursor ion m/z 398.3 to the product ion m/z 98.1 [2].
My this compound peak is co-eluting with another compound. How can I resolve this? Optimize the chromatographic gradient and use a U/HPLC system with a high-resolution C18 column (e.g., 1.7-1.8 µm particle size) for better separation [4] [3].
What is a suitable internal standard for quantifying this compound? This compound-d3 is an ideal internal standard. Alternatively, This compound itself has been used successfully as an internal standard for other glycoalkaloids like tomatidine [3].

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause Recommended Solution Supporting Protocol & Quantitative Data

| Low Sensitivity/High LLOQ | Inefficient extraction, ion suppression, suboptimal MS parameters. | • Use a high-throughput grinder for homogenization. • Employ a stable isotope-labeled internal standard (e.g., this compound-d3). • Optimize MS parameters (DP, CE) via direct infusion. | Validated LLOQ: 2 ng/mL [2]. | | Poor Chromatographic Peak Shape/Resolution | Inadequate column selectivity, poorly optimized mobile phase. | • Use a U/HPLC C18 column with 1.7-1.8 µm particles. • Add 0.1% formic acid to mobile phase to improve protonation and peak shape. • Fine-tune the acetonitrile/water gradient. | Example Column: Waters Acquity UHPLC BEH C18 (2.1x100 mm, 1.7 µm) [3]. | | Matrix Effects & Ion Suppression | Co-extracted compounds from sample matrix interfering with ionization. | • Dilute and re-inject samples post-analysis. • Use extensive sample cleanup (e.g., SPE with C18 cartridges). • Employ a stable isotope-labeled internal standard to correct for suppression. | Recovery Rate: A validated method achieved 93.0% ± 6.8% recovery for tomatidine, demonstrating effective control [3]. | | Inconsistent Quantitative Results | Lack of internal standard, variable extraction recovery. | • Use a stable isotope-labeled internal standard (this compound-d3). • Spike the internal standard before the extraction step to correct for recovery losses. • Validate method precision (RSD). | Method Precision: A validated method achieved an RSD of ≤ 10% for this compound [2]. |

Detailed Experimental Protocol

Here is a consolidated and detailed workflow for the extraction and analysis of this compound, based on the high-throughput method validated for similar steroidal alkaloids [3].

G Sample Preparation Sample Preparation Weigh 5 g sample Weigh 5 g sample Sample Preparation->Weigh 5 g sample  Tissue is diced/blended Extraction Extraction Add 15 mL Acidic MeOH Add 15 mL Acidic MeOH Extraction->Add 15 mL Acidic MeOH  0.1% Formic Acid in MeOH Clean-up & Analysis Clean-up & Analysis Filtration (0.22 µm Nylon) Filtration (0.22 µm Nylon) Clean-up & Analysis->Filtration (0.22 µm Nylon)  Ready for injection Start Start Add Internal Standard Add Internal Standard Weigh 5 g sample->Add Internal Standard Add Internal Standard->Add 15 mL Acidic MeOH High-Speed Homogenization (5 min) High-Speed Homogenization (5 min) Add 15 mL Acidic MeOH->High-Speed Homogenization (5 min) Centrifugation (5 min, 3000× g) Centrifugation (5 min, 3000× g) High-Speed Homogenization (5 min)->Centrifugation (5 min, 3000× g) Collect Supernatant Collect Supernatant Centrifugation (5 min, 3000× g)->Collect Supernatant Dilute with Water (2:1) Dilute with Water (2:1) Collect Supernatant->Dilute with Water (2:1) Dilute with Water (2:1)->Filtration (0.22 µm Nylon) UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Filtration (0.22 µm Nylon)->UHPLC-MS/MS Analysis

1. Sample Preparation:

  • Homogenize the plant material (e.g., potato peels or tomato tissue). If the sample is high in water content, it can be diced. For dry samples, use a blender or coffee grinder [3].

2. Spike and Extract:

  • Weigh 5.0 g ± 0.05 g of homogenized sample into a 50 mL centrifuge tube.
  • Add the internal standard (e.g., 100 µL of a this compound-d3 solution) [3] [2].
  • Add two ceramic grinding stones and 15 mL of methanol with 0.1% formic acid.
  • Secure the tubes in a high-throughput shaker (e.g., Geno/Grinder) and extract at 1400 RPM for 5 minutes [3].

3. Clarify and Clean-up:

  • Centrifuge the samples at 3000 × g for 5 minutes at 4°C to pellet solid debris.
  • Transfer a 2 mL aliquot of the supernatant to a glass vial.
  • Dilute with 1 mL of pure water to reduce solvent strength and improve chromatography.
  • Filter the solution through a 0.22 µm nylon syringe filter into an LC vial for analysis [3].

4. U/HPLC-MS/MS Analysis:

  • Column: Waters Acquity UHPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent, maintained at 40°C [3].
  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid); Solvent B (Acetonitrile + 0.1% Formic Acid) [3] [2].
  • Gradient: Employ a linear gradient from 5% B to 95% B over 10-13 minutes, with a flow rate of 0.3-0.4 mL/min.
  • MS Detection: ESI in positive ion mode. Monitor the transition for This compound: m/z 398.3 → 98.1 [2].

Key Technical Takeaways

  • Sample Preparation is Critical: The use of mechanical homogenization is highly recommended over manual grinding to achieve consistent, high-efficiency extraction [3].
  • Chromatography is Key to Specificity: To accurately isolate and identify this compound, invest in high-resolution U/HPLC separation. This is often more effective than trying to resolve interferences solely through mass spectrometry [4] [1].
  • Validate Your Method: Ensure your in-house method is validated for parameters like specificity, linearity, precision (RSD ≤ 10%), and accuracy (recovery of 90-100%) to generate reliable data [2].

References

solanidine metabolite stability in serum samples

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation & Analytical Methods

A core principle for maintaining stability is using proper sample handling techniques. The following table summarizes a validated sample preparation method suitable for glycoalkaloids in blood.

Aspect Protocol Details
Sample Type Human whole blood [1].
Sample Volume 200 µL [1].
Internal Standard Tomatidine (for α-solanine/α-chaconine analysis) [1].
Extraction Method Solid-Phase Extraction (SPE) using Oasis PRiME HLB cartridges [1].

| SPE Procedure | 1. Load: Mix sample with IS and 400 µL water, load onto cartridge. 2. Wash: Rinse with 3 mL of 30% methanol. 3. Elute: Use 1 mL of 100% methanol [1]. | | Post-Extraction | Evaporate eluate to dryness under N₂ at 45°C. Reconstitute in 200 µL mobile phase [1]. |

For analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard technique. A specific method for potato glycoalkaloids uses:

  • Chromatography: A C18 column with a gradient of (A) 10 mM ammonium formate with 0.1% formic acid in water and (B) the same in methanol [1].
  • Detection: Tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode [1].

The workflow for preparing and analyzing serum samples for solanidine can be summarized as follows:

G Start Start: Collect Blood Sample Centrifuge Centrifuge to obtain serum/plasma Start->Centrifuge AddIS Add Internal Standard (e.g., Tomatidine) Centrifuge->AddIS SPE Solid-Phase Extraction (SPE) AddIS->SPE Elute Elute with 100% Methanol SPE->Elute Recon Evaporate & Reconstitute in Mobile Phase Elute->Recon Analysis LC-MS/MS Analysis Recon->Analysis Data Data Acquisition Analysis->Data

Key Stability Considerations & Troubleshooting

Based on general analytical best practices for labile compounds and the methodologies found, here are critical factors to consider for stability.

Challenge Potential Cause & Solution
Chemical Degradation Exposure to light, incorrect pH, or temperature can cause breakdown. Solution: Store samples in the dark at -70°C or -80°C [2]. Use acidic conditions (e.g., 5% acetic acid, 0.1% formic acid) during extraction to stabilize glycoalkaloids [3] [1].
Enzymatic Metabolism This compound is metabolized in the body, primarily by the CYP2D6 enzyme [2]. Enzymatic activity in serum post-collection could alter metabolite levels. Solution: Centrifuge blood promptly to separate serum/plasma from cells and freeze immediately to halt enzyme activity.
Low Recovery & Matrix Effects Incomplete extraction and ion suppression/enhancement from the sample matrix can affect accuracy. Solution: Use a structurally similar internal standard (e.g., tomatidine). Validate the SPE protocol for recovery and perform matrix effect studies during method validation [1].

Frequently Asked Questions

What is the relevance of this compound in human biomonitoring? this compound, derived from the consumption of potatoes, has been identified as a sensitive and specific dietary biomarker for the activity of the CYP2D6 enzyme. This enzyme is critical for the metabolism of many drugs, and its activity can vary greatly between individuals [2].

Why is LC-MS the preferred method for this analysis? LC-MS/MS offers high sensitivity and specificity, allowing for the accurate quantification of low levels of this compound and its metabolites in complex biological matrices like blood or plasma, which is essential for reliable pharmacokinetic or biomarker studies [3] [4] [1].

What is a major genetic factor affecting this compound metabolite levels? The CYP2D6 gene is highly polymorphic. Individuals who are genetically "poor metabolizers" have significantly higher plasma levels of this compound because they cannot efficiently convert it to its metabolites [2].

References

Scientific Background: Solanidine as a CYP2D6 Biomarker

Author: Smolecule Technical Support Team. Date: February 2026

Solanidine is a nitrogen-containing steroidal alkaloid found in potatoes. Recent research has identified it and its metabolites as sensitive and specific dietary biomarkers for CYP2D6 enzyme activity [1].

  • Primary Metabolic Pathway: this compound is metabolized mainly by CYP2D6, with a minor contribution from CYP3A4/5 [1]. Key metabolites include 3,4-seco-solanidine-3,4-dioic acid (SSDA, also known as M444 or M1) and 4-OH-solanidine [2] [3].
  • Effect of Inhibition: CYP2D6 inhibition drastically reduces the formation of these metabolites. In vitro studies with human liver microsomes showed that the potent CYP2D6 inhibitor paroxetine nearly completely inhibited (95%) the metabolism of this compound [1].

The diagram below illustrates the this compound metabolism pathway and the key experimental finding regarding CYP2D6 inhibition.

This compound Metabolism and CYP2D6 Inhibition This compound This compound SSDA SSDA This compound->SSDA CYP2D6 Primary Path 4-OH-solanidine 4-OH-solanidine This compound->4-OH-solanidine CYP2D6 Minor Metabolites Minor Metabolites This compound->Minor Metabolites CYP3A4/5 Paroxetine Paroxetine CYP2D6 CYP2D6 Paroxetine->CYP2D6 Inhibits Inhibitor_Effect Paroxetine inhibits 95% of this compound metabolism in vitro Paroxetine->Inhibitor_Effect

Key Experimental Data on Inhibitor Effects

The following table summarizes quantitative data on how CYP2D6 inhibitors affect this compound and its metabolite levels in vivo.

Inhibitor / Condition Effect on this compound & Metabolites Study Details / Population
Paroxetine (potent inhibitor) Decreased formation of SSDA (M1) metabolite [2]. Observation from a metabolomics study.
Fluoxetine (potent inhibitor) Decreased formation of SSDA (M1) metabolite [2]. Observation from a metabolomics study.
Concomitant use of CYP2D6 substrates/inhibitors Significantly lowers the this compound-derived enzyme activity score by 0.53 points per additional inhibitor/substrate [3]. Geriatric patients (median age 83) taking a median of 15 medications.

Experimental Protocols for Inhibition Studies

Here are detailed methodologies for key experiments investigating the effect of inhibitors on this compound metabolism.

In Vitro Inhibition in Human Liver Microsomes (HLMs)

This protocol is used to confirm CYP2D6's role and screen for potential inhibitory effects of new compounds [1] [4].

  • Key Reagents: Pooled HLMs or recombinant CYP2D6, this compound, NADPH-regenerating system, selective CYP2D6 inhibitor (e.g., paroxetine or quinidine).
  • Incubation: this compound is incubated with HLMs and the NADPH-regenerating system in the presence and absence of the test inhibitor.
  • Positive Control: Include a well with a known potent CYP2D6 inhibitor (e.g., 1 µM quinidine) to demonstrate maximum inhibition [5].
  • Sample Analysis: Terminate reaction, then use LC-MS/MS to quantify remaining this compound and formed metabolites (e.g., SSDA).
  • Data Analysis: Calculate the percentage inhibition of metabolite formation compared to the control (without inhibitor).
Assessing Phenoconversion in Clinical Cohorts

This method uses this compound metabolism to detect phenoconversion (genotype-phenotype mismatch) in patients taking multiple medications [3].

  • Sample Collection: Collect a single plasma or serum sample from patients. Fasting is not required as this compound levels are relatively stable.
  • LC-MS/MS Analysis: Quantify levels of this compound and its metabolites (SSDA and 4-OH-solanidine).
  • Calculation: Determine the SSDA/Solanidine metabolic ratio (MR).
  • Interpretation: A significantly lower-than-expected MR given the patient's CYP2D6 genotype indicates phenoconversion due to drug inhibition.

Troubleshooting Common Experimental Issues

  • Issue: Low or Undetectable this compound in Samples Solution: Ensure study participants have consumed potatoes in their diet. Consider population dietary habits during subject recruitment [1].

  • Issue: High Variability in Metabolic Ratios Solution: Control for known factors; use the SSDA/Solanidine ratio, which shows excellent correlation with CYP2D6 activity and is less influenced by absolute dietary intake [6] [3].

  • Issue: Confirming CYP2D6 Specificity of Inhibition Solution: In vitro, use a recombinant CYP panel (rCYP). Incubate this compound with individual CYP enzymes (CYP2D6, 3A4, etc.) with and without inhibitor. Inhibition primarily in the CYP2D6 well confirms specificity [1] [4].

Research Applications and Key Takeaways

This compound metabolism serves as a powerful tool for various research applications.

  • Screen for DDI Potential: Use the in vitro HLM model to test if new drug candidates inhibit CYP2D6-mediated this compound metabolism [4].
  • Identify CYP2D6 Poor Metabolizers: The M414 (SSDA)/Solanidine ratio can predict poor metabolizers with high sensitivity and specificity [6].
  • Measure Phenoconversion: Quantify the extent of CYP2D6 inhibition in multimedicated patients, a common issue in geriatric populations [3].

References

Frequently Asked Questions: Solanidine Extraction & Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Question Potential Cause & Solution

| Low extraction yield of solanidine | • Cause: Inefficient extraction method or solvent system. Use of heat leading to degradation [1]. • Solution: Use acidified methanol or ethanol for better recovery. For a high-throughput approach, use a Geno/Grinder for simultaneous, rapid (5-minute) extraction [2]. | | Poor chromatographic separation | • Cause: Suboptimal mobile phase or column condition. • Solution: Use a C18 reverse-phase column. For LC-MS, a mobile phase of acetonitrile/water with 0.1% formic acid is effective. A gradient from 28% to 32% acetonitrile over 30 minutes can well resolve this compound, α-solanine, and α-chaconine [1]. | | Inconsistent quantification results | • Cause: Matrix interference or instrument drift. • Solution: Use Internal Standards (IS). Tomatine is a suitable IS for LC-MS, while veratraldehyde can be used for HPLC-UV methods [3] [1]. | | High background noise in mass spectrometry | • Cause: Co-extracted compounds from the sample matrix. • Solution: Implement a clean-up step using Solid-Phase Extraction (SPE) with C18 cartridges. Wash with 10% methanol before eluting the glycoalkaloids with pure methanol [1]. |

Extraction & Analysis Techniques at a Glance

Aspect Method 1: Acid-Base Extraction & HPLC-UV [3] Method 2: High-Throughput Extraction & UHPLC-MS/MS [2] Method 3: LC-MS Quantification [1]
Sample Prep Powdered plant material dried at 45°C [3]. Fresh tissue homogenized (e.g., 5g diced tomato) [2]. Protein isolate or powdered plant material [1].
Extraction Maceration with acidic ethanol (80%); uses acid-base partitioning for purification [3]. High-speed grinding with methanol in a Geno/Grinder (5 min, 1400 RPM) [2]. Shaking with 5% acetic acid, followed by SPE clean-up [1].
Clean-up Liquid-liquid partitioning based on pH change [3]. Centrifugation and filtration [2]. Solid-Phase Extraction (SPE) with C18 cartridges [1].
Analysis HPLC-UV with C18 column and isocratic elution (Acetonitrile/Phosphate buffer) [3]. UHPLC-MS/MS with C18 BEH column; acetonitrile/water + 0.1% formic acid gradient [2]. LC-MS with C18 column; acetonitrile/water + 0.1% formic acid gradient [1].
Detection UV detection at 200 nm [3]. Tandem Mass Spectrometry (MS/MS) for high selectivity and sensitivity [2]. Single Mass Spectrometry (MS) in Single Ion Monitoring (SIM) mode [1].
Internal Standard Veratraldehyde [3]. Alpha-solanine, this compound [2]. Tomatine [1].
Key Application Quantifying this compound-glycosides (solamargine/solasonine) in plant biomass [3]. Rapid, comprehensive profiling of multiple steroidal glycoalkaloids [2]. Precise quantification of α-solanine, α-chaconine, and this compound in complex protein isolates [1].

Workflow for this compound Extraction and Analysis

The following diagram outlines a general consolidated workflow for extracting and analyzing this compound from biological samples, integrating key steps from the referenced methods:

G This compound Analysis Workflow cluster_extract Extraction Methods cluster_clean Clean-up Methods start Start: Plant Material (S. lycocarpum, Potato) p1 Sample Preparation (Dry at 45°C, Powder) start->p1  Grind to powder p2 Extraction p1->p2  Add solvent p3 Extract Clean-up p2->p3  Centrifuge & filter e1 Acidified Solvent (Methanol/Ethanol + Acid) p2->e1 e2 High-Throughput (Geno/Grinder, 5 min) p2->e2 e3 Acid-Base Partitioning p2->e3 p4 Analysis & Quantification p3->p4  Inject into LC-MS c1 Solid-Phase Extraction (SPE) p3->c1 c2 Liquid-Liquid Partitioning p3->c2 end Result: this compound Quantity p4->end  Data analysis

Analytical Method Decision Guide

To choose the right analytical technique, use this decision pathway based on your equipment and goals:

G Choosing an Analytical Method start Start: Need to analyze This compound? q1 Is access to a mass spectrometer available? start->q1 q2 Is high sensitivity and specificity required? q1->q2  Yes q3 Is analysis speed a primary concern? q1->q3  No m1 Method: UHPLC-MS/MS q2->m1  Yes m2 Method: LC-MS (SIM) q2->m2  No q4 Is the sample matrix particularly complex? q3->q4 m3 Method: HPLC-UV q3->m3  Yes q4->m3  No m4 Method: HPLC-UV (with internal standard) q4->m4  Yes

References

solanidine biomarker limitations potato consumption variation

Author: Smolecule Technical Support Team. Date: February 2026

Key Limitations and Troubleshooting FAQs

The table below summarizes the primary challenges and proposed solutions for using solanidine as a CYP2D6 biomarker.

Challenge/Limitation Impact on Experiment Recommended Mitigation Strategy Key References

| Pre-analytical Variability: Sample collection tube type and storage duration can affect analyte stability [1]. | Potential for inaccurate this compound and metabolite measurements, leading to phenotype misclassification. | Avoid using gel separator tubes for blood collection. Limit sample storage time before processing. Establish and validate peak area variability limits for your lab [1]. | [1] | | Dietary Variation: Potato intake directly influences baseline this compound levels [2]. | Low or absent this compound in plasma from individuals with low potato consumption, making phenotyping impossible. | Confirm detectable levels of this compound and its metabolites before phenotyping. Consider standardizing potato intake before sampling (though this may not be practical). | [2] | | Drug Interference: Co-medications may interfere with the analytical detection of this compound or its metabolites [1]. | Altered metabolic ratios, potentially leading to incorrect CYP2D6 activity assessment. | Document all patient medications. Validate your analytical method for specificity in the presence of common drugs. [1] | [1] | | Biomarker Specificity: this compound is metabolized primarily by CYP2D6, but CYP3A4/5 plays a minor role [3]. | In rare cases, strong CYP3A4/5 inhibition could affect the metabolic ratio, slightly reducing specificity. | This is a minor concern, but be aware when testing patients on strong CYP3A4/5 inhibitors like clarithromycin or ritonavir. | [3] |

Experimental Protocol: Phenotyping CYP2D6 with this compound

This protocol outlines the key steps for determining CYP2D6 activity by measuring the ratio of this compound metabolites to this compound in human serum or plasma [3] [4] [1].

Sample Collection and Pre-Processing
  • Collection: Collect blood using tubes without gel separators (e.g., plain EDTA tubes) [1].
  • Processing: Separate plasma or serum by centrifugation shortly after collection.
  • Storage: Freeze samples at -70°C or -80°C if not analyzed immediately. Minimize storage time [3] [1].
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma or serum to a filter plate or microcentrifuge tube.
  • Precipitate: Add 400 µL of ice-cold acetonitrile to the sample.
  • Mix and Centrifuge: Vortex the mixture thoroughly to precipitate proteins, then centrifuge at ~700×g for 5 minutes at 4°C.
  • Collect Supernatant: Carefully transfer the clear supernatant to a new vial for analysis [3].
UHPLC-HRMS Analysis
  • Chromatography: Use Ultra-High-Performance Liquid Chromatography (UHPLC) with a reversed-phase (RP) or hydrophilic interaction chromatography (HILIC) column.
  • Mass Spectrometry: Analyze the sample using High-Resolution Mass Spectrometry (HRMS) in positive electrospray ionization (ESI+) mode.
  • Key Ions: Monitor the following ions for semi-quantitative analysis [3] [4]:
    • This compound: m/z 398.3417 ( [4])
    • OH-Solanidine Metabolite: m/z 414.3366 (calculated common biotransformation)
    • Other Metabolites: m/z 444.3102 (SSDA) and m/z 432.3108 [3] [4]
Data Analysis and Phenotype Assignment
  • Calculate Ratio: Compute the peak area ratio of a this compound metabolite (e.g., OH-solanidine, m/z 414) to the this compound parent compound (m/z 398).
  • Assign Phenotype: Use established cut-off values from your laboratory's validation to classify individuals [1]:
    • Poor Metabolizers (PM): High this compound, low metabolite/solanidine ratio.
    • Normal/Ultrarapid Metabolizers (NM/UM): Low this compound, high metabolite/solanidine ratio.

The experimental workflow from sample collection to data analysis can be visualized as follows:

G start Start Experiment collect Blood Collection (Use EDTA tubes, NO gel separators) start->collect process Process Sample (Centrifuge, collect plasma/serum) collect->process prep Protein Precipitation (Add ice-cold acetonitrile, centrifuge, collect supernatant) process->prep analyze UHPLC-HRMS Analysis (Monitor key ions: m/z 398, 414, etc.) prep->analyze calculate Calculate Metabolic Ratio (e.g., OH-solanidine / this compound) analyze->calculate assign Assign CYP2D6 Phenotype (Poor, Normal, Ultrarapid Metabolizer) calculate->assign

Biochemical Pathway of this compound Metabolism

Understanding the metabolic pathway is crucial for interpreting your results. This compound is metabolized almost exclusively by the CYP2D6 enzyme.

G Potato Potato Consumption (α-Solanine, α-Chaconine) This compound This compound (m/z 398) Aglycone released in gut Potato->this compound Hydrolysis CYP2D6 CYP2D6 Enzyme (Primary Metabolizer) This compound->CYP2D6 Phenotype CYP2D6 Phenotype This compound->Phenotype Metabolic Ratio indicates activity Metabolites This compound Metabolites • m/z 414 (OH-Solanidine) • m/z 444 (SSDA) • m/z 432 CYP2D6->Metabolites Oxidation Metabolites->Phenotype Metabolic Ratio indicates activity

Key Technical Takeaways

  • The Ratio is Key: The metabolic ratio (metabolite(s)/solanidine) is a more robust indicator of CYP2D6 activity than this compound concentration alone [3] [4].
  • Validate Your Setup: Before implementing this assay, rigorously establish in-house performance characteristics, including precision, accuracy, and cut-off ratios for phenotype classification [1].
  • Context is Critical: Always interpret phenotyping results in the context of the patient's genotype, medication history, and dietary habits.

References

improving solanidine metabolite detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Solanidine as a CYP2D6 Biomarker

This compound is a dietary alkaloid from potatoes whose metabolism is primarily mediated by the CYP2D6 enzyme. Measuring this compound and its metabolites, particularly 3,4-seco-solanidine-3,4-dioic acid (SSDA), in plasma provides a non-invasive method to determine an individual's CYP2D6 metabolic phenotype [1] [2]. This is crucial for personalized drug dosing, as CYP2D6 metabolizes about 25% of commonly used drugs [1].

The table below summarizes the core metabolites and their performance in identifying different CYP2D6 metabolizer statuses.

Metabolite/ Ratio Key Performance Insight Association with CYP2D6 Phenotype
This compound Plasma concentration is highly sensitive to CYP2D6 activity [2]. 1887% higher in gPMs, 74% higher in gIMs, and 35% lower in gUMs compared to gNMs [2].
SSDA/Solanidine Ratio Correlates significantly with genotype-derived activity scores; clearly identifies poor metabolizers [1]. Shows even stronger association with CYP2D6 phenotypes than this compound alone; excellent performance in ROC/PR curve analysis [2].
m/z 430/Solanidine Ratio Another strong biomarker for CYP2D6 activity [2]. Shows performance comparable or superior to the SSDA/solanidine ratio in identifying gPM, gIM, and gUM groups [2].

Experimental Protocol: LC-MS/MS Analysis of this compound Metabolites

Here is a detailed methodology for detecting this compound and its metabolites, compiled from recent studies [1] [2].

Sample Collection and Preprocessing
  • Collection: Draw blood samples into EDTA tubes and shake gently.
  • Plasma Separation: Centrifuge the plasma tube at 2000g for 15 minutes at 4°C.
  • Storage: Immediately store the separated plasma and whole blood samples at -20°C until analysis.
Metabolite Extraction from Plasma
  • Thaw plasma samples on ice.
  • Aliquot 100 µL of plasma into a filter plate.
  • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
  • Mix thoroughly, then centrifuge at 700g for 5 minutes at 4°C.
  • Collect the supernatant into a storage plate for LC-MS/MS analysis.
Instrumentation and Chromatography
  • Technique: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).
  • Chromatography: Utilize two techniques for comprehensive profiling:
    • Reversed-Phase (RP) Chromatography
    • Hydrophilic Interaction Chromatography (HILIC)
  • Ionization: Acquire data in both electrospray ionization positive and negative (ESI+ and ESI-) modes.
  • Quality Control: Inject pooled quality control (QC) samples at the beginning of the run and after every 12 experimental samples.

Troubleshooting Common Detection Issues

The table below outlines common problems and their solutions to improve detection sensitivity.

Issue Potential Cause Troubleshooting Action
Low Signal Intensity Inefficient metabolite extraction or ion suppression. Ensure protein precipitation with ice-cold acetonitrile is thorough. Check for matrix effects by analyzing post-column infused standards.
Poor Chromatographic Separation Suboptimal LC conditions for the analytes. Utilize both RP and HILIC methods to improve separation of this compound and its metabolites, which may have different polarities.
Inconsistent Results Enzyme activity altered by concurrent medication (phenoconversion). Document all patient medications. Use the SSDA/solanidine ratio, which has been validated in highly medicated geriatric cohorts [1].
Inability to Identify gIM/gUM Insufficient sensitivity of a single biomarker. Use the SSDA/Solanidine or m/z 430/Solanidine metabolic ratios, which show superior sensitivity and specificity for intermediate and ultrarapid metabolizers [2].

Experimental Workflow Visualization

The following diagram illustrates the complete end-to-end process for this compound-based CYP2D6 phenotyping.

Diagram 1: End-to-end workflow for CYP2D6 phenotyping using this compound biomarkers.

The relationship between metabolic ratios and the resulting phenotype is key to interpretation, as shown in the following logic diagram.

Diagram 2: Phenotype identification logic based on the SSDA/Solanidine metabolic ratio.

Key Takeaways for Optimal Sensitivity

  • Metabolic Ratios are Crucial: For optimal sensitivity and specificity, do not rely on absolute concentrations alone. The SSDA/Solanidine metabolic ratio is a more robust indicator of CYP2D6 activity [1] [2].
  • Account for Phenoconversion: In clinical populations, especially those on multiple medications, CYP2D6 enzyme activity can be suppressed by drug interactions. This "phenoconversion" makes the phenotypic measurement via this compound ratio more accurate than genotyping alone [1].
  • Validate with Controls: Include control samples with known CYP2D6 genotypes (e.g., confirmed poor metabolizers) in your analytical runs to validate the assay's performance in identifying different phenotype groups [2].

References

solanidine storage conditions sample preparation

Author: Smolecule Technical Support Team. Date: February 2026

Sample Collection & Storage Conditions

Proper collection and storage are critical for obtaining reliable solanidine measurements. The table below summarizes the key conditions and potential issues.

Factor Recommended Condition Potential Issue & Reference
Sample Type Serum, plasma (Li-Heparin [1]), whole blood [2], hemolyzed blood [3] Hemolyzed blood is a viable matrix for CYP2D6 phenotyping [3].
Collection Tube Standard tubes (e.g., without gel separator) Gel separator tubes can affect this compound and OH-solanidine levels after 2 or more days of storage [3].
Pre-processing Temperature Keep samples on ice or at 4°C during preparation [1]. Not specified in search results.
Long-term Storage -70°C or -80°C [1] Not specified in search results.
Extract Stability Final sample extract in autosampler; stable for at least 7 days [3]. Not specified in search results.

Sample Preparation & Analytical Workflows

The choice of sample preparation method depends on your sample matrix and analytical goals. Below are two validated protocols.

Protocol 1: Protein Precipitation for Serum/Plasma

This quick method is used to phenotype CYP2D6 activity by measuring the ratio of OH-solanidine to this compound [3].

  • Step 1: Precipitate. Mix a volume of serum, plasma, or hemolyzed blood with a larger volume of ice-cold acetonitrile (e.g., 100 µL sample + 400 µL acetonitrile) [1] [3].
  • Step 2: Separate. Centrifuge the mixture (e.g., at 700×g for 5 minutes at 4°C) to pellet the precipitated proteins [1].
  • Step 3: Recover. Transfer the clean supernatant to a new vial for analysis [1]. It can be stored at 10°C prior to injection [1].
Protocol 2: Solid-Phase Extraction (SPE) for Whole Blood or Complex Matrices

SPE provides a cleaner extract and is suitable for quantifying absolute levels of this compound and its glycosides (like α-solanine) in complex matrices like whole blood [4] [2].

  • Step 1: Prepare. Mix 200 µL of whole blood with an internal standard and 400 µL of water [2].
  • Step 2: Load. Apply the diluted sample directly to an Oasis PRiME HLB SPE cartridge. No conditioning or equilibration is needed [2].
  • Step 3: Wash. Rinse the cartridge with 3 mL of 30% methanol to remove impurities [2].
  • Step 4: Elute. Pass 1 mL of 100% methanol through the cartridge to collect the analytes [2].
  • Step 5: Concentrate. Evaporate the eluate to dryness under a stream of nitrogen gas at 45°C. Reconstitute the residue in 200 µL of mobile phase (e.g., 10 mM ammonium formate with 0.1% formic acid in methanol), centrifuge, and filter before analysis [2].

This workflow can be visualized as follows:

Sample Whole Blood Sample SPE SPE Cartridge (Oasis PRiME HLB) Sample->SPE Wash Wash with 30% Methanol SPE->Wash Elute Elute with 100% Methanol Wash->Elute Recon Reconstitute in Mobile Phase Elute->Recon Analyze LC-MS/MS Analysis Recon->Analyze

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions

For precise quantification, the following LC-MS/MS parameters have been successfully used. The table below consolidates methods from different sample types.

Parameter Method for CYP2D6 Phenotyping (Serum) [3] Method for Glycoalkaloid Quantification (Whole Blood) [2] Method for Potato Extracts [4]
Instrument UHPLC-HRMS UHPLC-MS/MS LC-ESI/MS (Single Quad)
Column Not specified in search results Kinetex XB-C18 (100 x 2.1 mm, 2.6 µm) Kinetex C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A Not specified in search results 10 mM ammonium formate + 0.1% formic acid in water 0.1% Formic acid in water
Mobile Phase B Not specified in search results 10 mM ammonium formate + 0.1% formic acid in methanol 0.1% Formic acid in acetonitrile
Gradient Not specified in search results 5-95% B (0-7 min), hold (7-8.5 min) 28-45% B (0-20 min), 45-90% B (20-21 min)
Ionization Not specified in search results ESI+ ESI+
Detection High-Resolution MS Tandem MS (MRM) Single Ion Monitoring (SIM)

Troubleshooting FAQs

Q1: Why are my this compound levels unexpectedly low or undetectable?

  • Low potato intake: this compound is a dietary biomarker from potato consumption. Instruct study participants to maintain their normal potato diet before sampling [1] [5].
  • Drug interactions: The presence of certain drugs, particularly potent CYP2D6 inhibitors like paroxetine or fluoxetine, can dramatically reduce the formation of this compound metabolites. Review the patient's medication list [1] [6].

Q2: What can cause variability in the OH-solanidine to this compound ratio?

  • CYP2D6 phenotype: This ratio is inherently linked to the individual's CYP2D6 metabolic capacity. Genetically poor metabolizers (gPM) will have a very low ratio, while ultrarapid metabolizers (gUM) will have a high ratio [1].
  • Sample tube interference: As noted in the storage conditions, using gel separator tubes can affect analyte levels. Switch to standard collection tubes [3].

Q3: How can I improve my peak shape and sensitivity?

  • Cleaner extraction: If using protein precipitation with dirty samples, consider switching to Solid-Phase Extraction (SPE) to reduce matrix effects [2].
  • Mobile phase modifiers: Using volatile salts and acids like ammonium formate and formic acid can enhance ionization efficiency in positive ESI mode [4] [2].

References

solanidine analytical method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Validation Parameters for Solanidine Methods

For any analytical method, you must establish and document a set of validation parameters to ensure your results are reliable. The table below summarizes the core parameters you need to check for a this compound assay, based on standard guidelines like those from ICH and USFDA [1] [2] [3].

| Parameter | Objective | Typical Acceptance Criteria (from literature) | | :--- | :--- | :--- | | Selectivity/Specificity | Confirm the method can distinguish this compound from other compounds (e.g., α-solanine, α-chaconine). | No interference from other glycoalkaloids or matrix components at the retention time of this compound [2] [3]. | | Linearity & Range | Verify the detector response is proportional to this compound concentration. | A linear correlation coefficient of >0.995 is typically required [4] [3]. | | Accuracy | Measure how close the results are to the true value. | Reported as % recovery. For this compound in potato protein, recovery can be 82-106% [4]. | | Precision | Repeatability (intra-day) & Intermediate Precision (inter-day) | RSD for repeatability should generally be <10% [3]. | | Limit of Detection (LOD) | The lowest amount of this compound that can be detected. | Determined from the analytical curve. Specific values depend on the instrument and sample prep [1]. | | Limit of Quantification (LOQ) | The lowest amount of this compound that can be quantified with acceptable accuracy and precision. | For an HPLC-MS/MS method, an LOQ of 2 ng/mL has been achieved [3]. |

Reported Analytical Methods for this compound

Different research groups have developed and validated methods for this compound in various matrices. The following table provides specific examples you can use for reference.

Analytical Technique Sample Matrix Key Method Details Performance

| LC-MS (Single Quadrupole, SIM) [4] | Potato protein powder | Extraction: 5% acetic acid, SPE purification (Oasis HLB). Column: C18 (250 x 4.6 mm, 5 µm). Mobile Phase: 0.1% Formic acid & ACN. | Recovery: 82-106% Linearity: >0.995 | | UHPLC-MS/MS [2] | Potato peels | Extraction: Pressurized liquid extraction with 2-propanol. Column: Reversed-Phase (C18). Detection: Tandem Mass Spectrometry. | A "comprehensive validated method" per USFDA guidelines. | | HPLC-MS/MS [3] | Potato peel extracts | Detection: Positive electrospray ionization. Mass Transition: 398.3 → 98.1 m/z for this compound. Internal Standard: Fexofenadine. | LOQ: 2 ng/mL Linearity Range: 2–100 ng/mL Precision RSD: <10% |

Detailed Experimental Protocol

Here is a generalized step-by-step workflow for the extraction and analysis of this compound from a solid sample, synthesized from the methods examined [4] [2].

G cluster_spe SPE Procedure start Start with Solid Sample (e.g., potato protein powder) step1 1. Acid Extraction (Shake with 5% Acetic Acid) start->step1 step2 2. Centrifugation (14,000× g, 15 min, 4°C) step1->step2 step3 3. SPE Purification (Oasis HLB Cartridge) step2->step3 sp3 Sample Loading step2->sp3 step4 4. Elution & Filtration (Elute with 0.1% FA in MeOH, 0.2 µm filter) step3->step4 step5 5. LC-MS/MS Analysis step4->step5 end Data Acquisition & Quantification step5->end sp1 Conditioning (MeOH) sp2 Equilibration (MilliQ Water) sp1->sp2 sp2->sp3 sp4 Washing (10% MeOH) sp3->sp4 sp5 Elution (Analysis-ready sample) sp4->sp5 sp5->step4

Troubleshooting Common HPLC-MS Issues

Here are answers to frequently encountered problems when developing and running a this compound assay.

Q1: Why am I getting low recovery of this compound during extraction?

  • Possible Cause: Incomplete extraction from the sample matrix or losses during the Solid-Phase Extraction (SPE) clean-up step.
  • Solution: Ensure the sample is finely powdered and well-dispersed in the extraction solvent. For acidic extraction, shaking time of at least 15 minutes is recommended [4]. For SPE, confirm that the cartridge is properly conditioned and that the washing step is not too strong, which could prematurely elute this compound.

Q2: My chromatogram shows peak tailing or poor resolution for this compound. What should I do?

  • Possible Cause: The chromatographic conditions are not optimized for the separation of this compound from other glycoalkaloids or matrix components.
  • Solution: Fine-tune the mobile phase gradient. A common approach is to use a water-acetonitrile gradient with 0.1% formic acid to improve peak shape [4] [2]. Ensure the analytical column (typically a C18) is in good condition. The mass transition 398.3 → 98.1 m/z is highly specific for this compound; using MS/MS detection can help resolve issues that UV detection cannot [3] [5].

Q3: The signal intensity in the mass spectrometer is unstable or lower than expected.

  • Possible Cause: Ion suppression from co-eluting matrix compounds, or a dirty ion source.
  • Solution: The SPE clean-up step is critical for reducing matrix effects [4]. If the problem persists, try diluting the sample extract. Regularly clean the MS ion source according to the manufacturer's instructions. Using an internal standard (e.g., fexofenadine [3]) corrects for variability in sample preparation and ionization efficiency.

Q4: How can I be sure I'm accurately quantifying this compound and not its metabolites?

  • Possible Cause: In biological samples like serum or urine, this compound is metabolized, primarily by the enzyme CYP2D6, into compounds like M414 (3,4-seco-solanidine-3,4-dioic acid) [6] [5].
  • Solution: Chromatographic separation is key. Develop a method that resolves this compound from its known metabolites. Rely on the specific MS/MS transition for this compound (398.3 → 98.1 m/z) for quantification, which is different from its metabolites [6] [3].

References

Key Sources of Variability in Solanidine Metabolite Ratios

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the primary factors that can cause variation in Solanidine Metabolite Ratios (SMRs), which are used to phenotype CYP2D6 enzyme activity.

Factor Category Specific Factor Impact on CYP2D6 Activity & SMR Key Citations
Genetic Variation Poor Metabolizer (PM) Genotype 1887% higher plasma this compound in gPM vs. gNM; SMR drastically reduced [1] [1]
Intermediate (IM) / Ultrarapid (UM) gIM: 74% higher this compound; gUM: 35% lower than gNM [1] [1]
Pharmacological (Phenoconversion) CYP2D6 Inhibitors (e.g., Paroxetine) ~95% inhibition of this compound metabolism in vitro; lowers SMR [1] [2] [1]
CYP2D6 Substrates (Polypharmacy) Competitive inhibition; each additional substrate/inhibitor lowers Activity Score by 0.53 points [2] [2]
Patient Demographics Geriatric & Multimorbid Patients High polypharmacy and comorbidity burden increase phenoconversion risk [2] [2]
Analytical Methodology Metabolic Ratio (MR) Calculation SSDA/Solanidine and 4-OH-Solanidine/Solanidine ratios show superior performance over this compound alone [2] [1] [2] [1]

Biomarker Performance & Experimental Validation

This table provides quantitative data on the sensitivity and specificity of this compound and its metabolites as biomarkers for CYP2D6 activity.

Measurement Performance / Validation Result Context & Significance Key Citations
This compound (Plasma) 1887% higher in gPM vs gNM Confirms this compound accumulation when CYP2D6 activity is absent [1] [1]
SSDA/Solanidine MR Strongest predictor for identifying gPM, gIM, and gUM phenotypes More robust than this compound concentration alone [1] [2] [1]
In Vitro Inhibition 95% inhibition of metabolism by paroxetine (CYP2D6 inhibitor) Confirms high specificity of this compound for CYP2D6 [1] [1]
Enzyme Contribution Metabolism primarily by CYP2D6, minor role for CYP3A4/5 Explains high specificity and minor residual metabolism in PMs [1] [1]

Experimental Protocols for SMR Analysis

Here are detailed methodologies for key experiments, as cited in the literature.

LC-MS/MS Analysis of this compound and Metabolites

This protocol is adapted from the geriatric cohort study [2].

  • Sample Collection: Collect blood into EDTA tubes. Gently invert tubes for mixing.
  • Sample Processing: Centrifuge the plasma tube at 2000g for 15 minutes at 4°C.
  • Sample Storage: Aliquot plasma and whole blood and store at -20°C until analysis.
  • LC-MS/MS Analysis:
    • Instrumentation: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
    • Materials: this compound reference standard (e.g., Sigma 13264-1MG), formic acid, HPLC-grade methanol, and LC-MS grade water.
    • Data Calculation: Calculate the metabolic ratios (MRs), primarily SSDA/Solanidine and 4-OH-Solanidine/Solanidine.
In Vitro Inhibition Assay

This protocol is based on the specificity study [1].

  • Enzyme Source: Use human recombinant CYP enzymes (e.g., CYP2D6*1 supersomes) or human liver microsomes.
  • Incubation:
    • Prepare reaction mixtures containing the enzyme source, this compound, and a NADPH-regenerating system.
    • For inhibition assays, include a specific CYP2D6 inhibitor (e.g., paroxetine).
  • Metabolism Measurement: Quantify the formation of this compound metabolites (SSDA and 4-OH-Solanidine) using LC-MS/MS.
  • Data Analysis: Calculate the percentage inhibition of metabolite formation in the presence of the inhibitor compared to the control.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for conducting a this compound metabolite ratio study, from patient selection to data interpretation.

Start Patient Cohort Selection A Genotype Analysis (CYP2D6) Start->A B Phenotype Analysis (Blood Sample Collection) Start->B E Data Integration & Phenoconversion Assessment A->E Predicted Activity Score C LC-MS/MS Analysis (this compound & Metabolites) B->C D Calculate Metabolic Ratios (SSDA/Solanidine) C->D D->E Measured Activity Score End Interpretation: CYP2D6 Activity Score E->End

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We have a patient with a normal CYP2D6 genotype, but their SMR indicates poor metabolic activity. What is the most likely cause? A: This is a classic case of phenoconversion [2]. The most common cause is concurrent use of a CYP2D6 inhibitor (e.g., paroxetine, fluoxetine) or multiple CYP2D6 substrates that cause competitive inhibition. Review the patient's complete medication list against a reference table like the Flockhart Table [2].

Q2: Which is a more reliable biomarker: this compound concentration alone or the metabolic ratio? A: The metabolic ratio (SSDA/Solanidine) is significantly more reliable [2] [1]. While this compound concentration alone is informative, the ratio is a more robust indicator of enzyme function because it directly measures the conversion of substrate to product, normalizing for variations in dietary intake and absorption.

Q3: Our lab is new to this. What is the critical step to ensure accurate SMR results? A: The most critical step is proper sample handling and processing [2]. Plasma must be separated by centrifugation at 4°C and stored frozen at -20°C or lower immediately after collection to prevent degradation of analytes and ensure the stability of the metabolites prior to LC-MS/MS analysis.

References

solanidine biomarker vs genotyping prediction accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols and Key Data

For researchers, the methodological details and specific performance metrics are critical. The following table consolidates this information from pivotal studies.

Study Component Description Key Quantitative Findings
Sample Processing Blood samples (plasma/serum) are collected and analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to quantify solanidine and its metabolites (e.g., M414/SSDA) [1] [2]. The metabolic ratio (MR) of M414/Solanidine is the primary output. In PMs, this ratio is significantly lower [2].
Phenoconversion Quantification In a geriatric cohort, the number of concomitant CYP2D6 substrate/inhibitor drugs was recorded. The this compound MR was used to calculate a shift from the genotype-predicted Activity Score (AS) [1]. Each additional CYP2D6 substrate/inhibitor significantly lowered the expected AS by 0.53 points in patients with functional CYP2D6 genes, demonstrating measurable phenoconversion [1].
Performance Validation In a study of 839 genotyped patients, ROC analysis was performed on the test cohort to determine optimal MR thresholds. These thresholds were then validated in a separate cohort [2]. The M414/Solanidine MR achieved 100% Positive Predictive Value (PPV) and 100% Negative Predictive Value (NPV) for identifying CYP2D6 poor metabolizers in the validation cohort [2].
Sensitivity Analysis This compound and metabolite levels were compared across different genotype-predicted phenotype groups in 356 healthy volunteers [3]. Plasma this compound concentration was 1887% higher in genetically poor metabolizers (gPM) compared to normal metabolizers (gNM). The metabolite/solanidine ratios showed even stronger discriminatory power [3].

Interpretation and Research Implications

The relationship between genotype, phenoconversion, and the final phenotype measured by the this compound biomarker can be visualized as follows. The this compound metabolic ratio directly reflects the "Final Functional Phenotype," capturing the net effect of all influencing factors.

G cluster_legend Phenoconversion Factors A CYP2D6 Genotype C Final Functional Phenotype A->C  Baseline Prediction B Phenoconversion Factors B->C  Causes Mismatch Concomitant Medications Concomitant Medications (CYP2D6 Inhibitors/Substrates) B->Concomitant Medications Comorbidities Comorbidities (e.g., Liver/Kidney Disease) B->Comorbidities Other Non-Genetic Factors Other Non-Genetic Factors B->Other Non-Genetic Factors D This compound Metabolic Ratio C->D  Directly Measured By

For your research and drug development work, the choice between these methods should be guided by the specific clinical or research question:

  • Use genotyping to establish a patient's innate, lifelong metabolic potential.
  • Use the this compound biomarker when you need to understand the actual, real-time metabolic activity, particularly in complex clinical scenarios like polypharmacy in elderly patients [1] or when precise identification of poor metabolizer status is critical for drug safety [2].

References

solanidine compared α-solanine α-chaconine toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Toxicity Comparison

Feature Solanidine α-Solanine α-Chaconine
Chemical Relation Aglycone (core steroid structure) [1] [2] [3] Glycoside of this compound (Gal-Glc-Rha) [1] [2] Glycoside of this compound (Glc-Rha-Rha) [1] [2]
Acute Toxicity (Synopsis) Less toxic than the glycosides [1] Highly toxic; less potent than α-chaconine alone [2] Highly toxic; most potent single compound [2]
Synergistic Effect Not applicable Potent inhibition when combined with α-chaconine [4] [2] Potent inhibition when combined with α-solanine [4] [2]
Inhibition of Acetylcholinesterase Not a primary mechanism [1] Inhibits activity [1] [5] [4] Inhibits activity [1] [5] [4]
Cellular Membrane Disruption Information lacking Disrupts integrity; synergistic with α-chaconine [5] [4] Disrupts integrity; synergistic with α-solanine [5] [4]
Induction of Apoptosis Information lacking Triggers via mitochondrial membrane potential change, Ca²⁺ release [6] [3] Information lacking

Detailed Experimental Data and Protocols

For research and development purposes, the key experimental findings and methodologies related to these toxicities are detailed below.

  • Cytotoxicity and Synergistic Effect: In vitro experiments show that α-solanine and α-chaconine are potent cytotoxins that rapidly induce cell lysis [5]. When these two compounds act together, their cytotoxic potency increases significantly, demonstrating a clear synergistic effect on disrupting the cell membrane [5] [4]. One study on snails showed that while α-chaconine had a greater feeding-inhibition effect than α-solanine alone, a mixture of the two had a significantly higher deterrent effect than either compound on its own [4] [2].

  • Mechanism of Apoptosis Induction (for α-Solanine)

    • Experimental Protocol: The effect of α-solanine on human trophoblast cells (HTR-8/SVneo) was assessed. Cells were exposed to various concentrations of α-solanine (e.g., 10, 20, 30 µM) [6].
    • Methodology: Cell viability was evaluated. Apoptosis was assessed using flow cytometry with Annexin V/propidium iodide staining and confirmed by TUNEL assay. To investigate the mechanism, mitochondrial membrane potential and intracellular Ca²⁺ levels were monitored. The role of autophagy was examined by immunoblotting for markers like LC3-I/II and using a mCherry-GFP-LC3B vector to track autophagic flux [6].
    • Key Findings: Exposure to α-solanine (≥20 µM) inhibited cell viability, migration, and invasion. It induced S and G2/M phase cell cycle arrest and triggered apoptosis. Mechanistically, α-solanine facilitated the opening of mitochondrial potassium channels, leading to a release of Ca²⁺ into the cytoplasm, a key event in initiating apoptosis [6] [3].
  • Enzymatic Deglycosylation Pathway

    • Experimental Protocol: The bacterium Glutamicibacter halophytocola S2, which can degrade α-solanine and α-chaconine, was studied. Three recombinant enzymes (RhaA, GluA, GalA) were produced via a prokaryotic expression system in E. coli [7].
    • Methodology: The activity of the individual and combined recombinant enzymes against α-solanine and α-chaconine was evaluated using an EPOCH microplate spectrophotometer and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) [7].
    • Key Findings: The enzymes RhaA (α-rhamnosidase) and GluA (β-glucosidase) exhibited multifunctional activities. Each enzyme, when added alone to α-chaconine or α-solanine, was capable of completely deglycosylating them to produce the final, less toxic product, This compound [7].

Toxicity Mechanisms and Pathways

The toxicity of α-solanine and α-chaconine involves multiple pathways, which are summarized in the diagram below.

G SGA Toxicity Mechanisms SGA α-Solanine / α-Chaconine Mech1 Cholinesterase Inhibition SGA->Mech1  Primary Mech2 Cell Membrane Disruption SGA->Mech2  Primary   (Synergistic) Mech3 Mitochondrial Dysfunction SGA->Mech3  α-Solanine Effect1 Neurological Symptoms: Headache, Dizziness Mech1->Effect1 Effect2 Gastrointestinal Symptoms: Nausea, Vomiting, Diarrhea Mech2->Effect2 Effect3 Apoptosis / Cell Death Mech3->Effect3

The available data, particularly from in vitro and animal studies, provides a strong foundation for understanding the relative toxicity and mechanisms of these compounds.

  • For Drug Development Professionals: The synergistic cytotoxicity of α-solanine and α-chaconine is a critical consideration [5] [4]. Furthermore, the identified microbial enzymes (RhaA, GluA) that efficiently deglycosylate these SGAs to this compound present a potential tool for detoxification or for producing this compound as a starting material for further synthesis [7].

  • For Researchers & Scientists: The biosynthetic pathway of potato SGAs has been elucidated, revealing a key divergence from spirosolane-type alkaloids due to the enzyme DPS (Dioxygenase for Potato Solanidane synthesis) [8]. This opens avenues for genetic strategies to control SGA profiles in crops.

References

solanidine biomarker validation different population groups

Author: Smolecule Technical Support Team. Date: February 2026

Solanidine Biomarker Validation Across Populations

The following tables consolidate key findings from major validation studies. The M414/Solanidine and M444 (SSDA)/Solanidine ratios consistently show the strongest performance for identifying CYP2D6 poor metabolizers (PMs).

Study Population Sample Size Key Metabolite Ratios Performance in Poor Metabolizers (PMs) Correlation with Genotype
Mixed Psychiatric Patients [1] 839 M414/Solanidine Sensitivity: 0.98, Specificity: 1.00, PPV/NPV: 100% [1] Strong correlation; accurately predicted PM phenotype [1]
Finnish Volunteers [2] 356 SSDA (M444)/Solanidine Plasma this compound was 1887% higher in gPMs vs. gNMs [2] Strong association with CYP2D6 phenotype classes [2]
Geriatric, Multimorbid Patients [3] 88 SSDA (M444)/Solanidine Clearly identified poor metabolizers [3] Significant correlation with activity score; detected phenoconversion [3]
Risperidone-Treated Patients [4] 229 SSDA (M444)/Solanidine N/A Strong correlation with risperidone metabolism (ρ > 0.6) [4]
Metabolite Ratio Primary Enzyme Key Findings and Advantages
SSDA (M444) / this compound [2] [4] [5] CYP2D6 (primarily), with minor CYP3A4/5 contribution [2] Strongest correlation with risperidone metabolism [4]; Identified as 3,4-seco-solanidine-3,4-dioic acid (SSDA) [5]
M414 / this compound [1] CYP2D6 [1] Excellent predictor of CYP2D6 PM phenotype with high sensitivity and specificity [1]

Experimental Protocols for Validation

The validation of this compound as a biomarker primarily relies on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to measure the analyte levels in blood plasma or serum.

  • Sample Preparation: Typically involves protein precipitation. For example, a 100 µL aliquot of plasma is mixed with 400 µL of ice-cold acetonitrile, centrifuged, and the supernatant is collected for analysis [2].
  • LC-MS/MS Analysis: Separation is achieved using Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 column and a gradient elution of ammonium acetate buffer and acetonitrile. Detection uses a high-resolution mass spectrometer operated in positive ionization mode, acquiring full-scan data [1].
  • Data Processing: this compound and its metabolites are identified by their accurate mass (within 5 ppm tolerance) and characteristic MS/MS fragmentation pattern, which includes a major fragment at m/z 98.0967 [1]. Quantification is based on the peak areas of the analytes.
  • Calculation of Metabolic Ratios (MRs): The core of the phenotyping method involves calculating the ratio of a metabolite's peak area to the this compound peak area (e.g., M414/Solanidine) [1].
  • Genotyping: For validation, participants are genotyped for major CYP2D6 alleles and copy number variations. The genotype is then translated into an Activity Score (AS) and a predicted phenotype (e.g., poor, intermediate, normal, or ultrarapid metabolizer) using standardized guidelines [2] [1].

Research Workflow for Biomarker Validation

The following diagram illustrates the logical workflow and key relationships in validating this compound as a CYP2D6 biomarker, from sample collection to clinical application.

Patient Sample Collection Patient Sample Collection LC-MS/MS Analysis LC-MS/MS Analysis Patient Sample Collection->LC-MS/MS Analysis CYP2D6 Genotyping CYP2D6 Genotyping Patient Sample Collection->CYP2D6 Genotyping Measure this compound & Metabolites Measure this compound & Metabolites LC-MS/MS Analysis->Measure this compound & Metabolites Data Reprocessing Assign Activity Score (AS) & Phenotype Assign Activity Score (AS) & Phenotype CYP2D6 Genotyping->Assign Activity Score (AS) & Phenotype Statistical Analysis & Validation Statistical Analysis & Validation Identify CYP2D6 Poor Metabolizers Identify CYP2D6 Poor Metabolizers Statistical Analysis & Validation->Identify CYP2D6 Poor Metabolizers e.g., MR Threshold Detect Phenoconversion Detect Phenoconversion Statistical Analysis & Validation->Detect Phenoconversion Correlate with Drug Metabolism Correlate with Drug Metabolism Statistical Analysis & Validation->Correlate with Drug Metabolism Calculate Metabolic Ratios (MRs) Calculate Metabolic Ratios (MRs) Measure this compound & Metabolites->Calculate Metabolic Ratios (MRs) Calculate Metabolic Ratios (MRs)->Statistical Analysis & Validation Assign Activity Score (AS) & Phenotype->Statistical Analysis & Validation Personalized Drug Dosing Personalized Drug Dosing Identify CYP2D6 Poor Metabolizers->Personalized Drug Dosing Detect Phenoconversion->Personalized Drug Dosing Correlate with Drug Metabolism->Personalized Drug Dosing

Key Insights for Researchers

  • Overcoming Phenoconversion: A significant advantage of this compound phenotyping is its ability to detect phenoconversion, where a patient's genotype does not match their current metabolic phenotype due to drug interactions or other factors [3]. This is particularly valuable for geriatric or multimorbid patients on multiple medications, for whom genotyping alone may be insufficient [3].
  • A Minimally Invasive Approach: As a diet-derived biomarker, this compound enables CYP2D6 phenotyping without administering a probe drug. Since potato consumption is common, this compound is frequently detectable in plasma, making this a practical method for clinical application [2].

References

solanidine CYP2D6 activity vs risperidone metabolism correlation

Author: Smolecule Technical Support Team. Date: February 2026

Correlation Between Solanidine and Risperidone Metabolism

The core relationship is established by measuring specific metabolic ratios. For this compound, this is typically a Metabolite-to-Solanidine ratio (MR), while for risperidone, it is the 9-hydroxyrisperidone-to-risperidone ratio.

The following table summarizes the key findings from pivotal studies investigating this correlation:

Study Population Key Metric (this compound) Correlation with Risperidone Metabolism Statistical Significance Citation
229 patients on risperidone therapy Various MRs (M402, M414, M416, M440, M444) Positive correlation with 9-hydroxyrisperidone-to-risperidone ratio (ρ > 0.6) P < .0001 for all MRs [1]
229 patients on risperidone therapy M444-to-solanidine MR Strongest correlation in patients with functional CYP2D6 (activity scores 1-1.5); ρ = 0.72-0.77 P < .0001 [1]
356 healthy Finnish volunteers Plasma this compound concentration 1887% higher in genetically poor metabolizers (gPM) vs. normal metabolizers (gNM) P = 1.88 × 10-11 [2]
356 healthy Finnish volunteers Plasma this compound concentration 74% higher in intermediate metabolizers (gIM) vs. gNM P = 6.40 × 10-4 [2]
839 patients with known CYP2D6 genotype M414-to-solanidine MR Excellent prediction of CYP2D6 Poor Metabolizer (PM) phenotype Sensitivity: 0.98; Specificity: 1.00 [3]

Detailed Experimental Protocols

The robustness of the correlation data stems from rigorous and reproducible experimental methods used across multiple laboratories.

Protocol for this compound Metabolite Analysis

This methodology is typically applied to human plasma or serum samples, often obtained from subjects during routine therapeutic drug monitoring (TDM) [1] [3].

  • Sample Preparation: Plasma/serum samples are prepared using protein precipitation with ice-cold acetonitrile. The mixture is centrifuged, and the supernatant is collected for analysis [2] [3].
  • Instrumentation: Analysis is performed using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) [1] [2] [3].
  • Chromatography: Separation is achieved on a C18 reversed-phase column (e.g., Waters Xbridge BEH C18) using a gradient elution with a mixture of ammonium acetate buffer and acetonitrile [3].
  • Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, acquiring full-scan data. Data-Dependent MS2 (ddMS2) analysis is used to confirm the identity of this compound and its metabolites based on their accurate mass and characteristic fragmentation patterns (e.g., a major fragment at m/z 98.0967) [1] [3] [4].
  • Data Processing: The levels of this compound and its metabolites (e.g., M414, M444) are semi-quantified by reprocessing the full-scan HRMS data files. The critical readout is the calculation of metabolite-to-solanidine ratios (MRs) [1] [3].
Protocol for Risperidone Metabolism Analysis

This method runs in parallel or is part of the same TDM panel to assess CYP2D6 activity [1] [5].

  • Sample Source: Uses the same patient plasma/serum samples as the this compound analysis [1].
  • Analytical Method: Utilizes the same or a similar UHPLC-HRMS platform within a targeted multi-analyte method designed for TDM of psychoactive drugs [3].
  • Key Measurement: Quantifies the concentrations of risperidone and its major active metabolite, 9-hydroxyrisperidone.
  • Phenotyping Metric: The CYP2D6 metabolic activity is determined by calculating the 9-hydroxyrisperidone-to-risperidone ratio in the patient's sample [1] [5] [6].

The experimental workflow from sample collection to data analysis is visualized below.

start Patient Plasma/Serum Sample prep Sample Preparation (Protein Precipitation) start->prep lcms UHPLC-HRMS Analysis prep->lcms data_sol Data: this compound & Metabolite Levels lcms->data_sol data_risp Data: Risperidone & 9-OH-Risperidone Levels lcms->data_risp calc_sol Calculate Metabolite-to-Solanidine Ratios (MRs) data_sol->calc_sol calc_risp Calculate 9-OH-Risperidone-to-Risperidone Ratio data_risp->calc_risp corr Statistical Correlation Analysis calc_sol->corr calc_risp->corr end Correlation Between This compound MR and Risperidone Metabolism corr->end

Key Mechanisms and Clinical Implications

The correlation is driven by a shared metabolic pathway and has concrete applications in personalized medicine.

  • Shared Metabolic Pathway: Both this compound and risperidone are primarily metabolized by the CYP2D6 enzyme. The efficiency of this enzyme determines how quickly an individual converts this compound into its metabolites and risperidone into 9-hydroxyrisperidone. This shared pathway is the basis for using this compound MRs as a proxy for CYP2D6 activity [2] [7] [4].
  • Overcoming Limitations of Genotyping: CYP2D6 genotyping does not capture variability caused by non-genetic factors like drug-drug interactions. This compound phenotyping provides a real-world, functional measure of CYP2D6 activity at the time of testing, complementing genetic data [2] [3].
  • Identifying Poor Metabolizers: The M414-to-solanidine ratio has been validated as an excellent predictor of the CYP2D6 Poor Metabolizer (PM) phenotype. This is crucial for preventing adverse drug reactions in PMs, as they are at high risk of toxicity from standard doses of CYP2D6-metabolized drugs like risperidone [3].

References

×

Physical Description

Solid

XLogP3

6.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

397.334464995 Da

Monoisotopic Mass

397.334464995 Da

Heavy Atom Count

29

LogP

5.372

Melting Point

218.5 °C

UNII

W7801OHM8B

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (92.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

80-78-4

Wikipedia

Solanidine

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Solanidines and alkaloid derivatives [ST0115]

Dates

Last modified: 08-15-2023

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